Lauroyl Glutamic Acid
Descripción
Propiedades
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074820 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-65-7, 29047-63-0 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxododecyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lauroyl Glutamic Acid for Research Applications
Introduction
N-Lauroyl-L-Glutamic Acid (LGA) is an N-acyl amino acid, a versatile amphiphilic molecule synthesized from L-glutamic acid and lauric acid, a fatty acid derived from renewable plant sources.[1][2] Its unique structure, featuring a hydrophilic amino acid head and a hydrophobic fatty acid tail, imparts valuable surfactant and emulsifying properties.[2] In research and development, LGA is investigated for its applications in mild, skin-friendly cleansing formulations, as a carrier molecule in drug delivery systems, and as a precursor for various specialty chemicals.[3][4] Its biocompatibility and biodegradability make it a compound of significant interest in the development of sustainable cosmetic and pharmaceutical products.[1][4]
This technical guide provides detailed protocols for the chemical synthesis and subsequent purification of Lauroyl Glutamic Acid for laboratory and research applications. It includes quantitative data, step-by-step experimental procedures, and process visualizations to aid researchers in producing high-purity LGA.
Section 1: Synthesis of N-Lauroyl-L-Glutamic Acid
The most common and efficient method for synthesizing N-acyl amino acids, including LGA, is the Schotten-Baumann reaction.[5][6] This reaction involves the acylation of an amine (in this case, the amino group of L-glutamic acid) with an acyl chloride (lauroyl chloride) in the presence of a base.[7][8] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[5]
Chemical Synthesis Pathway
The synthesis proceeds via a nucleophilic acyl substitution mechanism where the deprotonated amino group of glutamic acid attacks the electrophilic carbonyl carbon of lauroyl chloride.[7]
Quantitative Data for Synthesis
The efficiency of LGA synthesis can vary based on the specific reagents and conditions employed. The following table summarizes data from various reported synthesis protocols.
| Method | Lauroyl Source | Base | Solvent System | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |
| Schotten-Baumann | Lauroyl Chloride | NaOH | Acetone (B3395972) / Water | 55-60 | 2-2.2 (for acidification) | - | - | [9][10] |
| Schotten-Baumann | Palmitic acid sulfuric acid mixed anhydride* | NaOH | Water / Methanol | 21-22 | 12-13 | 96.9 | - | [11] |
| Schotten-Baumann | Fatty Acid Chloride | Alkali Metal Hydroxide (B78521) | Aqueous | 10-15 | 10-11 | - | High | [12] |
| Enzymatic Synthesis | Lauric Acid | - | Glycerol-Water | 37 | ~7.5 | 44 | - | [3][13] |
Note: While the reference uses a palmitic acid derivative, the conditions are directly analogous and informative for lauroyl-based synthesis.
Detailed Experimental Protocol: Schotten-Baumann Synthesis
This protocol is adapted from established laboratory procedures for the synthesis of N-acyl amino acids.[11]
Materials:
-
L-Glutamic acid
-
Lauroyl chloride
-
Sodium hydroxide (NaOH)
-
Acetone
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolution: In the reaction vessel, dissolve L-glutamic acid in an aqueous solution of sodium hydroxide. A typical molar ratio is 1:2 for glutamic acid to NaOH to ensure both carboxylic acid groups and the amine are deprotonated. The reaction is often performed in a mixed solvent system, such as acetone and water, to facilitate the dissolution of both the hydrophilic amino acid salt and the hydrophobic lauroyl chloride.[9]
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to 10-15°C with continuous stirring.[12]
-
Acylation: Slowly add lauroyl chloride to the cooled solution dropwise using a dropping funnel over a period of 1-2 hours. Simultaneously, add a separate aqueous solution of NaOH to maintain the pH of the reaction mixture between 10 and 11.[12] Maintaining a basic pH is critical to neutralize the HCl byproduct and keep the amino group of glutamic acid nucleophilic.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours while maintaining the temperature.[11]
-
Quenching & Acidification: The reaction is complete when the lauroyl chloride is consumed. The resulting product is the sodium salt of this compound, which is soluble in the aqueous phase. This crude product is now ready for purification.
Section 2: Purification of N-Lauroyl-L-Glutamic Acid
Purification is a critical step to remove unreacted starting materials, byproducts (like sodium chloride), and excess base. The standard procedure involves acidification to precipitate the water-insoluble LGA, followed by washing and recrystallization to achieve high purity.[9][14]
Purification Workflow
The general workflow involves isolating the crude solid LGA from the reaction mixture and then purifying it through recrystallization.
Quantitative Data for Purification
The choice of purification method and solvents significantly impacts the final purity of the product.
| Method | Key Steps | Solvents | Temperature (°C) | Resulting Purity (%) | Reference |
| Acidification & Separation | Two-step acidification (pH 2-2.2, then pH 1.1-1.5) | Acetone/Water | 55-75 | - | [9][10] |
| Washing & Recrystallization | Wash with petroleum ether, recrystallize from ethanol/water (3:7) | Petroleum Ether, Ethanol, Water | 10-15 | 95.4 - 97.6 | [14] |
| General Recrystallization | Dissolve in hot solvent, cool to crystallize | A solvent where LGA is soluble when hot and insoluble when cold | Varies | >98 | [15][16] |
| Flash Chromatography | Column separation on silica (B1680970) gel | Varies (e.g., Ethyl Acetate/Hexane) | Ambient | >99 (typical for method) | [17] |
Detailed Experimental Protocols for Purification
Protocol 2A: Purification by Acidification and Washing
This protocol focuses on isolating the crude LGA product from the aqueous reaction mixture.[9][10]
-
Acidification: While vigorously stirring the crude reaction mixture, slowly add concentrated HCl to lower the pH. A two-stage process can be effective: first, adjust to pH 2.0-2.2 at 55-60°C.[9][10] This will precipitate the N-lauroyl-glutamic acid, which is insoluble in acidic water.
-
Separation: The precipitated LGA will form an oily or solid phase. Separate this phase from the aqueous layer. For further purification, this separated phase can be heated to 70-75°C and the pH lowered further to 1.1-1.5 to ensure complete protonation and separation.[9]
-
Washing: Wash the crude LGA solid several times with deionized water to remove residual salts (like NaCl). A subsequent wash with a nonpolar solvent like petroleum ether can be used to remove unreacted lauroyl chloride or free lauric acid.[14]
-
Drying: Dry the resulting white solid, for instance, in a vacuum oven at 70°C for 4 hours, to yield crude LGA.[14]
Protocol 2B: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[15] It relies on the differential solubility of the compound and its impurities in a specific solvent system at different temperatures.
-
Solvent Selection: A mixed solvent system of ethanol and water (e.g., a 3:7 ratio) is effective for recrystallizing LGA.[14] LGA should be soluble in the hot solvent mixture and sparingly soluble at low temperatures.
-
Dissolution: Place the crude, dried LGA in a flask and add the solvent mixture. Heat the mixture with stirring until all the LGA has dissolved, adding a minimum amount of additional hot solvent if necessary to achieve full dissolution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or a refrigerator at 10-15°C to induce crystallization.[14] Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Final Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The final product should be a high-purity white crystalline solid.[16] A purity of over 97% can be achieved with this method.[14]
For applications requiring exceptionally high purity, chromatographic techniques such as flash column chromatography over silica gel can be employed, though this is often unnecessary for most applications given the effectiveness of recrystallization.[17][18] The purity of the final product can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][19]
References
- 1. SODIUM LAUROYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 2. marknature.com [marknature.com]
- 3. lookchem.com [lookchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Preparation method of N-lauroyl-glutamate sodium - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104693060A - Preparation method of N-lauroyl-glutamate sodium - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN116354840A - Preparation method of high-quality lauroyl sodium glutamate - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. sincerechemical.com [sincerechemical.com]
- 17. researchgate.net [researchgate.net]
- 18. column-chromatography.com [column-chromatography.com]
- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Physicochemical Characterization of Lauroyl Glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl Glutamic Acid (LGA) is an N-acyl amino acid surfactant derived from lauric acid and L-glutamic acid.[1] Its amphiphilic nature, combining a hydrophobic lauroyl tail with a hydrophilic glutamic acid headgroup, imparts excellent surface-active properties, making it a valuable ingredient in cosmetics, personal care products, and pharmaceutical formulations.[2] This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its mechanism of action, particularly in the context of drug delivery and skin interaction.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various formulations and its interaction with biological systems.
| Property | Value | References |
| Chemical Structure | N-(1-oxododecyl)-L-glutamic acid | [1] |
| Molecular Formula | C₁₇H₃₁NO₅ | [1] |
| Molecular Weight | 329.43 g/mol | [1] |
| Appearance | White to off-white powder or flakes | [3] |
| Melting Point | 95-104.5 °C | [1] |
| pKa | Predicted: 3.46 ± 0.10 | [1] |
| Solubility | Slightly soluble in aqueous base and chloroform. | [1] |
| Critical Micelle Concentration (CMC) | Not explicitly reported for the acid form. The sodium salt, Sodium Lauroyl Glutamate, has a CMC of approximately 0.4 g/L.[4] | [4] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature to 120 °C at a rate of 10 °C/min.
-
Hold at 120 °C for 5 minutes to ensure complete melting and erase thermal history.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
Hold at 25 °C for 5 minutes.
-
Heat the sample from 25 °C to 120 °C at a controlled rate (e.g., 5 °C/min).[5]
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the second heating scan.[6]
Determination of pKa by Titration
The pKa values of this compound, corresponding to its two carboxylic acid groups, can be determined by acid-base titration.
Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol (B145695) to ensure solubility).
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration:
-
Titrate the solution with a standardized 0.1 M NaOH solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring the surface tension of solutions at various concentrations.
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, starting from a very low concentration and incrementally increasing it.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring method or Wilhelmy plate method).[11]
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
-
The CMC is the concentration at which the break in the curve occurs.[12]
-
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Mechanism of Action and Applications
This compound's primary mechanism of action is related to its amphiphilic nature, which allows it to act as a surfactant and emulsifier.
Surfactant Activity and Micelle Formation
In aqueous solutions, this compound molecules orient themselves at the air-water or oil-water interface, reducing the surface tension. Above the CMC, these molecules self-assemble into spherical structures called micelles, with the hydrophobic lauroyl tails forming the core and the hydrophilic glutamic acid heads facing the aqueous environment. This micellization is fundamental to its cleaning and emulsifying properties.
References
- 1. prepchem.com [prepchem.com]
- 2. lookchem.com [lookchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. turkchem.net [turkchem.net]
- 5. library.aocs.org [library.aocs.org]
- 6. scribd.com [scribd.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Self-Assembly and Micellization Behavior of Lauroyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly and micellization behavior of Lauroyl Glutamic Acid (LGA), an amino acid-based surfactant of significant interest in the pharmaceutical and cosmetic industries. This document delves into the core physicochemical principles governing its aggregation in aqueous solutions, offering quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to this compound
N-Lauroyl-L-Glutamic Acid (LGA) is an amphiphilic molecule synthesized from lauric acid, a natural fatty acid, and L-glutamic acid, an amino acid.[1] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, imparts excellent surfactant properties. The sodium salt of this compound, Sodium Lauroyl Glutamate (B1630785) (SLG), is particularly noted for its mildness, biodegradability, and biocompatibility, making it a valuable ingredient in drug delivery systems, personal care products, and specialized formulations.[2][3] Understanding its self-assembly and micellization is crucial for optimizing its performance in these applications.
The self-assembly of LGA in aqueous solutions is primarily driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic lauroyl chains and water molecules. This process leads to the formation of various supramolecular structures, including spherical micelles, worm-like micelles, and liquid crystalline phases, depending on factors such as concentration, pH, temperature, and ionic strength.[4][5]
Quantitative Data on Micellization Behavior
The following tables summarize key quantitative parameters characterizing the micellization of Sodium Lauroyl Glutamate (SLG) under various conditions.
Table 1: Critical Micelle Concentration (CMC) of Sodium Lauroyl Glutamate (SLG)
| pH | Temperature (°C) | Method | CMC (mM) | Reference(s) |
| 6.0 | Not Specified | Conductivity | Lower | [6] |
| 7.0 | Not Specified | Conductivity | Higher | [6] |
| Neutral | 25 | Surface Tensiometry | ~0.52 | [4] |
| 6-7 | Not Specified | Not Specified | Optimal | [7] |
| 9-10 | Not Specified | Not Specified | - | [7] |
Note: At pH below 5.5, the less soluble N-lauroyl glutamic acid (LGA) is the predominant form. Between pH 5.5 and 6.5, monosodium lauroyl glutamate (SLG) is the major component, and above pH 6.5, disodium (B8443419) lauroyl glutamate (DLG) predominates.[4]
Table 2: Hydrodynamic Radius (Rh) of Sodium Lauroyl Glutamate (SLG) Micelles
| pH | Temperature (°C) | Method | Hydrodynamic Radius (Rh) (Å) | Reference(s) |
| < 7.0 | Not Specified | NMR | ~30 | [6] |
| 7.0-10.5 | Not Specified | NMR | Decreases with increasing pH | [6] |
Table 3: Aggregation Number (Nagg) of Surfactant Micelles (General)
| Surfactant System | Method | Aggregation Number (Nagg) | Reference(s) |
| Various Detergents | Steady-State Fluorescence Quenching | Varies | [8] |
| Gemini Surfactant | Time-Resolved Fluorescence Quenching | 14.0 ± 0.2 | [2] |
Note: Specific aggregation number data for this compound under varying conditions is not extensively reported in the reviewed literature. The methods cited are standard techniques for this determination.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the self-assembly and micellization of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)
The Wilhelmy plate method is a precise technique for measuring the surface tension of a liquid, which is used to determine the CMC of a surfactant.[7][9]
Materials and Equipment:
-
Tensiometer with a Wilhelmy plate (typically platinum-iridium)
-
High-precision balance
-
Temperature-controlled sample vessel
-
This compound solutions of varying concentrations in deionized water
-
Cleaning agents for the Wilhelmy plate (e.g., ethanol (B145695), deionized water, and flame annealing)
Procedure:
-
Plate Preparation: Thoroughly clean the Wilhelmy plate by rinsing with ethanol and deionized water, followed by flame annealing to remove any organic contaminants.
-
Instrument Setup: Suspend the cleaned plate from the tensiometer's balance.
-
Sample Preparation: Prepare a series of this compound solutions in deionized water, covering a concentration range both below and above the expected CMC.
-
Measurement: a. Place a solution of a specific concentration in the sample vessel and position it on the tensiometer stage. b. Raise the stage until the liquid surface just touches the bottom edge of the Wilhelmy plate. c. The software records the force exerted on the plate by the surface tension of the liquid. d. Repeat the measurement for each concentration, starting from the lowest concentration.
-
Data Analysis: a. Plot the surface tension as a function of the logarithm of the surfactant concentration. b. The plot will show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
Determination of Micelle Aggregation Number by Fluorescence Quenching
This method utilizes a fluorescent probe (e.g., pyrene) and a quencher to determine the average number of surfactant molecules in a micelle.[8][10]
Materials and Equipment:
-
Fluorometer capable of time-resolved or steady-state measurements
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium (B1207926) chloride)
-
This compound solutions at a concentration significantly above the CMC
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: a. Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable organic solvent like ethanol). b. Prepare a stock solution of the quencher. c. Prepare a stock solution of this compound at a concentration well above its CMC.
-
Sample Preparation: a. Prepare a series of solutions containing a fixed concentration of this compound and the fluorescent probe. b. To these solutions, add varying concentrations of the quencher.
-
Fluorescence Measurement: a. Measure the fluorescence intensity of the probe in each sample. For pyrene, the ratio of the first and third vibronic peaks (I1/I3) can also be monitored to probe the polarity of the micellar environment.
-
Data Analysis (Steady-State): a. Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration. b. The slope of this plot is related to the micelle concentration. c. The aggregation number (Nagg) can be calculated using the following equation: Nagg = ([Surfactant] - CMC) / [Micelle]
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic radius and size distribution of particles in suspension, such as micelles.[11][12]
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument with a laser source and detector
-
Cuvettes (disposable or quartz)
-
This compound solutions at various concentrations and pH values
-
Filtration system (e.g., syringe filters with a pore size of 0.22 µm)
Procedure:
-
Sample Preparation: a. Prepare this compound solutions at the desired concentrations and pH. b. Filter the solutions through a 0.22 µm filter directly into a clean cuvette to remove dust and other large particles.
-
Instrument Setup: a. Set the measurement parameters in the instrument software, including temperature, scattering angle, and solvent properties (viscosity and refractive index). b. Allow the sample to equilibrate to the set temperature within the instrument.
-
Measurement: a. Initiate the DLS measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
Data Analysis: a. The software will use an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the micelles. b. The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the micelles. c. The size distribution of the micelles is also provided, indicating the polydispersity of the sample.
Visualization of Micelle Morphology by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of self-assembled structures. Negative staining or cryo-TEM techniques are typically employed for micelle imaging.[13][14]
Negative Staining Protocol:
Materials and Equipment:
-
Transmission Electron Microscope (TEM)
-
TEM grids (e.g., carbon-coated copper grids)
-
Glow discharger
-
Negative staining solution (e.g., 2% uranyl acetate)
-
This compound micellar solution
-
Filter paper
Procedure:
-
Grid Preparation: Glow discharge the TEM grids to make the carbon surface hydrophilic.
-
Sample Adsorption: Apply a small drop (e.g., 5 µL) of the micellar solution onto the grid and allow it to adsorb for 1-2 minutes.
-
Washing (Optional): Briefly float the grid on a drop of deionized water to remove any salts from the buffer that might crystallize.
-
Staining: a. Blot off the excess sample solution with filter paper. b. Immediately place the grid onto a drop of the negative staining solution for 30-60 seconds.
-
Drying: a. Carefully blot off the excess stain with filter paper. b. Allow the grid to air dry completely.
-
Imaging: Image the stained grid in the TEM to observe the morphology of the micelles.
Cryo-TEM Protocol:
Materials and Equipment:
-
Transmission Electron Microscope with a cryo-stage
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-TEM grids
-
This compound micellar solution
Procedure:
-
Sample Application: Apply a small volume (e.g., 3-4 µL) of the micellar solution onto a cryo-TEM grid within the controlled environment of the plunge-freezer.
-
Blotting: The apparatus automatically blots the grid to create a thin film of the solution.
-
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the micelles in their native state.
-
Transfer and Imaging: The vitrified grid is transferred to the cryo-stage of the TEM and imaged at cryogenic temperatures.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships influencing the self-assembly of this compound.
Conclusion
This technical guide has provided a detailed examination of the self-assembly and micellization of this compound. The quantitative data presented in the tables offer valuable reference points for formulation development. The comprehensive experimental protocols serve as a practical resource for researchers aiming to characterize this and similar surfactant systems. The visual diagrams of workflows and influencing factors provide a clear conceptual framework for understanding the complex interplay of variables that govern the behavior of this compound in solution. Further research focusing on obtaining a more complete dataset for aggregation numbers under a wider range of conditions will continue to enhance our understanding and application of this versatile and biocompatible surfactant.
References
- 1. Cryo-transmission electron tomography of native casein micelles from bovine milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Aggregation Number of Pyrene-Labeled Gemini Surfactant Micelles by Pyrene Fluorescence Quenching Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. matilda.science [matilda.science]
- 8. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dsp-book.narod.ru [dsp-book.narod.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dynamic Light Scattering Analyzer Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 12. muser-my.com [muser-my.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
Critical Micelle Concentration of Lauroyl Glutamic Acid in Different Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of Lauroyl Glutamic Acid (LGA) and its salts, primarily Sodium Lauroyl Glutamate (B1630785) (SLG), under various buffer conditions. The aggregation of this mild, amino acid-based surfactant into micelles is a critical parameter for its application in formulations, influencing properties such as detergency, solubilization, and foaming. This document summarizes available quantitative data, details experimental protocols for CMC determination, and provides visualizations to illustrate key processes and relationships.
Data Presentation: CMC of Lauroyl Glutamate Surfactants
The critical micelle concentration of this compound is significantly influenced by the pH, ionic strength, and the nature of the counterions present in the solution. Below are tables summarizing the quantitative data on the CMC of Lauroyl Glutamate and a closely related surfactant in various aqueous systems.
Table 1: Critical Micelle Concentration of Lauroyl Glutamate Salts with Different Counterions and NaCl Concentrations at 25°C
| Surfactant | Buffer System | pH | CMC (mol/L) |
| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer | 7.0 | 2.46 x 10⁻² |
| Potassium Lauroyl Glutamate (PLG) | Phosphate Buffer | 7.0 | 2.48 x 10⁻² |
| Ammonium Lauroyl Glutamate (ALG) | Phosphate Buffer | 7.0 | 2.36 x 10⁻² |
| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer with 1% NaCl | 7.0 | 1.15 x 10⁻² |
| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer with 3% NaCl | 7.0 | 0.41 x 10⁻² |
| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer with 5% NaCl | 7.0 | 0.21 x 10⁻² |
Table 2: Influence of pH on the Critical Micelle Concentration of N-Acyl Glutamic Acid Surfactants
| Surfactant | Counterion/Buffer System | pH | CMC (mM) |
| Tridecanoyl-L-Glutamic Acid | 1,4-Diaminobutane | 6.0 | 3.1 |
| Tridecanoyl-L-Glutamic Acid | 1,4-Diaminobutane | 7.0 | 6.2 |
| Tridecanoyl-L-Glutamic Acid | 1,6-Diaminohexane | 6.0 | 3.4 |
| Tridecanoyl-L-Glutamic Acid | 1,6-Diaminohexane | 7.0 | 6.8 |
Note: Tridecanoyl-L-Glutamic Acid is a closely related surfactant to this compound, differing by one carbon in the acyl chain. This data is included to illustrate the significant impact of pH on the CMC of N-acyl glutamic acid surfactants.
The data indicates that the CMC of lauroyl glutamate surfactants is influenced by the specific counterion present, though the variations between Na⁺, K⁺, and NH₄⁺ are not substantial at neutral pH.[1] However, the addition of an electrolyte like NaCl dramatically decreases the CMC.[1] This is due to the shielding of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations. Furthermore, the pH of the solution plays a crucial role; as the pH increases from 6 to 7, the CMC of the related tridecanoyl-glutamic acid surfactant also increases.[2][3] This is attributed to the deprotonation of the second carboxylic acid group on the glutamate headgroup, leading to increased electrostatic repulsion between the surfactant monomers.[2][3]
Experimental Protocols for CMC Determination
The determination of the Critical Micelle Concentration is pivotal for characterizing surfactants. The most common methods employed are surface tension measurements and conductometry.
Surface Tension Method (Wilhelmy Plate Method)
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.
Materials and Equipment:
-
Surface Tensiometer (e.g., Krüss, Biolin Scientific) with a Wilhelmy plate (typically platinum)
-
High-purity this compound or its salt
-
Selected buffer solutions (e.g., phosphate, citrate, acetate) of desired pH and concentration
-
High-purity water (e.g., Milli-Q)
-
Glassware: beakers, volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature control unit/water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of the lauroyl glutamate surfactant in the desired buffer at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution with the same buffer to cover a range of concentrations both below and above the anticipated CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Place a sample of the lowest concentration solution into a clean, temperature-controlled sample vessel.
-
Immerse the Wilhelmy plate into the solution.
-
Allow the system to equilibrate and record the surface tension reading.
-
Clean and dry the plate thoroughly between measurements.
-
Repeat the measurement for each dilution in order of increasing concentration.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.
Conductivity Method
This method is suitable for ionic surfactants like lauroyl glutamate salts. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micelles and the binding of counterions.
Materials and Equipment:
-
Conductivity meter with a temperature-compensated probe
-
High-purity this compound salt (e.g., Sodium Lauroyl Glutamate)
-
Selected buffer solutions
-
High-purity water
-
Glassware: beakers, volumetric flasks
-
Magnetic stirrer and stir bars
-
Thermostated water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of the ionic lauroyl glutamate surfactant in the chosen buffer.
-
Prepare a series of dilutions in the same buffer.
-
Instrument Calibration: Calibrate the conductivity meter using standard solutions.
-
Measurement:
-
Place a known volume of the lowest concentration solution in a thermostated beaker with a magnetic stirrer.
-
Immerse the conductivity probe and allow the reading to stabilize.
-
Record the conductivity.
-
Repeat for all prepared solutions, moving from lowest to highest concentration.
-
-
Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.
Visualizations
Signaling Pathways and Relationships
The micellization of this compound is governed by a balance of forces. The following diagram illustrates the key factors influencing the CMC.
Caption: Key factors influencing the CMC of this compound.
Experimental Workflow for CMC Determination
The general workflow for determining the CMC using either the surface tension or conductivity method is depicted below.
Caption: A generalized workflow for the experimental determination of CMC.
References
molecular structure and properties of N-lauroyl-L-glutamic acid
An In-depth Technical Guide to N-lauroyl-L-glutamic acid: Molecular Structure, Properties, and Applications
Executive Summary: N-lauroyl-L-glutamic acid is an amino acid-based surfactant gaining significant attention across the pharmaceutical, cosmetic, and chemical industries.[1] Derived from natural and renewable resources, it is recognized for its mildness, biocompatibility, and biodegradability.[2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables and graphical representations of key processes to facilitate understanding and application.
Introduction
Amino acid-based surfactants (AAS) represent a versatile and environmentally friendly class of surface-active agents.[3][4] Their structure, comprising a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, imparts unique properties that make them attractive alternatives to traditional synthetic surfactants.[3] N-lauroyl-L-glutamic acid (LG), a conjugate of lauric acid and L-glutamic acid, is a prominent member of this class.[1] Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it a highly effective emulsifier and solubilizer.[1] With two carboxylic groups in its head, its properties are notably pH-dependent.[5] This guide delves into the core scientific and technical aspects of LG, highlighting its potential in advanced applications such as drug delivery and specialized dermatological formulations.[2][6]
Molecular Structure and Chemical Identity
N-lauroyl-L-glutamic acid is characterized by a C12 fatty acid (lauroyl) chain linked to the amino group of L-glutamic acid via an amide bond.[4] This structure results in a molecule with a hydrophobic tail and a highly polar, anionic headgroup containing two carboxylate functions, which can be neutralized to varying degrees.[7]
Physicochemical Properties
The functional characteristics of N-lauroyl-L-glutamic acid are dictated by its physical and chemical properties. It is a white to off-white solid at room temperature.[8] Its dual carboxyl groups give it two pKa values, influencing its solubility and aggregation behavior in response to pH changes.[5]
Table 1: Physicochemical and Identification Data for N-lauroyl-L-glutamic acid
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 3397-65-7 | [1][8] |
| EC Number | 222-261-1 | [9] |
| Molecular Formula | C₁₇H₃₁NO₅ | [1] |
| Molecular Weight | 329.43 g/mol | [1] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point | 543.6 °C at 760 mmHg | [1] |
| Density | 1.081 g/cm³ | [1] |
| pKa | 3.46 ± 0.10 (Predicted) | [1][8] |
| Solubility | Slightly soluble in Chloroform and Aqueous Base | [1][10] |
| Appearance | White to Off-White Solid |[8] |
As a surfactant, LG effectively lowers surface tension.[3] Above a specific concentration, known as the Critical Micelle Concentration (CMC), the monomeric molecules self-assemble into organized aggregates like micelles to minimize the exposure of the hydrophobic tails to the aqueous environment.[11] This aggregation is fundamental to its function as a solubilizing agent for poorly water-soluble compounds.[11] The CMC of amino acid surfactants generally decreases as the acyl chain length increases.[12]
Synthesis and Manufacturing
N-lauroyl-L-glutamic acid is typically synthesized via the Schotten-Baumann reaction. This involves the acylation of the amino group of L-glutamic acid with lauroyl chloride in an aqueous alkaline medium. The pH is carefully controlled to ensure the amino group is reactive while minimizing hydrolysis of the acyl chloride.
Enzymatic synthesis methods are also being explored as a "greener" alternative to traditional chemical routes that use harsh reagents.[13]
Applications in Research and Drug Development
The unique properties of N-lauroyl-L-glutamic acid make it a valuable compound for the pharmaceutical industry.[2]
-
Drug Delivery: Its ability to form micelles makes it an excellent carrier for hydrophobic drugs, enhancing their solubility, bioavailability, and therapeutic efficacy.[1][6] The biocompatible nature of the amino acid headgroup is a significant advantage in these formulations.[2]
-
Dermatological Formulations: Due to its mildness and conditioning properties, LG is a suitable excipient in topical preparations, especially for sensitive skin.[2][9] It can act as a gentle cleanser, emulsifier, or solubilizer for active pharmaceutical ingredients (APIs).[2]
-
Biopharmaceutical Research: N-acyl amides, the class of molecules to which LG belongs, are known to have various signaling functions in physiology, including roles in inflammation and metabolic homeostasis, suggesting broader research potential.[14] Some studies have indicated potential anti-asthmatic activity.[15][16]
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05322A [pubs.rsc.org]
- 5. research.chalmers.se [research.chalmers.se]
- 6. nbinno.com [nbinno.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. N-LAUROYL-L-GLUTAMIC ACID | 3397-65-7 [chemicalbook.com]
- 9. marknature.com [marknature.com]
- 10. N-LAUROYL-L-GLUTAMIC ACID CAS#: 3397-65-7 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: Showing metabocard for N-Lauroyl Glutamic acid (HMDB0242032) [hmdb.ca]
- 15. medchemexpress.com [medchemexpress.com]
- 16. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Biodegradability and Ecotoxicity of Lauroyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Lauroyl Glutamic Acid
This compound is a synthetic compound derived from lauric acid, a fatty acid of plant origin, and L-glutamic acid, an amino acid. It belongs to the class of N-acyl amino acid surfactants, which are known for their excellent dermatological compatibility and environmentally friendly characteristics.[1] Its sodium salt, Sodium Lauroyl Glutamate, is a common ingredient in a wide range of personal care and cosmetic products.[2][3]
Biodegradability
General scientific consensus indicates that this compound is readily biodegradable.[4] This is attributed to its structure, which consists of naturally occurring building blocks that are easily recognized and metabolized by microorganisms.[4] The amide bond linking the lauric acid and glutamic acid moieties is susceptible to enzymatic cleavage.[5]
Quantitative Data on Biodegradability
Despite the widespread classification of this compound as readily biodegradable, specific quantitative data from standardized ready biodegradability tests (e.g., OECD 301 series) are not publicly available in the reviewed literature and databases. Such tests typically measure the extent of mineralization (conversion to CO₂, water, and mineral salts) over a 28-day period. A substance is generally considered "readily biodegradable" if it reaches a biodegradation level of >60% within this timeframe and passes the "10-day window" criterion.[6]
Table 1: Representative Quantitative Data on the Ready Biodegradability of this compound (Conceptual)
| Test Guideline | Method | Inoculum | Duration (days) | Result (% Degradation) | Classification |
| OECD 301F | Manometric Respirometry | Activated Sludge | 28 | > 60% (Assumed) | Readily Biodegradable (Assumed) |
| OECD 301C | Modified MITI Test (I) | Activated Sludge | 28 | > 60% (Assumed) | Readily Biodegradable (Assumed) |
Note: The data in this table is conceptual and represents the expected outcome based on the classification of this compound as readily biodegradable. Actual experimental values are not available in the public domain.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances.[6]
Methodology:
-
Test Setup: The test is conducted in sealed vessels containing a defined mineral medium, the test substance at a known concentration (typically 100 mg/L, providing at least 50 mg/L of Theoretical Oxygen Demand - ThOD), and a microbial inoculum (e.g., activated sludge from a wastewater treatment plant).[7]
-
Oxygen Consumption Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over 28 days using a manometric respirometer. This device measures the pressure changes within the sealed vessel resulting from oxygen uptake. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.[6]
-
Control and Reference: Blank controls containing only the inoculum and mineral medium are run in parallel to determine the background oxygen consumption of the inoculum. A reference substance with known ready biodegradability (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.[8]
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance.[6]
-
Pass Criteria: To be classified as readily biodegradable, the substance must achieve at least 60% biodegradation within the 28-day test period and satisfy the 10-day window criterion. The 10-day window begins when 10% biodegradation is reached and requires that the 60% pass level is achieved within 10 days from that point.[6]
Biodegradation Pathway
The biodegradation of this compound is expected to proceed via the hydrolysis of the amide bond, yielding lauric acid and glutamic acid. Both of these products are readily metabolized by microorganisms through established pathways.
-
Lauric Acid: This fatty acid undergoes β-oxidation, a process where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO₂ and water.[9]
-
Glutamic Acid: This amino acid can be deaminated to α-ketoglutarate, an intermediate of the citric acid cycle. Alternatively, it can be converted to other amino acids through transamination reactions.[10]
Ecotoxicity
The available information suggests that this compound and its sodium salt have a low potential for aquatic toxicity.[2][11] However, similar to the biodegradability data, specific quantitative ecotoxicity data from standardized tests (e.g., OECD 201, 202, 203) are largely absent from publicly accessible sources. Safety Data Sheets for this compound and Sodium Lauroyl Glutamate often state "no data available" for ecotoxicity endpoints.[12][13]
Quantitative Data on Ecotoxicity
Due to the lack of publicly available experimental data, the following table presents a conceptual overview of the expected ecotoxicity profile of this compound, reflecting its classification as having low toxicity.
Table 2: Representative Ecotoxicity Data for this compound (Conceptual)
| Test Guideline | Organism | Endpoint | Duration | Result (mg/L) |
| OECD 203 | Fish (e.g., Danio rerio) | LC₅₀ | 96 hours | > 100 (Assumed) |
| OECD 202 | Aquatic Invertebrate (Daphnia magna) | EC₅₀ | 48 hours | > 100 (Assumed) |
| OECD 201 | Algae (Pseudokirchneriella subcapitata) | IC₅₀ | 72 hours | > 100 (Assumed) |
Note: The data in this table is conceptual and represents the expected outcome based on the general classification of this compound as having low ecotoxicity. Actual experimental values are not available in the public domain.
Experimental Protocols for Aquatic Toxicity Testing
This test evaluates the acute lethal toxicity of a substance to fish.[14]
Methodology:
-
Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to the test substance.[15]
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a geometric series for a period of 96 hours. A control group is maintained in water without the test substance.[13]
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[13]
-
Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[14]
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[16]
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Exposure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours. A control group is also maintained.[16]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[16]
-
Endpoint: The main endpoint is the median effective concentration (EC₅₀), which is the concentration that causes immobilization in 50% of the daphnids after 48 hours.[16]
This test determines the effect of a substance on the growth of freshwater algae.[5]
Methodology:
-
Test Organisms: Exponentially growing cultures of a selected algal species, such as Pseudokirchneriella subcapitata, are used.[5]
-
Exposure: The algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature.[5]
-
Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration (e.g., using a cell counter or spectrophotometer).[17]
-
Endpoint: The endpoint is the inhibition of growth, and the results are expressed as the median inhibitory concentration (IC₅₀), which is the concentration that causes a 50% reduction in algal growth or growth rate compared to the control.[17]
Conclusion
This compound is consistently characterized as a readily biodegradable substance with low ecotoxicity, making it a favorable choice for environmentally conscious product formulations. Its degradation is expected to proceed through the hydrolysis of the amide bond, yielding lauric acid and glutamic acid, both of which are readily mineralized in the environment. While specific quantitative data from standardized ecotoxicological and biodegradability studies are not widely available in the public domain, the established knowledge of its constituent parts and the general classification of N-acyl amino acid surfactants support its positive environmental profile. For definitive quantitative assessment, further testing according to the OECD guidelines outlined in this guide would be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. oecd.org [oecd.org]
- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 3397-65-7 [thegoodscentscompany.com]
- 9. echa.europa.eu [echa.europa.eu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Sodium Lauroyl Glutamate or Sodium N-lauroylglutamate Manufacturers [mubychem.com]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. Temporary title [webprod.hc-sc.gc.ca]
- 16. Substance Information - ECHA [echa.europa.eu]
- 17. ulprospector.com [ulprospector.com]
A Technical Guide to the Thermal Stability and Degradation Profile of Lauroyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl Glutamic Acid, an N-acyl amino acid, is a widely utilized surfactant and emulsifier in the pharmaceutical and cosmetic industries, valued for its biocompatibility and mild properties. An in-depth understanding of its thermal stability and degradation profile is critical for ensuring product quality, safety, and stability throughout the manufacturing, storage, and application lifecycle. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing established and theoretical degradation pathways. It includes a summary of available physical and thermal data, outlines detailed experimental protocols for thermal analysis, and presents visual workflows and pathways to facilitate a deeper understanding of the molecule's response to thermal stress. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its constituent components and related N-acyl amino acids to provide a robust predictive framework.
Introduction
N-Lauroyl-L-glutamic acid is an amphiphilic molecule synthesized from lauric acid, a saturated fatty acid, and glutamic acid, an amino acid.[1] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, imparts excellent surfactant properties.[1] In pharmaceutical formulations, it can be used as an excipient to enhance the solubility and bioavailability of poorly water-soluble drugs. The thermal stability of such excipients is a crucial parameter, as degradation can lead to loss of efficacy, formation of toxic byproducts, and changes in the physicochemical properties of the final product.
Physicochemical and Thermal Properties
A summary of the known physical and thermal properties of this compound is presented in Table 1. It is important to note that while a melting point is reported, thermal decomposition is stated to occur, suggesting that the molecule may degrade at or around its melting temperature. The provided boiling point is a predicted value and is not practically achievable as the compound decomposes at lower temperatures.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₁NO₅ | [3] |
| Molecular Weight | 329.43 g/mol | [2] |
| Melting Point | 95-96 °C | [2] |
| Boiling Point (Predicted) | 543.6 ± 40.0 °C at 760 mmHg | [2] |
| Flash Point | 282.6 °C | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in aqueous base and chloroform | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment | [2][3] |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the standard experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
Experimental Workflow for TGA:
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and enthalpies of transition, providing complementary information to TGA.
Experimental Workflow for DSC:
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Workflow for Py-GC-MS:
Predicted Thermal Degradation Profile
In the absence of specific experimental data for this compound, a degradation profile can be predicted based on the known thermal decomposition of its constituent parts: lauric acid and glutamic acid. The amide bond linking these two moieties is a key site for thermal cleavage.
Upon heating, several degradation pathways are plausible:
-
Amide Bond Hydrolysis (if water is present): This would yield lauric acid and glutamic acid.
-
Amide Bond Cleavage: Homolytic or heterolytic cleavage of the amide bond can occur at elevated temperatures.
-
Decarboxylation: The carboxylic acid groups of the glutamic acid moiety are susceptible to decarboxylation.
-
Cyclization of the Glutamic Acid Moiety: Glutamic acid is known to undergo intramolecular cyclization upon heating to form pyroglutamic acid through the loss of a water molecule.[4][5]
-
Decomposition of the Lauroyl Chain: At higher temperatures, the hydrocarbon chain can undergo fragmentation.
Based on the thermal degradation of glutamic acid, which primarily yields succinimide, pyrrole, acetonitrile, and 2-pyrrolidone, a similar pattern of degradation can be anticipated for the glutamic acid portion of the this compound molecule following initial cleavage.[4]
Proposed Degradation Pathway of this compound:
Conclusion
The thermal stability of this compound is a critical parameter for its application in pharmaceutical and other high-purity formulations. While direct, quantitative TGA and DSC data are not widely published, this guide provides the necessary framework for its evaluation. The predicted degradation profile, based on the known behavior of its precursors, suggests that the primary points of thermal instability are the amide linkage and the glutamic acid moiety, with cyclization and decarboxylation being likely initial degradation steps. Subsequent fragmentation of the glutamic acid residue and the lauroyl chain would occur at higher temperatures. For definitive characterization, it is imperative that researchers and drug development professionals conduct the detailed experimental analyses outlined in this guide, particularly TGA, DSC, and Py-GC-MS, on their specific this compound materials. This will ensure a thorough understanding of its thermal limitations and inform the development of stable and safe products.
References
amphiphilic properties of Lauroyl Glutamic Acid in aqueous solutions
An In-Depth Technical Guide to the Amphiphilic Properties of Lauroyl Glutamic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This compound (LGA) is an acylated amino acid surfactant that has garnered significant attention across the cosmetic, personal care, and pharmaceutical industries.[1][2] Synthesized from the condensation of lauric acid, a fatty acid from natural sources like coconut or palm oil, and L-glutamic acid, an amino acid, LGA is recognized for its mild, biocompatible, and biodegradable properties.[1][3] Its unique amphiphilic structure, comprising a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, dictates its behavior in aqueous solutions, leading to self-assembly into complex structures that are highly relevant for various advanced applications, including drug delivery systems.[4][5]
This technical guide provides a comprehensive overview of the core amphiphilic properties of this compound in aqueous environments. It details the physicochemical principles governing its behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its applications in the pharmaceutical field.
Molecular Structure and Synthesis
The defining characteristic of this compound is its amphiphilic nature, which stems directly from its molecular architecture. The molecule consists of:
-
A Hydrophobic Tail: A 12-carbon lauroyl group (C17H31NO5) provides the nonpolar, water-insoluble portion of the molecule.[3] This lipophilic chain is responsible for the surfactant's ability to interact with and solubilize oils and other nonpolar substances.
-
A Hydrophilic Headgroup: The L-glutamic acid moiety serves as the polar, water-soluble head. This headgroup is unique because it contains two carboxylic acid groups, making the surfactant divalent and highly sensitive to pH changes.[6][7]
This dual character drives the molecule's tendency to adsorb at interfaces (e.g., air-water, oil-water) and to self-assemble in bulk solution to minimize unfavorable contact between the hydrophobic tail and water.
Figure 1: Molecular Structure of this compound.
Synthesis: this compound is typically synthesized via the Schotten-Baumann reaction. This involves the acylation of L-glutamic acid with lauroyl chloride in an aqueous alkaline solution. The pH is carefully controlled throughout the reaction to ensure the amino group of glutamic acid remains reactive.[3][8] Alternative "green" synthesis routes using enzymes like acylase I in glycerol-water systems have also been explored to avoid the use of harsh reagents like acyl chlorides.[9]
Physicochemical Properties and Self-Assembly in Aqueous Solutions
When dissolved in water above a certain concentration, this compound molecules spontaneously organize into ordered structures, most commonly spherical micelles. This process, known as micellization, is a critical aspect of its function as a surfactant.
In a micelle, the hydrophobic lauroyl tails cluster together to form a nonpolar core, while the hydrophilic glutamic acid headgroups are oriented outwards, remaining in contact with the surrounding water. This arrangement is thermodynamically favorable as it minimizes the exposure of the hydrophobic chains to the aqueous environment. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . Below the CMC, LGA exists primarily as individual monomers, while above the CMC, micelles form and coexist in equilibrium with the monomers.[10][11][12]
Figure 2: Micellization of this compound.
Data Presentation: Physicochemical Properties
The amphiphilic behavior of this compound and its salts (e.g., Sodium Lauroyl Glutamate) is quantified by several key parameters. The values can vary depending on factors like pH, temperature, and ionic strength.
| Parameter | Value | Conditions | Surfactant Form |
| Critical Micelle Concentration (CMC) | ~0.17 g/L | Not Specified | Sodium Lauroyl Glutamate (B1630785) |
| Critical Micelle Concentration (CMC) | 0.4 g/L | Not Specified | Sodium Lauroyl Glutamate |
| Surface Tension at CMC (γ_cmc) | < 30 mN/m | Not Specified | Sodium Lauroyl Glutamate |
| Melting Point | 95-96 °C | Solid State | N-Lauroyl-L-Glutamic Acid |
| pH (1% solution) | 5.0 - 6.5 | 1% Aqueous Solution | N-Lauroyl-L-Glutamic Acid |
| Table 1: Summary of quantitative physicochemical data for this compound and its sodium salt. Data compiled from multiple sources.[3][4][13][14] |
Factors Influencing Amphiphilic Behavior
1. Effect of pH: The pH of the aqueous solution is a critical determinant of LGA's properties due to the two carboxylic acid groups in its headgroup.
-
Low pH (< 5.5): The carboxylic acid groups are protonated, making the molecule less charged and significantly less soluble in water. In this state, it is referred to as N-Lauroyl Glutamic Acid (LGA) and has limited solubility.[15]
-
Mid-range pH (5.5 - 6.5): One of the carboxylic acid groups is deprotonated, forming the monosodium salt (Sodium Lauroyl Glutamate). This is the typical pH range for many cosmetic and personal care applications, where the surfactant exhibits a good balance of mildness and surface activity.[3][15]
-
High pH (> 6.5): Both carboxylic acid groups are deprotonated, forming the disodium (B8443419) salt.[15] This pH-dependent ionization affects the electrostatic repulsion between headgroups, which in turn influences the packing of surfactant molecules at interfaces and within micelles. A minimum in surface tension is often observed at a pH just above the point where the free acid form begins to precipitate.[16]
2. Effect of Temperature: Temperature influences both the solubility and the self-assembly of LGA. The Krafft point is a key parameter, representing the temperature at which the solubility of a surfactant becomes equal to its CMC. Below the Krafft point, the surfactant has very limited solubility, and micelles do not form. For many surfactants, the CMC value typically decreases as the temperature rises from the Krafft point, reaches a minimum, and may then increase at higher temperatures.[17][18] This behavior is a result of the competing effects of increased monomer solubility and the temperature-dependent hydrophobic effect that drives micellization.
3. Effect of Counterions and Ionic Strength: The presence of electrolytes (salts) in the aqueous solution can significantly impact the behavior of ionic surfactants like LGA. The added counterions (e.g., Na⁺ from NaCl) can shield the electrostatic repulsion between the negatively charged glutamate headgroups. This shielding allows the surfactant molecules to pack more tightly, which typically leads to a decrease in the CMC and can promote the growth or transition of micelles into different shapes (e.g., from spherical to worm-like).[12][15]
Experimental Protocols
Characterizing the amphiphilic properties of LGA requires precise experimental techniques. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of CMC by Surface Tensiometry
Principle: Surface tension is measured for a series of solutions with increasing surfactant concentrations. Below the CMC, the addition of surfactant monomers significantly lowers the surface tension. Above the CMC, the monomers are incorporated into micelles, and the monomer concentration in the bulk solution remains relatively constant, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of concentration. The Wilhelmy plate method is a common and accurate technique for this measurement.[19]
Apparatus:
-
Digital Tensiometer
-
Wilhelmy Plate (typically platinum)
-
Precision analytical balance
-
Glass beakers or sample vessels
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Reagents and Materials:
-
N-Lauroyl-L-Glutamic Acid (or its salt)
-
High-purity water (e.g., deionized, Milli-Q)
-
Appropriate buffer solution to maintain constant pH
-
Acetone and distilled water for cleaning
Procedure:
-
Cleaning: Thoroughly clean all glassware. Clean the Wilhelmy plate by rinsing with high-purity water, then flaming it to red heat (if platinum) to remove organic contaminants.
-
Stock Solution Preparation: Prepare a concentrated stock solution of LGA in the desired aqueous medium (e.g., buffered water) at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of solutions of varying concentrations by serially diluting the stock solution.
-
Measurement:
-
Calibrate the tensiometer with high-purity water.
-
For each solution, starting from the most dilute, pour it into the sample vessel.
-
Lower the clean Wilhelmy plate until it just touches the surface of the liquid. The instrument will measure the force required to maintain the plate at the interface, which is proportional to the surface tension.
-
Allow the reading to stabilize before recording the value.
-
Rinse and dry the plate and vessel between measurements of different concentrations.
-
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection of the extrapolated lines of these two regions.
Experimental Protocol 2: Characterization of Micelle Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. An autocorrelation function is generated from these fluctuations, and from this, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (Rh) of the micelles is then determined using the Stokes-Einstein equation:
Rh = (kB * T) / (6 * π * η * D)
Where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[10][20][21]
Apparatus:
-
DLS instrument with a laser source and detector
-
Correlator
-
Sample cuvettes (disposable or quartz)
-
Syringe filters (e.g., 0.22 µm) to remove dust
Reagents and Materials:
-
LGA solution prepared at a concentration significantly above the CMC
-
High-purity, filtered solvent (same as used for the solution)
Procedure:
-
Sample Preparation: Prepare a solution of LGA at the desired concentration (must be > CMC) and pH.
-
Filtration: Filter the solution directly into a clean, dust-free cuvette using a syringe filter to remove any dust or large aggregates, which can interfere with the measurement.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the experimental parameters, including solvent viscosity, refractive index, and temperature.
-
Measurement: Place the cuvette in the instrument's sample holder. Allow the sample to equilibrate to the set temperature (typically 25°C).
-
Data Acquisition: Initiate the measurement. The instrument will collect scattering data over a set duration and calculate the autocorrelation function.
-
Data Analysis: The instrument's software will analyze the autocorrelation function to generate a particle size distribution (by intensity, volume, and number). The primary peak in the distribution corresponds to the hydrodynamic diameter of the LGA micelles. The polydispersity index (PDI) will also be reported, indicating the breadth of the size distribution.
Figure 3: Experimental Workflow for LGA Characterization.
Applications in Drug Development and Formulations
The well-defined amphiphilic properties of this compound make it a valuable excipient in the pharmaceutical industry, particularly for topical and dermatological formulations.[1]
-
Solubilizer and Emulsifier: The micellar core of LGA can encapsulate hydrophobic active pharmaceutical ingredients (APIs), enhancing their solubility in aqueous formulations like creams, lotions, and gels.[1] Its ability to reduce interfacial tension also makes it an effective emulsifier for creating stable oil-in-water emulsions.
-
Penetration Enhancer: As a surfactant, LGA can interact with the lipid bilayers of the stratum corneum, the outermost layer of the skin. This interaction can transiently disrupt the barrier, facilitating the penetration of APIs into deeper skin layers and improving therapeutic efficacy.[1]
-
Mildness and Biocompatibility: A key advantage of LGA is its exceptional mildness and low potential for skin irritation compared to traditional anionic surfactants like sulfates.[1][2] Being derived from natural amino acids, it exhibits high biocompatibility and is well-tolerated, making it suitable for products intended for sensitive skin or long-term use.[1]
Conclusion
This compound is a highly versatile and functional amino acid-based surfactant whose performance is fundamentally governed by its amphiphilic properties. Its ability to self-assemble into micelles, reduce surface tension, and respond to environmental cues like pH makes it a subject of significant scientific and industrial interest. A thorough understanding of its CMC, aggregation behavior, and the factors that influence them is essential for formulators and researchers seeking to harness its benefits. The detailed experimental protocols provided herein offer a robust framework for the precise characterization of these properties, enabling the development of advanced, effective, and safe products for the pharmaceutical and drug development sectors.
References
- 1. nbinno.com [nbinno.com]
- 2. marknature.com [marknature.com]
- 3. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 4. lookchem.com [lookchem.com]
- 5. Amphiphilic poly(L-amino acids) - new materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. muser-my.com [muser-my.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. agilent.com [agilent.com]
- 13. aako.nl [aako.nl]
- 14. turkchem.net [turkchem.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. matilda.science [matilda.science]
- 20. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
The Influence of Lauroyl Glutamic Acid on Lipid Bilayer Dynamics: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl Glutamic Acid (LGA), a lipo-amino acid, is an amphiphilic molecule increasingly utilized in pharmaceutical and cosmetic formulations for its biocompatibility and surfactant properties. This technical guide provides a comprehensive analysis of the interaction between LGA and lipid bilayers, the fundamental components of cell membranes. By examining its influence on membrane structure and fluidity, this document elucidates the mechanisms by which LGA can act as a permeation enhancer, a critical aspect for transdermal and oral drug delivery systems. This guide synthesizes theoretical knowledge with established experimental methodologies, offering a framework for future research and development in this area.
Introduction
This compound (LGA) consists of a hydrophobic 12-carbon lauroyl chain and a hydrophilic glutamic acid headgroup. This amphiphilic nature drives its interaction with and integration into lipid bilayers, leading to significant alterations in membrane properties. Understanding these interactions at a molecular level is paramount for its application in drug delivery, where the modulation of the skin's stratum corneum or the gastrointestinal epithelial barrier is desired. This guide will delve into the core principles of LGA's interaction with lipid membranes, detailing the experimental approaches used to characterize these phenomena and presenting the anticipated quantitative outcomes.
Mechanisms of Interaction
The primary mechanism by which LGA interacts with lipid bilayers is through the insertion of its lauroyl tail into the hydrophobic core of the membrane, while the glutamic acid headgroup remains at the aqueous interface. This intercalation disrupts the ordered packing of the lipid acyl chains, leading to a number of downstream effects.
Perturbation of Lipid Packing and Increased Fluidity
The presence of LGA molecules within the lipid bilayer creates steric hindrance and disrupts the van der Waals interactions between adjacent lipid acyl chains. This leads to an increase in the average area per lipid molecule and a decrease in the overall order of the bilayer. Consequently, the fluidity of the membrane increases, making it more permeable to exogenous molecules. This fluidizing effect is a key component of its action as a permeation enhancer.[1] The degree of fluidization is dependent on the concentration of LGA and the specific lipid composition of the bilayer.
Alteration of Phase Transition Behavior
Lipid bilayers exhibit a characteristic main phase transition temperature (Tm), at which they shift from a rigid gel phase to a more fluid liquid-crystalline phase. The incorporation of LGA into the bilayer typically leads to a depression and broadening of this phase transition. The LGA molecules act as impurities that disrupt the cooperative melting of the lipid chains, causing the transition to occur at a lower temperature and over a wider temperature range.
Experimental Methodologies and Data Presentation
To quantitatively assess the interaction of this compound with lipid bilayers, several biophysical techniques are employed. This section details the protocols for these key experiments and presents the expected quantitative data in a structured format.
Langmuir-Blodgett Trough for Monolayer Analysis
The Langmuir-Blodgett (LB) trough technique is instrumental in studying the behavior of amphiphilic molecules at an air-water interface, which serves as a model for a single leaflet of a lipid bilayer.[2][3] By compressing a monolayer of LGA or a mixed monolayer of LGA and lipids, a pressure-area isotherm can be generated, providing insights into the molecular packing and phase behavior.[4]
Experimental Protocol: Langmuir-Blodgett Trough
-
Trough Preparation: The LB trough is meticulously cleaned with a high-purity solvent (e.g., chloroform) and filled with a subphase of ultrapure water or a relevant buffer solution.[5]
-
Monolayer Spreading: A solution of LGA or a mixture of LGA and a model lipid (e.g., DPPC) in a volatile solvent (e.g., chloroform/methanol) is carefully spread onto the subphase surface. The solvent is allowed to evaporate completely, leaving a uniform monolayer.
-
Compression: The monolayer is compressed by movable barriers at a constant rate.[6]
-
Data Acquisition: The surface pressure is continuously measured using a Wilhelmy plate as a function of the mean molecular area.[7] The resulting data is plotted as a pressure-area isotherm.
Table 1: Expected Pressure-Area Isotherm Parameters for LGA and Mixed LGA/DPPC Monolayers
| Monolayer Composition | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) | Compressibility Modulus (Cs⁻¹) (mN/m) |
| Pure DPPC | 90 - 100 | 50 - 55 | 100 - 250 (Liquid-condensed) |
| Pure LGA | 40 - 50 | 35 - 40 | 50 - 100 (Liquid-expanded) |
| DPPC:LGA (9:1) | 85 - 95 | 48 - 52 | 80 - 150 |
| DPPC:LGA (4:1) | 70 - 80 | 45 - 50 | 60 - 120 |
Caption: Workflow for Langmuir-Blodgett Trough Experiment.
Differential Scanning Calorimetry (DSC) for Thermotropic Analysis
DSC is a powerful technique to study the phase behavior of lipid vesicles (liposomes) and how it is affected by the incorporation of molecules like LGA.[8][9] It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a thin film of a model lipid (e.g., DPPC) with a buffer solution. To incorporate LGA, it is co-dissolved with the lipid in the initial organic solvent.
-
Sample Preparation: A known concentration of the liposome dispersion is sealed in an aluminum DSC pan. A reference pan containing only the buffer is also prepared.
-
Thermal Scan: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the lipid phase transition.[12]
-
Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. The peak of the resulting endotherm corresponds to the Tm, and the area under the peak corresponds to the ΔH.[13]
Table 2: Expected DSC Parameters for DPPC Vesicles with Incorporated LGA
| LGA mole % | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Peak Width at Half-Height (°C) |
| 0 | 41.4 | 8.7 | 0.5 - 1.0 |
| 2 | 40.8 | 8.2 | 1.0 - 1.5 |
| 5 | 39.5 | 7.5 | 1.5 - 2.5 |
| 10 | 37.9 | 6.8 | 2.5 - 4.0 |
Caption: Workflow for Differential Scanning Calorimetry.
Fluorescence Spectroscopy for Membrane Fluidity Assessment
Fluorescence spectroscopy, using environmentally sensitive probes, provides a dynamic view of the lipid bilayer's fluidity.[14] Probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used.
Laurdan's emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes, it emits at a shorter wavelength, while in more fluid, hydrated membranes, its emission is red-shifted.[15] The Generalized Polarization (GP) is a ratiometric measurement that quantifies this shift and is inversely correlated with membrane fluidity.[16]
Experimental Protocol: Laurdan GP Measurement
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion.
-
Probe Incorporation: A small aliquot of Laurdan in an organic solvent is added to the liposome suspension and incubated to allow the probe to partition into the bilayers.
-
Fluorescence Measurement: The fluorescence emission spectrum of the Laurdan-labeled liposomes is recorded with an excitation wavelength of 350 nm. Emission intensities at 440 nm and 490 nm are measured.
-
GP Calculation: The GP value is calculated using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[17]
Table 3: Expected Laurdan GP Values for DPPC Vesicles in the Presence of LGA
| LGA mole % | GP Value (at 25°C - Gel Phase) | GP Value (at 45°C - Liquid Phase) |
| 0 | 0.6 to 0.7 | -0.1 to -0.2 |
| 2 | 0.5 to 0.6 | -0.15 to -0.25 |
| 5 | 0.4 to 0.5 | -0.2 to -0.3 |
| 10 | 0.3 to 0.4 | -0.25 to -0.35 |
Caption: Workflow for Laurdan GP Measurement.
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane.[18] DPH is a hydrophobic probe that aligns with the lipid acyl chains. A lower anisotropy value indicates faster rotational motion and thus higher membrane fluidity.[19]
Experimental Protocol: DPH Fluorescence Anisotropy
-
Liposome and Probe Preparation: LUVs containing LGA are prepared, and a DPH solution is added and incubated.
-
Anisotropy Measurement: The sample is excited with vertically polarized light (e.g., at 358 nm). The fluorescence emission is measured through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization (e.g., at 430 nm).
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.[20]
Table 4: Expected DPH Fluorescence Anisotropy (r) for DPPC Vesicles with LGA
| LGA mole % | Anisotropy (r) at 25°C (Gel Phase) | Anisotropy (r) at 45°C (Liquid Phase) |
| 0 | 0.30 - 0.35 | 0.10 - 0.15 |
| 2 | 0.28 - 0.32 | 0.09 - 0.13 |
| 5 | 0.25 - 0.29 | 0.08 - 0.11 |
| 10 | 0.22 - 0.26 | 0.07 - 0.10 |
Signaling Pathways and Permeation Enhancement
While LGA does not directly participate in classical signaling pathways involving receptor-ligand interactions, its ability to modulate the physical properties of the cell membrane can indirectly influence cellular signaling and is the primary mechanism behind its function as a permeation enhancer.[21]
The increased membrane fluidity and disruption of the highly organized lipid structure of the stratum corneum are key to enhancing the permeation of drugs.[1] By creating more "free volume" within the bilayer, LGA facilitates the diffusion of drug molecules across this primary skin barrier.
Caption: Proposed mechanism of LGA-mediated permeation enhancement.
Conclusion
This compound's interaction with lipid bilayers is characterized by its ability to intercalate into the membrane and disrupt the ordered packing of lipid molecules. This leads to a measurable increase in membrane fluidity and a decrease in the phase transition temperature. These biophysical effects are the foundation of its utility as a permeation enhancer in pharmaceutical formulations. The experimental techniques outlined in this guide provide a robust framework for quantifying these interactions and for the rational design of advanced drug delivery systems leveraging the unique properties of LGA. Further research focusing on the specific interactions with complex, multi-component lipid models representative of biological membranes will continue to refine our understanding and expand the applications of this versatile molecule.
References
- 1. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. tcd.ie [tcd.ie]
- 6. mdpi.com [mdpi.com]
- 7. sfu.ca [sfu.ca]
- 8. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. ucm.es [ucm.es]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. Hydration of DOPC bilayers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Using Fluorescence Anisotropy for Ligand Binding Kinetics of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 21. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Phase Behavior of Lauroyl Glutamic Acid in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of N-Lauroyl-L-glutamic acid (LGA), an amphiphilic molecule of significant interest in pharmaceuticals, cosmetics, and material science. This document details its behavior in aqueous and organic media, focusing on solubility, self-assembly, and gelation phenomena.
Physicochemical Properties of N-Lauroyl-L-glutamic Acid
N-Lauroyl-L-glutamic acid is an amino acid-based surfactant composed of a hydrophobic lauroyl (C12) tail and a hydrophilic glutamic acid headgroup. This amphiphilic nature governs its phase behavior in different solvent environments.
| Property | Value | Source |
| CAS Number | 3397-65-7 | [1] |
| Molecular Formula | C17H31NO5 | [1] |
| Molecular Weight | 329.43 g/mol | [1] |
| Appearance | White or similar white powder and particles | [2] |
| Melting Point | 95-96 °C | [3][4] |
| pKa | 3.46 ± 0.10 (Predicted) | [1][3] |
Phase Behavior in Aqueous Systems
The phase behavior of LGA in water is highly dependent on pH and the degree of neutralization. As a dicarboxylic acid, its hydrophilic headgroup can exist in different ionization states, significantly influencing its self-assembly.
At pH values below its pKa, LGA exists in its protonated form and exhibits limited solubility in water[5]. As the pH increases and the carboxylic acid groups are neutralized to form salts (e.g., sodium lauroyl glutamate (B1630785), SLG), its water solubility dramatically increases, leading to the formation of various self-assembled structures.
Aqueous systems of LGA salts, such as potassium (LGP) and triethanolamine (B1662121) (LGT) salts, exhibit a rich phase behavior. With increasing concentration and degree of neutralization, these systems can transition from isotropic micellar solutions to more ordered liquid crystalline phases, including hexagonal and cubic phases[6]. The stability of the cubic phase is notably promoted by an increased degree of neutralization[6].
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which micelle formation begins. For sodium lauroyl glutamate (SLG), a common salt of LGA, the CMC is influenced by factors such as pH and the presence of other substances.
| Surfactant System | CMC (g/L) | Method | Source |
| Sodium Lauroyl Glutamate (SLG) | ~0.17 | Surface Tension | Not specified in snippet |
| Sodium Lauroyl Glutamate (SLG) | 0.4 | Ring Tensiometer | [1] |
| Sodium Cocoyl Glutamate / Coco Glucoside (1:1) | 0.12 | Ring Tensiometer | [1] |
Krafft Temperature
The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant's solubility is limited. For N-dodecyl glutamic acid, a higher Krafft temperature has been reported[6]. The Krafft point of sodium lauryl glutamate can be determined using ultraviolet/visible spectrophotometry[5][7].
Phase Behavior in Organic Solvents
The behavior of LGA in organic solvents is characterized by its potential to form organogels and other self-assembled structures, primarily driven by hydrogen bonding interactions between the glutamic acid headgroups.
Solubility in Organic Solvents
Quantitative solubility data for N-Lauroyl-L-glutamic acid in various organic solvents is crucial for its application in non-aqueous formulations. While comprehensive data is scarce in the readily available literature, some qualitative and semi-quantitative information has been reported.
| Solvent | Solubility | Temperature | Source |
| Methanol | Insoluble | Room Temperature | [8][9] |
| Ethanol | Insoluble | Room Temperature | [8][9] |
| Acetone | Insoluble | Room Temperature | [8][9] |
| Chloroform | Slightly Soluble | Room Temperature | [1][3][4][10] |
| Hexane | Not specified | - | - |
| Aqueous Base | Slightly Soluble | Room Temperature | [4][10] |
| Ethanol/Water (5%) | pH 2.0-3.0 | 25°C | [2] |
Note: "Insoluble" and "Slightly Soluble" are qualitative descriptors and may vary depending on the specific experimental conditions.
Organogel Formation
LGA and its derivatives can act as low-molecular-weight organogelators (LMOGs), forming thermally reversible gels in various organic solvents. This gelation is a result of the self-assembly of the LGA molecules into a three-dimensional fibrillar network that immobilizes the solvent.
The primary driving force for this self-assembly is the formation of intermolecular hydrogen bonds between the carboxylic acid and amide groups of the glutamic acid headgroups. These interactions lead to the formation of one-dimensional fibrous structures, which then entangle to create the gel network. The lauroyl chains provide the necessary van der Waals interactions to stabilize these fibrous aggregates. The efficiency of gelation and the properties of the resulting organogel are highly dependent on the solvent's polarity and its ability to interact with the gelator molecules.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the phase behavior of N-Lauroyl-L-glutamic acid.
Determination of Krafft Temperature
Objective: To determine the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration.
Methodology:
-
Sample Preparation: Prepare a series of aqueous solutions of the LGA salt (e.g., sodium lauroyl glutamate) at concentrations above the expected CMC.
-
Initial Cooling: Cool the solutions until the surfactant precipitates, forming a cloudy or turbid suspension.
-
Heating and Observation: Place the sample in a temperature-controlled water bath with a magnetic stirrer. Gradually heat the solution at a slow, controlled rate (e.g., 1°C/min).
-
Clarity Point Determination: Continuously monitor the solution's appearance. The Krafft temperature is the temperature at which the solution becomes clear. This can be determined visually or by monitoring the transmittance of light through the sample using a spectrophotometer. The temperature at which a sharp increase in transmittance occurs corresponds to the Krafft temperature.
Polarized Optical Microscopy (POM) for Liquid Crystal Phase Identification
Objective: To identify and characterize anisotropic liquid crystalline phases.
Methodology:
-
Sample Preparation: Place a small amount of the sample (LGA in a solvent) on a clean microscope slide. If the sample is viscous, gently press a coverslip on top to create a thin film.
-
Microscope Setup: Use a polarized light microscope equipped with a hot stage for temperature-controlled studies.
-
Observation under Crossed Polarizers: Place the sample on the microscope stage between the two polarizers, which are oriented at 90 degrees to each other (crossed polarizers).
-
Phase Identification: Observe the sample as a function of temperature and concentration. Isotropic liquids will appear dark, while anisotropic liquid crystalline phases will exhibit birefringence, appearing as bright, colored textures. Different liquid crystalline phases (e.g., nematic, hexagonal, lamellar) have characteristic textures that can be used for identification.
-
Image Capture: Record the observed textures at different conditions for analysis and comparison with known liquid crystal textures.
Dynamic Light Scattering (DLS) for Micelle Characterization
Objective: To determine the size distribution of micelles in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the LGA salt in the desired solvent at a concentration above the CMC. Filter the solution through a sub-micron filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measurement: The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity due to the Brownian motion of the micelles are recorded over time.
-
Data Analysis: The instrument's software uses a correlation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the micelles. The result is typically presented as a size distribution plot.
Small-Angle X-ray Scattering (SAXS) for Phase Structure Determination
Objective: To determine the structure and dimensions of self-assembled phases (e.g., micelles, liquid crystals).
Methodology:
-
Sample Preparation: Load the sample into a suitable sample holder, typically a thin-walled quartz capillary or a sample cell with thin, X-ray transparent windows. The sample concentration and temperature should be carefully controlled.
-
Instrument Setup: Mount the sample in the SAXS instrument. A highly collimated X-ray beam is passed through the sample.
-
Scattering Measurement: A 2D detector measures the intensity of the scattered X-rays as a function of the scattering angle (2θ) or the scattering vector (q).
-
Data Analysis: The resulting scattering pattern is analyzed. For isotropic samples like micellar solutions, the 2D pattern is azimuthally averaged to produce a 1D plot of intensity versus q. For ordered phases like liquid crystals, the positions and relative intensities of the Bragg peaks in the scattering pattern are used to determine the phase symmetry (e.g., lamellar, hexagonal, cubic) and to calculate the characteristic length scales of the structure (e.g., lamellar spacing, lattice parameter).
Conclusion
N-Lauroyl-L-glutamic acid exhibits a complex and versatile phase behavior that is highly dependent on the solvent environment, pH, and temperature. In aqueous systems, its salts form a variety of self-assembled structures, including micelles and liquid crystalline phases. In organic solvents, LGA can act as an effective organogelator, forming fibrillar networks driven by hydrogen bonding. Understanding this rich phase behavior is essential for harnessing the full potential of LGA in various applications, from drug delivery systems to advanced materials. The experimental protocols provided in this guide offer a starting point for researchers to investigate and characterize the fascinating properties of this amino acid-based surfactant. Further research to obtain more comprehensive quantitative solubility data in a wider range of organic solvents is warranted to expand its application landscape.
References
- 1. lookchem.com [lookchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-LAUROYL-L-GLUTAMIC ACID CAS#: 3397-65-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ulab360.com [ulab360.com]
- 9. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Lauroyl Glutamic Acid in Topical Drug Delivery Systems for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lauroyl Glutamic Acid (LGA) in the development of topical drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs). LGA, an acylated amino acid, offers significant advantages as a biocompatible, biodegradable, and mild surfactant with excellent emulsifying and solubilizing properties. Its ability to enhance the penetration of drugs through the skin makes it a valuable excipient in dermatological and transdermal formulations.[1][2][3]
Application Notes
This compound is a versatile excipient that can be incorporated into various topical drug delivery systems to enhance the solubility and skin permeation of hydrophobic drugs.[1][2] Its amphiphilic nature, comprising a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, allows it to act as an effective emulsifier and solubilizer.[4][5] Furthermore, its interaction with the stratum corneum lipids can reversibly reduce the barrier function of the skin, thereby facilitating drug penetration.[1]
Key Advantages of this compound in Topical Formulations:
-
Enhanced Solubilization: LGA can significantly increase the solubility of poorly water-soluble drugs, enabling the formulation of clear gels, creams, and lotions with higher drug loading.
-
Improved Skin Permeation: By fluidizing the lipid bilayers of the stratum corneum, LGA can enhance the penetration of hydrophobic drugs into the deeper layers of the skin.[1]
-
Biocompatibility and Mildness: Derived from natural sources, LGA is known for its low irritancy potential, making it suitable for formulations intended for sensitive skin.[6][7]
-
Formulation Stability: As an effective emulsifier, LGA contributes to the formation and stabilization of various colloidal drug carrier systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes.
Suitable Drug Candidates:
Hydrophobic drugs that are candidates for topical or transdermal delivery are well-suited for formulation with this compound. Examples include, but are not limited to:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Ketoprofen, Diclofenac (B195802)
-
Corticosteroids: Hydrocortisone, Betamethasone
-
Antifungal agents: Clotrimazole, Miconazole
-
Retinoids: Tretinoin, Retinol
-
Vitamins: Vitamin E (α-tocopherol), Vitamin D
Quantitative Data Summary
The following tables present representative quantitative data for topical drug delivery systems incorporating surfactants and lipids structurally and functionally similar to this compound, designed for the delivery of hydrophobic drugs. This data is compiled from various studies and serves as a benchmark for formulation development with LGA.
Table 1: Characterization of Nanoparticle-Based Topical Formulations
| Formulation Type | Model Drug | Surfactant/Lipid System (Representative) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Diclofenac Sodium | Glyceryl Monostearate / Tween 80 | 150 - 180 | < 0.3 | > -30 | ~89 | ~9.5 | [8][9] |
| Nanoemulsion | Ketoprofen | Capryol® 90 / Tween® 80 / Transcutol® | ~22 | ~0.1 | - | - | 4 mg/mL | [10] |
| Nanoemulsion Gel | Ibuprofen | Oil / Surfactant / Co-surfactant | - | - | - | - | - | [11] |
Table 2: In Vitro Release and Skin Permeation Data
| Formulation Type | Model Drug | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Diclofenac Sodium | Two-step release: initial burst followed by slow release. Improved dermal localization. | [8] |
| Nanoemulsion Gel | Ketoprofen | Sustained release with non-Fickian diffusion. Significant increase in permeability ratio and flux compared to conventional gel. | [12] |
| L-glutamic acid alkyl ester ibuprofenates | Ibuprofen | Higher skin permeability compared to pure ibuprofen. Steady-state flux up to 28.01 µg/cm²/h. | [13][14] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of topical drug delivery systems using this compound. These protocols are adapted from established methodologies.
Protocol for Preparation of this compound-Based Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion for a model hydrophobic drug, such as Ibuprofen.
Materials:
-
Ibuprofen (or other hydrophobic API)
-
Oil phase: Caprylic/Capric Triglyceride (e.g., Miglyol 812)
-
Aqueous phase: Deionized water
-
Surfactant: this compound
-
Co-surfactant: Propylene Glycol
-
Magnetic stirrer
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed amount of the hydrophobic drug (e.g., 2% w/w) in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Disperse this compound (e.g., 5% w/w) and the co-surfactant (e.g., 10% w/w) in deionized water. Stir the mixture until a homogenous dispersion is formed.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or a probe sonicator (e.g., at 40% amplitude for 5 minutes in an ice bath) to reduce the droplet size to the nano-range.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol for In Vitro Drug Release Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the release of a hydrophobic drug from a this compound-based formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or excised animal/human skin
-
Receptor medium: Phosphate buffered saline (PBS) pH 7.4 containing a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Formulation prepared as per Protocol 3.1.
-
Magnetic stirrer
-
Water bath
-
HPLC system for drug quantification
Procedure:
-
Preparation of Receptor Medium: Prepare the receptor medium and degas it to remove dissolved air.
-
Assembly of Franz Diffusion Cells: Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Filling the Receptor Compartment: Fill the receptor compartment with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Temperature Equilibration: Place the assembled cells in a water bath maintained at 32°C ± 0.5°C to simulate skin surface temperature and allow to equilibrate for 30 minutes.
-
Application of Formulation: Apply a known quantity (e.g., 100 mg) of the this compound-based formulation evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.
Protocol for Ex Vivo Skin Permeation Study
This protocol is for evaluating the permeation-enhancing effect of this compound on a hydrophobic drug.
Materials:
-
Same as Protocol 3.2, with the exception of using full-thickness excised skin (e.g., rat, porcine, or human).
Procedure:
-
Skin Preparation: Excise the subcutaneous fat from the full-thickness skin. Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Cell Assembly and Equilibration: Follow steps 2-4 from Protocol 3.2.
-
Formulation Application: Apply the test formulation (containing this compound) and a control formulation (without this compound) to the skin surface in the donor compartments of different cells.
-
Sampling and Analysis: Follow steps 6-7 from Protocol 3.2.
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) versus time for both formulations.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with LGA) / Jss (without LGA).
-
Visualizations
Mechanism of Action: Skin Permeation Enhancement
This compound enhances the penetration of hydrophobic drugs primarily by disrupting the highly organized structure of the intercellular lipids in the stratum corneum. The hydrophobic lauroyl chain inserts into the lipid lamellae, increasing their fluidity and creating more permeable pathways for drug molecules to pass through.
Caption: Mechanism of skin permeation enhancement by this compound.
Experimental Workflow: Nanoemulsion Preparation and Characterization
The following workflow illustrates the key steps in preparing and characterizing a this compound-based nanoemulsion for topical drug delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. marknature.com [marknature.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 6. specialchem.com [specialchem.com]
- 7. cdfsupplies.com [cdfsupplies.com]
- 8. Solid lipid nanoparticles for transdermal delivery of diclofenac sodium: preparation, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Ibuprofen Delivery through Rat Skin from Traditional and Novel Nanoemulsion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lauroyl Glutamic Acid in Cell Culture as a Mild Surfactant
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lauroyl Glutamic Acid (LGA) is an amino acid-based, anionic surfactant known for its exceptionally mild and biodegradable properties. While extensively utilized in the cosmetics and personal care industries, its application in cell culture, particularly for cell lysis and protein extraction, is an emerging area of interest. Its gentle nature presents a compelling alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS) and even some non-ionic detergents like Triton X-100, especially when the preservation of protein structure and function is paramount.
Principle of Action:
This compound, with its lipophilic lauroyl tail and hydrophilic glutamic acid head, interacts with the cell membrane's lipid bilayer. The hydrophobic tails intercalate into the lipid core of the membrane, disrupting its integrity and leading to the formation of pores and eventual solubilization of the membrane into mixed micelles containing lipids, membrane proteins, and the surfactant. This process releases the intracellular contents. Due to its amino acid head group, LGA is less denaturing to proteins compared to surfactants with more aggressive charged head groups.
Key Applications in Cell Culture:
-
Mild Cell Lysis for Protein Extraction: LGA is particularly suited for the lysis of mammalian and insect cells to extract labile proteins, protein complexes, or enzymes where maintaining biological activity is crucial. Its gentle action helps in preserving the native conformation of proteins.
-
Permeabilization of Plasma Membranes: At sub-lytic concentrations, LGA can be used to selectively permeabilize the plasma membrane for the introduction of small molecules or for studying cytosolic proteins without complete disruption of cellular architecture.
-
Component of Viral Inactivation Buffers: In the manufacturing of biopharmaceuticals, mild surfactants are often used in viral inactivation steps. The biocompatibility of LGA makes it a potential candidate for such applications.
Advantages:
-
Biocompatibility: Derived from natural sources (lauric acid and glutamic acid), LGA is highly biocompatible and biodegradable.
-
Mildness: It is significantly less irritating and denaturing to proteins than many conventional surfactants.
-
pH Versatility: It is effective over a range of pH values, though its optimal performance is typically in the neutral to slightly acidic range.
Limitations:
-
Lysis Efficiency: LGA may be less efficient at lysing cells with tough cell walls, such as bacteria and yeast, compared to harsher detergents.
-
Limited Data: There is a notable lack of extensive, publicly available quantitative data directly comparing the performance of this compound with other common laboratory detergents for cell culture applications. Researchers are encouraged to perform optimization experiments for their specific cell lines and applications.
Data Presentation
Table 1: Comparative Protein Yield from Mammalian Cells (CHO-K1) using Different Mild Surfactants.
| Surfactant (1% w/v in Lysis Buffer) | Total Protein Yield (µg per 10^6 cells) | Standard Deviation |
| This compound (Hypothetical) | To be determined experimentally | TBD |
| Triton X-100 | 350 | ± 25 |
| NP-40 | 340 | ± 30 |
| CHAPS | 280 | ± 20 |
| Control (PBS only) | 50 | ± 10 |
Table 2: Effect of Surfactant Concentration on Cell Viability (HEK293) after 30 minutes of Exposure (MTT Assay).
| Surfactant | Concentration (w/v) | Cell Viability (%) | Standard Deviation |
| This compound | To be determined experimentally | TBD | TBD |
| Triton X-100 | 0.1% | 85 | ± 5 |
| Triton X-100 | 0.5% | 40 | ± 7 |
| Triton X-100 | 1.0% | 15 | ± 4 |
| Control (Untreated) | - | 100 | ± 3 |
Table 3: Assessment of Plasma Membrane Integrity via Lactate (B86563) Dehydrogenase (LDH) Release from CHO-K1 Cells.
| Surfactant (0.5% w/v) | LDH Release (% of Maximum Lysis) | Standard Deviation |
| This compound | To be determined experimentally | TBD |
| Triton X-100 (Positive Control) | 100 | ± 8 |
| Digitonin (Mild Permeabilization) | 30 | ± 5 |
| Control (Spontaneous Release) | 10 | ± 2 |
Experimental Protocols
Protocol 1: Cell Lysis for Protein Extraction from Adherent Mammalian Cells
Objective: To gently lyse adherent mammalian cells (e.g., HEK293, CHO-K1) for the extraction of total cellular proteins while preserving their native structure and function.
Materials:
-
This compound (LGA)
-
Tris-HCl, pH 7.4
-
NaCl
-
EDTA
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Lysis Buffer Preparation (1X LGA Lysis Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
Add Protease and Phosphatase Inhibitor Cocktails fresh before use.
Procedure:
-
Culture adherent cells in appropriate vessels (e.g., 10 cm plates) to 80-90% confluency.
-
Place the culture plates on ice and aspirate the culture medium.
-
Gently wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add an appropriate volume of ice-cold 1X LGA Lysis Buffer to the plate (e.g., 500 µL for a 10 cm plate).
-
Incubate the plate on ice for 5 minutes.
-
Using a pre-chilled cell scraper, gently scrape the cells off the surface of the plate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for an additional 15-20 minutes, with gentle vortexing every 5 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method, such as the BCA assay.
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Cytotoxicity Assessment using the LDH Release Assay
Objective: To quantify the effect of this compound on plasma membrane integrity by measuring the release of lactate dehydrogenase (LDH) from cultured cells.
Materials:
-
Mammalian cells (e.g., CHO-K1, HEK293)
-
96-well cell culture plates
-
This compound (LGA) stock solution
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
10X Lysis Buffer (provided in the kit, typically Triton X-100 based)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the LGA dilutions to the appropriate wells.
-
Set up Controls:
-
Spontaneous LDH Release: Add 100 µL of culture medium without LGA.
-
Maximum LDH Release: Add 100 µL of culture medium and 10 µL of 10X Lysis Buffer.
-
Medium Background: Wells containing only culture medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 30 minutes, 1 hour, 24 hours) at 37°C.
-
Following incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a multi-well plate reader.
-
Calculate Percent Cytotoxicity:
-
Subtract the absorbance of the medium background from all other readings.
-
% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100
-
Visualizations
Caption: Workflow for cell lysis and protein extraction.
Caption: Mechanism of LGA interaction with the cell membrane.
Application Notes and Protocols for Solubilizing Membrane Proteins Using Lauroyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl Glutamic Acid (LGA) is an anionic amino acid-based surfactant recognized for its mild and non-denaturing properties.[1] Comprising a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, LGA presents a promising alternative to harsher detergents for the solubilization of membrane proteins for structural studies.[2][3] Its gentle nature helps in preserving the native conformation and functional integrity of sensitive membrane proteins, a critical aspect for successful crystallization or NMR spectroscopy.[1][4] While direct literature on the application of this compound in membrane protein structural biology is limited, data from its salt form, Sodium Lauroyl Glutamate (B1630785) (SLG), and other closely related N-acyl amino acid surfactants suggest its potential as an effective and mild solubilizing agent.[1][5] This document provides a comprehensive guide to the anticipated use of LGA in this context, including its physicochemical properties, comparative data with other detergents, and detailed experimental protocols.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a detergent is crucial for designing effective protein solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C17H31NO5 | [2] |
| Molecular Weight | 329.43 g/mol | [2] |
| Appearance | White to off-white powder or flakes | [2] |
| Critical Micelle Concentration (CMC) | ~10.6 mM (0.37%) for C12-L-Glu | [6] |
| pH (1% solution) | 5.0 – 6.5 | [2] |
| Solubility | Dispersible in water; soluble in alkalis | [2] |
| Melting Point | 200 – 210°C (decomposition) | [2] |
| Purity | ≥ 95% | [2] |
Comparative Analysis with Common Detergents
The selection of an appropriate detergent is a critical step in membrane protein structural studies. The following table provides a comparison of this compound (properties inferred from closely related compounds) with other commonly used detergents.
| Detergent | Chemical Type | CMC (mM) | Molecular Weight ( g/mol ) | Denaturing Potential | Key Characteristics |
| This compound (LGA) | Anionic, Amino Acid-Based | ~10.6 | 329.43 | Mild | Gentle, biodegradable, weaker protein binding than SDS.[1][3] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | 288.38 | Strong | Highly effective solubilizer but often denaturing.[1][6] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | 510.62 | Non-denaturing | Commonly used for crystallization, good for stability.[7] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 | 1189.4 | Non-denaturing | Excellent for stabilizing delicate membrane proteins. |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) | Zwitterionic | 6-10 | 614.88 | Non-denaturing | Useful for 2D electrophoresis and functional studies.[8] |
Experimental Protocols
The following protocols are generalized for the use of this compound in the solubilization of membrane proteins for structural studies. Optimization will be required for specific protein targets.
I. Membrane Preparation
A crucial first step is the isolation of membranes containing the protein of interest.
Protocol:
-
Cell Lysis: Resuspend cell pellets expressing the target membrane protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors). Disrupt the cells using appropriate methods such as sonication, French press, or microfluidization on ice.
-
Removal of Cell Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and heavy debris.
-
Membrane Isolation: Carefully collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and wash the membrane pellet by resuspending it in a wash buffer (e.g., lysis buffer without detergent) and repeating the high-speed centrifugation step. This removes soluble proteins.
-
Storage: The final membrane pellet can be stored at -80°C until needed.
II. Solubilization of Membrane Proteins with this compound
This protocol outlines the steps for extracting the membrane protein from the lipid bilayer.
Protocol:
-
Determine Protein Concentration: Resuspend a small aliquot of the membrane pellet in a buffer compatible with a detergent-friendly protein assay (e.g., BCA assay) to determine the total protein concentration.
-
Prepare Solubilization Buffer: Prepare a solubilization buffer containing a suitable buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol) and this compound. A good starting point is a final LGA concentration of 1-2% (w/v), which is well above its estimated CMC.
-
Solubilization: Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 5-10 mg/mL. Incubate the mixture with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
Clarification: Centrifuge the solubilized mixture at high speed (100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein-LGA complexes. This fraction is now ready for purification.
III. Purification of Solubilized Membrane Protein
Affinity chromatography is a common first step for purifying the target protein.
Protocol:
-
Equilibrate Column: Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a wash buffer containing a low concentration of LGA (e.g., 0.1-0.2%) to maintain the solubility of the protein. The LGA concentration should remain above its CMC.
-
Load Sample: Load the clarified supernatant containing the solubilized protein onto the equilibrated column.
-
Wash: Wash the column extensively with the wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the target protein using an appropriate elution buffer (e.g., wash buffer containing imidazole (B134444) for His-tagged proteins).
-
Further Purification (Optional): For higher purity required for structural studies, a subsequent size-exclusion chromatography (SEC) step is recommended. The SEC buffer should also contain LGA at a concentration above its CMC.
Visualizations
Experimental Workflow
Caption: General workflow for membrane protein solubilization and purification using this compound for structural studies.
Logical Relationship of Detergent Properties in Solubilization
Caption: Key detergent properties and their influence on the successful solubilization of membrane proteins for structural analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Solubilization Yield | - Insufficient LGA concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane disruption. | - Increase LGA concentration in increments (e.g., 0.5% w/v).- Ensure the detergent-to-protein ratio is at least 4:1 (w/w).- Optimize incubation time and temperature. |
| Protein Aggregation | - LGA concentration falls below the CMC during purification steps.- Inappropriate buffer pH or ionic strength. | - Ensure all buffers used after solubilization contain LGA above its CMC.- Screen a range of pH values and salt concentrations. |
| Loss of Protein Activity | - The protein is sensitive to LGA.- Essential lipids are stripped away during solubilization. | - Try a lower concentration of LGA or a different mild detergent.- Consider adding back specific lipids or cholesterol analogs to the solubilization and purification buffers. |
Conclusion
This compound, with its mild, non-denaturing characteristics, holds significant promise as a valuable tool for the solubilization of membrane proteins for structural studies. While further research is needed to establish specific protocols for a wide range of membrane proteins, the guidelines and comparative data presented here provide a solid foundation for researchers to begin exploring the utility of LGA in their structural biology workflows. Its gentle nature may prove particularly advantageous for delicate and unstable membrane protein targets, potentially unlocking new avenues for drug discovery and fundamental biological research.
References
- 1. Effects of sodium dodecyl sulfate, Sarkosyl and sodium lauroyl glutamate on the structure of proteins monitored by agarose native gel electrophoresis and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 3. Sodium lauroyl glutamate [tiiips.com]
- 4. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel protein refolding system using lauroyl-l-glutamate as a solubilizing detergent and arginine as a folding assisting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Extraction of Integral Membrane Proteins Using Lauroyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integral membrane proteins (IMPs) are critical targets for research and drug development, playing essential roles in cellular signaling, transport, and homeostasis. The extraction of these proteins from their native lipid bilayer environment while preserving their structural and functional integrity is a significant challenge. Lauroyl Glutamic Acid (LGA) is a mild, anionic, amino acid-based surfactant that offers a promising alternative to harsher detergents for the gentle solubilization of IMPs. Its biocompatibility and ability to preserve the native conformation of proteins make it an attractive option for downstream applications such as functional assays and structural biology.
This document provides detailed application notes and protocols for the use of this compound in the extraction of integral membrane proteins.
Physicochemical Properties of this compound
Understanding the properties of LGA is crucial for designing effective extraction protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₁NO₅ | [1][2] |
| Molecular Weight | 329.43 g/mol | [1][2] |
| Class | Anionic, Amino Acid-Based Surfactant | [2] |
| Appearance | White to off-white powder or flakes | [2] |
| Critical Micelle Concentration (CMC) of Sodium Lauroyl Glutamate | ~0.17 g/L (~0.5 mM) in water | |
| Optimal pH Range | 5.0 - 7.0 | [2] |
Key Advantages of this compound
-
Mild Solubilization: As a mild anionic detergent, LGA is less likely to cause protein denaturation compared to harsh ionic detergents like SDS, thereby preserving the structural and functional integrity of the target protein.
-
High Recovery of Native Proteins: Studies have shown that long-chain acylated amino acid derivatives, such as lauroyl-l-glutamate, can achieve high recovery of native proteins during solubilization and refolding processes.
-
Biocompatibility: Derived from natural amino acids and fatty acids, LGA is considered biocompatible and biodegradable.
Experimental Protocols
General Workflow for Integral Membrane Protein Extraction using LGA
The overall process involves the isolation of membranes, solubilization of the integral membrane proteins with LGA, and clarification of the extract for downstream applications.
Caption: General experimental workflow for integral membrane protein extraction using this compound.
Detailed Protocol for LGA-Mediated Extraction
This protocol is a starting point and should be optimized for each specific integral membrane protein. It is based on established methods for similar mild anionic detergents like N-Lauroylglycine.
Materials:
-
Isolated membrane pellet (from cultured cells or tissue)
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh)
-
This compound (LGA) Stock Solution: 10% (w/v) in deionized water, pH adjusted to 7.5 with NaOH.
Procedure:
-
Membrane Preparation:
-
Start with a high-quality membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically performed at 100,000 x g for 60 minutes at 4°C.[3]
-
-
Determine Protein Concentration:
-
Resuspend the membrane pellet in a small volume of Solubilization Buffer.
-
Determine the total protein concentration using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Adjust Membrane Concentration:
-
Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.[3]
-
-
Add this compound:
-
Add the 10% LGA stock solution to the membrane suspension to a final concentration of 0.5% to 2.0% (w/v). A good starting point is 1.0% (w/v).
-
Ensure the final detergent-to-protein mass ratio is at least 4:1.[3]
-
-
Solubilization:
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation. Incubation time may be optimized (up to 4 hours).
-
-
Clarification of Extract:
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[3]
-
-
Collect Solubilized Proteins:
-
Carefully collect the supernatant, which contains the solubilized integral membrane proteins. This fraction is now ready for downstream applications.
-
Downstream Processing: Affinity Purification of a His-tagged Membrane Protein
Caption: Workflow for affinity purification of a His-tagged membrane protein after LGA extraction.
Protocol:
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of a buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.1% (w/v) LGA.
-
Sample Loading: Load the clarified supernatant containing the solubilized His-tagged membrane protein onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of the equilibration buffer to remove unbound proteins.
-
Elution: Elute the bound protein with a linear gradient of imidazole (e.g., 20-500 mM) in the equilibration buffer.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and Western blotting to identify the fractions containing the purified protein.
Quantitative Data and Comparison
While direct quantitative comparisons of this compound with other common detergents for a wide range of integral membrane proteins are not extensively published, the selection of a detergent is a critical experimental parameter. The following table provides an illustrative comparison based on the known properties of LGA and other detergents. Actual results will vary depending on the specific protein and experimental conditions.
| Detergent | Chemical Type | Typical Working Concentration | Denaturing Strength | Key Characteristics |
| This compound (LGA) | Anionic (mild) | 0.5 - 2.0% (w/v) | Mild | Gentle on protein structure, biocompatible. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.5 - 1.0% (w/v) | Non-denaturing | Widely used, effective for many proteins, but can be harsh on sensitive proteins. |
| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | 1.0 - 2.0% (w/v) | Mild to Moderate | Can be effective for solubilizing certain proteins, but may be more denaturing than DDM. |
| Triton X-100 | Non-ionic | 1.0 - 2.0% (v/v) | Non-denaturing | Common, but can interfere with downstream UV-Vis spectroscopy. |
| Sodium Dodecyl Sulfate (SDS) | Anionic (strong) | 1.0 - 2.0% (w/v) | Strong | Highly effective at solubilization but typically denatures proteins. |
Signaling Pathway Example: GPCR Activation
LGA's mild nature makes it a suitable candidate for extracting G-protein coupled receptors (GPCRs) while maintaining their ability to bind ligands and activate downstream signaling.
References
Application Notes and Protocols for Lauroyl Glutamic Acid as a Potential Cryoprotectant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known properties of related compounds, such as amino acids and surfactants in cryopreservation. Direct experimental evidence for Lauroyl Glutamic Acid (LGA) as a primary cryoprotectant for cells and protein samples is not extensively documented in current scientific literature. These notes are intended to provide a theoretical framework and a starting point for researchers interested in investigating the potential of LGA for this application.
Introduction
Cryopreservation is a critical process for the long-term storage of biological materials, including cells and proteins. The primary challenge during cryopreservation is the formation of ice crystals, which can cause mechanical damage to cell structures and disrupt the native conformation of proteins. Cryoprotective agents (CPAs) are essential for mitigating this damage. While traditional CPAs like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, they can have cytotoxic effects.[1][2] This has led to the exploration of alternative, less toxic cryoprotectants.
This compound (LGA) is an N-acyl amino acid, a type of surfactant. While not a conventional cryoprotectant, its constituent parts—lauric acid (a fatty acid) and glutamic acid (an amino acid)—suggest it may possess properties beneficial for cryopreservation. Amino acids such as proline, arginine, and glutamic acid have been shown to act as cryoprotectants and protein stabilizers.[3][4][5][6] They are thought to work by vitrifying at low temperatures, stabilizing protein structures, and protecting cells from osmotic stress.[5] Surfactants, on the other hand, can interact with cell membranes and proteins, potentially offering stability during freezing and thawing.
This document outlines the potential application of this compound as a cryoprotectant, provides hypothetical protocols for its use with cell and protein samples, and suggests experimental designs to validate its efficacy.
Potential Mechanism of Action
The cryoprotective potential of this compound can be hypothesized based on the properties of its components and related molecules. The proposed mechanism involves a dual action:
-
Membrane and Protein Interaction: As a surfactant, the lauroyl (lipid) component of LGA could interact with the cell membrane, potentially increasing its fluidity and resistance to damage from ice crystals. For proteins, it might act as a shield, preventing aggregation and denaturation at the ice-water interface.
-
Vitrification and Osmotic Buffering: The glutamic acid component, like other amino acids, may contribute to the vitrification of the cryopreservation solution. This process forms a glassy, non-crystalline solid at low temperatures, preventing the formation of damaging ice crystals.[5] It could also help in balancing the osmotic pressure across the cell membrane during the freezing and thawing process.
Hypothesized Cryoprotective Mechanism of this compound
Caption: Hypothetical dual-action mechanism of LGA as a cryoprotectant.
Application 1: Cryopreservation of Cultured Cells
This section provides a protocol for evaluating LGA as a cryoprotectant for adherent or suspension cell lines.
Experimental Workflow for Cell Cryopreservation
Caption: Experimental workflow for testing LGA in cell cryopreservation.
Protocol: Evaluating LGA for Cell Cryopreservation
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
This compound (LGA)
-
Fetal Bovine Serum (FBS) or other appropriate serum
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer and liquid nitrogen storage
-
37°C water bath
-
Trypan blue solution and hemocytometer or automated cell counter
Procedure:
-
Preparation of Cryoprotectant Solutions:
-
Prepare a stock solution of LGA in a suitable solvent (e.g., cell culture medium).
-
Prepare a series of cryopreservation media containing different concentrations of LGA (e.g., 1%, 2.5%, 5%, 10% w/v) in a base of complete culture medium with 10-20% FBS.
-
As controls, prepare a standard cryopreservation medium (e.g., 10% DMSO in FBS and medium) and a negative control (medium with FBS only).
-
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Centrifuge the required number of cells and discard the supernatant.
-
-
Freezing:
-
Gently resuspend the cell pellet in the prepared cryopreservation media (LGA and controls) to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.[7]
-
Transfer the vials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a tube containing pre-warmed complete culture medium.
-
Centrifuge to pellet the cells and remove the cryoprotectant-containing medium.
-
Resuspend the cells in fresh, pre-warmed medium and plate in a culture flask.
-
-
Post-Thaw Analysis:
-
Viability: Immediately after thawing and removal of the cryoprotectant, determine cell viability using the trypan blue exclusion assay or flow cytometry with viability dyes.
-
Attachment and Proliferation: For adherent cells, assess attachment efficiency after 24 hours. Monitor cell proliferation over several days using a suitable assay (e.g., MTT, cell counting).
-
Functional Assays: Depending on the cell type, specific functional assays should be performed (e.g., metabolic activity, protein expression).
-
Data Presentation: Expected Outcomes for Cell Viability
| Cryoprotectant | Concentration (% w/v) | Post-Thaw Viability (%) | Post-Thaw Proliferation (Fold Change at 72h) |
| Control (DMSO) | 10% | 90 ± 5 | 4.5 ± 0.5 |
| Negative Control | 0% | <10 | <1 |
| LGA | 1% | Expected: 30-50 | Expected: 1.5-2.5 |
| LGA | 2.5% | Expected: 50-70 | Expected: 2.5-3.5 |
| LGA | 5% | Expected: 70-90 | Expected: 3.5-4.5 |
| LGA | 10% | Expected: 60-80 (potential toxicity) | Expected: 3.0-4.0 |
Note: The values in this table are hypothetical and should be determined experimentally.
Application 2: Cryopreservation of Protein Samples
This section provides a protocol for assessing the ability of LGA to preserve the structure and function of proteins during freeze-thaw cycles.
Experimental Workflow for Protein Cryopreservation
Caption: Workflow for evaluating LGA's ability to protect proteins.
Protocol: Evaluating LGA for Protein Sample Cryopreservation
Materials:
-
Purified protein of interest (e.g., an enzyme with a quantifiable activity like lysozyme (B549824) or lactate (B86563) dehydrogenase)
-
Appropriate buffer for the protein
-
This compound (LGA)
-
Glycerol (as a positive control)
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Spectrophotometer or other instrument for activity/structural analysis
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in its buffer.
-
Prepare a series of solutions containing the protein at a fixed concentration and varying concentrations of LGA (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Prepare control samples: one with no cryoprotectant and one with a standard cryoprotectant like 20% glycerol.
-
-
Freeze-Thaw Cycling:
-
Aliquot the prepared protein solutions into microcentrifuge tubes.
-
Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of flash-freezing in liquid nitrogen followed by thawing at room temperature or on ice.
-
Include a non-frozen control for each condition.
-
-
Post-Thaw Analysis:
-
Functional Assay: Measure the biological activity of the protein after each freeze-thaw cycle. For an enzyme, this would be its catalytic activity. Express the results as a percentage of the activity of the non-frozen control.
-
Structural Analysis: Analyze the secondary and tertiary structure of the protein using techniques like circular dichroism (CD) spectroscopy to detect conformational changes.
-
Aggregation Analysis: Measure protein aggregation by monitoring the turbidity (absorbance at 340 nm) of the solution or by using dynamic light scattering (DLS). SDS-PAGE can also be used to visualize high molecular weight aggregates.
-
Data Presentation: Expected Outcomes for Protein Activity
| Cryoprotectant | Concentration (% w/v) | % Activity Remaining (1 F-T Cycle) | % Activity Remaining (3 F-T Cycles) | % Activity Remaining (5 F-T Cycles) |
| Control (Glycerol) | 20% | 95 ± 3 | 88 ± 5 | 80 ± 6 |
| Negative Control | 0% | 50 ± 8 | 25 ± 7 | <10 |
| LGA | 0.1% | Expected: 60-75 | Expected: 40-55 | Expected: 20-35 |
| LGA | 0.5% | Expected: 75-90 | Expected: 60-75 | Expected: 45-60 |
| LGA | 1% | Expected: 85-98 | Expected: 75-90 | Expected: 65-80 |
| LGA | 2% | Expected: 80-95 | Expected: 70-85 | Expected: 60-75 |
Note: The values in this table are hypothetical and should be determined experimentally. F-T denotes Freeze-Thaw.
Conclusion
This compound presents an interesting, yet unexplored, candidate for cryopreservation. Its amphiphilic nature, combining a fatty acid and an amino acid, suggests a potential for both membrane/protein interaction and vitrification support. The protocols and workflows provided here offer a comprehensive starting point for researchers to systematically evaluate the efficacy of LGA as a cryoprotectant for both cellular and protein-based applications. Experimental validation is crucial to determine optimal concentrations and to understand the precise mechanisms by which LGA may confer protection during freezing and thawing. Should LGA prove effective, it could represent a novel, low-toxicity alternative to conventional cryoprotectants in various research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Extracellular Antifreeze Protein Significantly Enhances the Cryopreservation of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline: A Novel Cryoprotectant for the Freeze Preservation of Cultured Cells of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline: Mother Nature’s cryoprotectant applied to protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Lauroyl Glutamic Acid in Nanoparticle and Liposome Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl Glutamic Acid (LGA) is an acylated amino acid derivative synthesized from lauric acid and glutamic acid.[1] Its amphiphilic nature, combining a hydrophobic lauroyl tail with a hydrophilic glutamic acid headgroup, imparts excellent surfactant properties.[2] This, coupled with its biocompatibility and biodegradability, makes it a molecule of significant interest in the development of advanced drug delivery systems, including nanoparticles and liposomes.[1] These systems can enhance the solubility, stability, and bioavailability of therapeutic agents. This document provides detailed application notes and experimental protocols for the formulation and characterization of LGA-based nanoparticles and liposomes. While direct quantitative data for drug-loaded nanoparticles and liposomes formulated specifically with this compound is emerging, extensive research on its polymer counterpart, poly(glutamic acid) (PGA), provides valuable insights into the potential of glutamic acid-based materials in nanomedicine.
Role of this compound in Nanoparticle and Liposome (B1194612) Formation
This compound can play several key roles in the formation of nanoparticles and liposomes:
-
Surfactant and Emulsifier: LGA's primary role is as a surfactant, reducing the interfacial tension between oil and water phases, which is crucial for the formation of stable nanoemulsions and as a component in some nanoparticle preparation methods.[2]
-
Stabilizer: The hydrophilic glutamic acid headgroup can provide steric and electrostatic stabilization to nanoparticles and liposomes, preventing their aggregation and improving their shelf-life.
-
Surface Modifier: LGA can be used to coat the surface of pre-formed nanoparticles, potentially improving their biocompatibility and influencing their interaction with biological systems.
-
Permeation Enhancer: As an amino acid-based surfactant, LGA may enhance the permeation of drugs across biological membranes.
Data Presentation: Characterization of Glutamic Acid-Based Nanoparticles
The following tables summarize typical quantitative data for nanoparticles formulated with glutamic acid-based materials. Table 1 presents data for nanoparticles formulated using poly(α-glutamic acid) (α-PGA), a polymer of glutamic acid, highlighting its potential as a drug carrier. Table 2 provides an illustrative comparison for hypothetical this compound-based solid lipid nanoparticles (LGA-SLNs) versus conventional SLNs, based on typical findings for similar systems.
Table 1: Characterization of α-Poly(Glutamic Acid)/Doxorubicin Nanoparticles (α-PGA/DOX NPs)
| Parameter | Value | Reference |
| Particle Size | 110.4 nm | [3] |
| Drug-Loading Content | 66.2% | [3] |
| In vitro Antitumor Efficacy (IC50 against 4T1 cells) | 1.06 ± 0.77 μg/mL | [3] |
| In vivo Tumor Inhibition Rate | 67.4% | [3] |
Table 2: Illustrative Comparative Data for Hypothetical this compound-Based Solid Lipid Nanoparticles (LGA-SLNs) vs. Conventional SLNs
| Parameter | LGA-SLNs | Conventional SLNs | Rationale for Hypothetical Values |
| Particle Size | 150-250 nm | 150-250 nm | Particle size is a controllable parameter during formulation. |
| Zeta Potential | -25 to -35 mV | -15 to -25 mV | The glutamic acid moiety in LGA would likely impart a more negative charge, potentially enhancing stability. |
| Entrapment Efficiency | > 85% | > 80% | The amphiphilic structure of LGA may lead to better drug entrapment. |
| In Vitro Drug Release (at 12h) | 70% | 85% | LGA may provide a more controlled and sustained release profile. |
Experimental Protocols
The following are detailed protocols for the preparation of nanoparticles and liposomes utilizing this compound.
Protocol 1: Preparation of this compound-Stabilized Nanoemulsion for Drug Delivery
Application Note: This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using this compound as the primary emulsifier. This system is suitable for the encapsulation of hydrophobic drugs to improve their solubility and bioavailability.
Materials:
-
This compound (LGA)
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Hydrophobic active pharmaceutical ingredient (API)
-
Deionized water
-
Co-surfactant (e.g., Polysorbate 80, optional)
-
Organic solvent for API dissolution (if necessary, e.g., ethanol)
Equipment:
-
High-pressure homogenizer or microfluidizer
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve the hydrophobic API in the selected oil phase. Gentle heating or sonication may be used to facilitate dissolution. If the API is not readily soluble in the oil, it can be first dissolved in a minimal amount of a water-miscible organic solvent like ethanol (B145695) and then mixed with the oil phase.
-
Aqueous Phase Preparation: Disperse this compound in deionized water. The concentration of LGA will depend on the desired oil-to-water ratio and the required stability of the nanoemulsion. If a co-surfactant is used, it should also be dissolved in the aqueous phase.
-
Pre-emulsification: Slowly add the organic phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-energy emulsification using a high-pressure homogenizer or a microfluidizer. The processing parameters (pressure, number of passes) should be optimized to achieve the desired droplet size and polydispersity index. Alternatively, probe sonication can be used for smaller batches.
-
Solvent Removal (if applicable): If an organic solvent was used to dissolve the API, it should be removed by rotary evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Coated Polymeric Nanoparticles
Application Note: This protocol details the surface modification of pre-formed polymeric nanoparticles with this compound. This coating can enhance the stability and biocompatibility of the nanoparticles.
Materials:
-
Pre-formed polymeric nanoparticles (e.g., PLGA, PCL) with a net surface charge.
-
This compound (LGA)
-
Deionized water
-
pH adjustment solution (e.g., 0.1 M NaOH or HCl)
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Particle size and zeta potential analyzer
Procedure:
-
Nanoparticle Suspension: Disperse the pre-formed polymeric nanoparticles in deionized water to a known concentration.
-
LGA Solution Preparation: Prepare a solution of this compound in deionized water. The pH of the solution may need to be adjusted to ensure the solubility of LGA and to promote its interaction with the nanoparticle surface.
-
Coating: Slowly add the LGA solution to the nanoparticle suspension under gentle stirring. The interaction between LGA and the nanoparticles is often driven by electrostatic interactions, so the pH of the mixture should be carefully controlled.
-
Incubation: Allow the mixture to incubate for a specified period (e.g., 1-2 hours) at room temperature with continuous stirring to ensure complete coating.
-
Purification: Separate the coated nanoparticles from the excess, unadsorbed LGA by centrifugation. The nanoparticle pellet should be washed several times with deionized water.
-
Resuspension: Resuspend the final coated nanoparticle pellet in a suitable aqueous buffer.
-
Characterization: Analyze the coated nanoparticles for changes in particle size, PDI, and zeta potential to confirm the successful coating. The stability of the coated nanoparticles in different media (e.g., PBS, serum-containing media) should also be evaluated.
Protocol 3: Preparation of Liposomes Incorporating this compound
Application Note: This protocol describes the preparation of liposomes using the thin-film hydration method, where this compound is incorporated as a component of the lipid bilayer to potentially enhance stability and modulate drug release.
Materials:
-
Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)
-
Cholesterol
-
This compound (LGA)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or extruder
-
Dialysis tubing or size exclusion chromatography column
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent mixture in a round-bottom flask. If a lipophilic drug is to be encapsulated, it should be added at this stage.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The hydration should be performed at a temperature above the phase transition temperature of the lipids, with gentle rotation of the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug from the liposome suspension using dialysis or size exclusion chromatography.
-
Characterization: Characterize the final liposomal formulation for particle size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the role of this compound in the formation of nanostructures.
Caption: Self-assembly of this compound into a micelle.
Caption: Workflow for LGA-stabilized nanoemulsion formation.
Caption: Cellular uptake of an LGA-coated nanoparticle.
Conclusion
This compound is a versatile and biocompatible surfactant with significant potential in the formulation of nanoparticles and liposomes for drug delivery. Its ability to act as an emulsifier, stabilizer, and surface modifier makes it a valuable component in creating stable and effective nanocarriers. While more research is needed to fully elucidate its role and to generate extensive quantitative data for LGA-specific formulations, the existing knowledge on related poly(glutamic acid) systems provides a strong foundation for future development. The protocols and data presented in these application notes offer a starting point for researchers and drug development professionals to explore the utility of this compound in their own work.
References
Application Notes and Protocols for the Enzymatic Synthesis of Lauroyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic synthesis of N-Lauroyl-L-Glutamic Acid, a versatile biomolecule with significant applications in biotechnology and pharmaceuticals. The protocols detailed below offer a practical guide for its synthesis and characterization in a laboratory setting.
Introduction
N-Lauroyl-L-Glutamic Acid is an N-acyl amino acid, a class of compounds known for their excellent surfactant properties, biocompatibility, and biodegradability.[1][2] Synthesized from the natural amino acid L-glutamic acid and the fatty acid lauric acid, it is a mild amphiphilic molecule.[3][4] Its unique structure allows it to interact with both aqueous and lipid phases, making it a valuable ingredient in a range of biotechnological and pharmaceutical formulations.[3][4]
The traditional chemical synthesis of N-acyl amino acids often involves harsh reagents and conditions, such as the Schotten-Baumann reaction using acyl chlorides.[5][6] Enzymatic synthesis presents a greener and more selective alternative, proceeding under mild conditions and reducing the environmental impact.[5][6] Enzymes such as lipases and acylases are employed to catalyze the formation of the amide bond between lauric acid and L-glutamic acid.[6][7]
Biotechnological and Pharmaceutical Applications
The favorable physicochemical properties of N-Lauroyl-L-Glutamic Acid underpin its use in several advanced applications:
-
Drug Delivery: Its amphiphilic nature makes it an effective carrier for enhancing the solubility and bioavailability of hydrophobic drugs.[1][3] It can be used to form micelles or other nanostructures that encapsulate poorly soluble active pharmaceutical ingredients (APIs).[3] Poly(α-L-glutamic acid) (PGA), a polymer of glutamic acid, is also extensively researched for creating sophisticated drug delivery systems.[8][9]
-
Mild Surfactant in Formulations: Due to its gentle action, it is a preferred surfactant in dermatological preparations for sensitive skin, in topical treatments, and in wound care formulations.[1] It can function as a solubilizer and emulsifier, contributing to the stability and efficacy of creams, lotions, and cleansers.[1][10]
-
Pharmaceutical Intermediate: It serves as a versatile building block in the synthesis of more complex pharmaceutical compounds.[1][3]
-
Potential Therapeutic Agent: Preliminary research suggests potential anti-asthmatic activity for N-Lauroyl-L-Glutamic Acid.[11]
Enzymatic Synthesis of Lauroyl Glutamic Acid
The enzymatic synthesis of N-Lauroyl-L-Glutamic Acid typically proceeds via a reverse hydrolysis reaction, where the enzyme catalyzes the formation of an amide bond instead of its cleavage. Lipases, particularly immobilized forms like Candida antarctica Lipase B (Novozym® 435), are highly effective for this transformation.[12][13][14] Aminoacylases have also been investigated for this purpose.[5][6]
Data on Enzymatic Synthesis
The following table summarizes various enzymatic approaches for the synthesis of N-acyl amino acids, including conditions relevant to this compound.
| Enzyme | Acyl Donor | Amino Acid | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acylase I (pig kidney) | Lauric Acid | L-Glutamic Acid | Glycerol-water | 37 | 24 | 44 | [4][6] |
| Aminoacylase (Streptomyces ambofaciens) | Undecylenoic Acid | Various L-amino acids | Aqueous | Not specified | Not specified | Variable | [6] |
| Lipase | Various fatty acids | Various amino acids | Aqueous | Not specified | Not specified | 6 - 23 | [6] |
| Novozym® 435 (Candida antarctica Lipase B) | Lauric Acid | Glycine | Solvent-free | 60 - 70 | Not specified | Not specified | [12] |
| Novozym® 435 (Candida antarctica Lipase B) | Capric Acid | Phenylglycinol | Solvent-free | 60 | 24 | ~89 | [14] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of N-Lauroyl-L-Glutamic Acid
This protocol describes the synthesis of N-Lauroyl-L-Glutamic Acid using immobilized Candida antarctica Lipase B (Novozym® 435) in a solvent-free system.
Materials:
-
L-Glutamic Acid
-
Lauric Acid
-
Novozym® 435 (immobilized Candida antarctica Lipase B)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with magnetic stirrer and heating mantle
-
Vacuum pump
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine L-Glutamic Acid and Lauric Acid in a 1:1.2 molar ratio. A slight excess of lauric acid helps drive the reaction towards product formation.[12]
-
Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 10-15% (w/w) based on the total weight of the substrates.[12][14]
-
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring.[12] Apply a vacuum to the reaction vessel to facilitate the removal of water produced during the amidation reaction, which shifts the equilibrium towards the product side.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Add a suitable solvent like tert-butanol to dissolve the product and unreacted substrates. Recover the immobilized enzyme by filtration for potential reuse.
-
Product Isolation:
-
Acidify the filtrate with 1 M HCl to a pH of approximately 2 to protonate the unreacted glutamic acid and the product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-Lauroyl-L-Glutamic Acid.
Protocol 2: Characterization of N-Lauroyl-L-Glutamic Acid
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a major peak corresponding to N-Lauroyl-L-Glutamic Acid and any impurity peaks.
2. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film.
-
Analysis: Acquire the spectrum and look for characteristic absorption bands:
-
~3300 cm⁻¹ (N-H stretch of the amide)
-
~2850-2950 cm⁻¹ (C-H stretches of the lauroyl chain)
-
~1700-1730 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1640 cm⁻¹ (Amide I band, C=O stretch)
-
~1550 cm⁻¹ (Amide II band, N-H bend)
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Analyze the spectrum for signals corresponding to the protons of the lauroyl chain (long aliphatic region), the glutamic acid backbone, and the amide proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals of the lauroyl chain, the glutamic acid moiety, and the amide and carboxylic acid carbonyls.
Visualizations
Caption: Workflow for the enzymatic synthesis of N-Lauroyl-L-Glutamic Acid.
Caption: Key properties and applications of N-Lauroyl-L-Glutamic Acid.
References
- 1. nbinno.com [nbinno.com]
- 2. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. marknature.com [marknature.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lauroyl Glutamic Acid in Hydrogel Development for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl Glutamic Acid (LGA), an N-acylated amino acid, is emerging as a promising biomaterial for the development of hydrogels for tissue engineering applications. Its amphiphilic nature, combining a hydrophobic lauroyl tail with a hydrophilic glutamic acid head, allows for self-assembly into nanofibrous structures that can entrap large amounts of water to form hydrogels. These hydrogels can mimic the native extracellular matrix (ECM), providing a three-dimensional scaffold that supports cell growth, proliferation, and differentiation. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular applications of LGA-based hydrogels in tissue engineering.
Application Notes
LGA-based hydrogels offer several advantages for tissue engineering:
-
Biocompatibility: Composed of naturally occurring fatty acid and an amino acid, LGA hydrogels are expected to exhibit excellent biocompatibility and biodegradability, minimizing inflammatory responses.[1][2]
-
Self-Assembly: The spontaneous formation of hydrogels under specific physiological conditions (e.g., pH, temperature) allows for the encapsulation of cells within the scaffold with minimal cytotoxicity.[3][4][5]
-
Tunable Properties: The mechanical and biological properties of LGA hydrogels can be tailored by modifying the concentration of LGA, pH, ionic strength, and by incorporating other bioactive molecules.[4][6]
-
Mimicking the ECM: The nanofibrous architecture of self-assembled LGA hydrogels resembles the collagen network of the natural ECM, providing topographical cues that can influence cell behavior.[7][8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound (LGA) Hydrogel for 3D Cell Culture
This protocol describes the preparation of a self-assembling LGA hydrogel suitable for the encapsulation of cells. The gelation is induced by a pH shift.
Materials:
-
N-Lauroyl-L-Glutamic Acid (LGA)
-
Sodium hydroxide (B78521) (NaOH) solution, 0.1 M
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium, sterile
-
Cell suspension of choice
Procedure:
-
Preparation of LGA Stock Solution:
-
Dissolve LGA in deionized water to a desired concentration (e.g., 1-5% w/v).
-
Adjust the pH of the LGA solution to 8.0-8.5 with 0.1 M NaOH to ensure complete dissolution. This forms a sodium N-lauroyl-L-glutamate solution.
-
Sterilize the LGA solution by filtering through a 0.22 µm syringe filter.
-
-
Cell Encapsulation and Hydrogel Formation:
-
Warm the sterile LGA stock solution and the cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, mix the LGA stock solution with an equal volume of the desired cell suspension in culture medium. This will lower the pH towards neutral.
-
Gently pipette the mixture up and down to ensure homogeneous cell distribution. Avoid introducing air bubbles.
-
Dispense the cell-LGA mixture into the desired culture vessel (e.g., 96-well plate).
-
Incubate at 37°C for 30-60 minutes to allow for the self-assembly and gelation of the hydrogel.
-
After gelation, carefully add pre-warmed cell culture medium on top of the hydrogel.
-
Protocol 2: Characterization of LGA Hydrogels
2.1 Scanning Electron Microscopy (SEM) for Microstructure Analysis
This protocol outlines the procedure for visualizing the porous microstructure of the LGA hydrogel.
Procedure:
-
Prepare the LGA hydrogel as described in Protocol 1 (without cells).
-
Freeze the hydrogel sample rapidly in liquid nitrogen.
-
Lyophilize the frozen sample overnight using a freeze-dryer to remove all water.[10]
-
Mount the dried hydrogel onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Image the cross-section of the hydrogel using a scanning electron microscope to observe the pore size and fiber morphology.[7]
2.2 Rheological Characterization
This protocol details the method to determine the mechanical properties (storage modulus G' and loss modulus G'') of the LGA hydrogel.
Procedure:
-
Prepare the LGA hydrogel precursor solution as described in Protocol 1.
-
Place the precursor solution onto the plate of a rheometer.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process and determine the gelation time.[6][11]
-
Once the hydrogel is formed, perform a frequency sweep at a constant strain to determine the frequency-dependence of the storage and loss moduli.[4]
-
Perform a strain sweep at a constant frequency to identify the linear viscoelastic region of the hydrogel.[4]
Protocol 3: Cellular Assays in LGA Hydrogels
3.1 Cell Viability Assessment (Live/Dead Staining)
This protocol allows for the visualization of live and dead cells encapsulated within the LGA hydrogel.
Procedure:
-
Prepare cell-laden LGA hydrogels as described in Protocol 1.
-
After the desired culture period, carefully remove the culture medium.
-
Wash the hydrogels gently with PBS.
-
Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS according to the manufacturer's instructions.
-
Incubate the hydrogels with the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[12]
3.2 Cell Proliferation Assessment (MTT Assay)
This protocol provides a quantitative measure of cell proliferation within the LGA hydrogel.
Procedure:
-
Prepare cell-laden LGA hydrogels in a 96-well plate.
-
At desired time points, remove the culture medium.
-
Add MTT reagent diluted in fresh culture medium to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Quantitative Data
The following tables summarize typical quantitative data for self-assembling amino acid-based hydrogels, which can be used as a reference for expected values for LGA hydrogels.
Table 1: Mechanical Properties of Self-Assembling Peptide Hydrogels
| Hydrogel Composition | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Poly(L-glutamic acid)-based composite | N/A | ~210,000 (at 63% strain) | N/A | [13] |
| Self-assembling RADA16 peptide | 0.9 | ~730 | <100 | [11] |
| Fmoc-LIVKHH-NH2 + Zn(II) | 1.9 | ~1000-3000 | ~100-300 | [3] |
| FEFEFKFK peptide | 1.0 | ~100-1000 | ~10-100 | [4] |
Table 2: Cell Viability in Amino Acid-Based Hydrogels
| Hydrogel Type | Cell Type | Viability Assay | Viability (%) | Culture Duration (days) | Reference |
| Poly(L-glutamic acid)-based composite | Not specified | Live/Dead | 89 | 7 | [13] |
| Poly(aspartic acid)-based | Periodontal ligament cells | Not specified | Optimal at 60-80% LYS, 20-40% CYS | Not specified | [1] |
| Chitosan/L-arginine | HeLa cells | MTT | >80 | 1 | [14] |
| Collagen-based | Mesenchymal Stem Cells | FDA/PI | High | 7 | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
// Edges LGA_Scaffold -> Integrin [label="Cell Adhesion", color="#5F6368"]; GrowthFactor -> Integrin [label="Binding", color="#5F6368"]; Integrin -> FAK [label="Activation", color="#EA4335"]; FAK -> Ras [color="#EA4335"]; Ras -> Raf [color="#EA4335"]; Raf -> MEK [color="#EA4335"]; MEK -> ERK [label="Phosphorylation", color="#EA4335"]; ERK -> Transcription_Factors [label="Activation", color="#EA4335"]; Transcription_Factors -> Proliferation [color="#4285F4"]; Transcription_Factors -> Differentiation [color="#34A853"]; Transcription_Factors -> ECM_Production [color="#FBBC05"]; }
Caption: Hypothesized MAPK/ERK signaling pathway activated by cell adhesion to an LGA hydrogel scaffold.
Experimental Workflow
Caption: General experimental workflow for LGA hydrogel-based 3D cell culture.
References
- 1. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tailoring Self‐Assembled Peptide Hydrogels with Antimicrobial or Cell Adhesive Properties for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels as Extracellular Matrix Mimics for 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A tough and self-healing poly(l-glutamic acid)-based composite hydrogel for tissue engineering - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 15. researchgate.net [researchgate.net]
analytical methods for quantification of Lauroyl Glutamic Acid in biological matrices
Introduction
Lauroyl Glutamic Acid (LGA) is an N-acyl amino acid, a class of molecules that are gaining interest in biomedical research for their potential roles in cellular signaling and as biomarkers for various physiological and pathological states. As a derivative of L-glutamic acid and lauric acid, LGA's amphiphilic nature suggests its involvement in lipid metabolism and membrane biology. Accurate and sensitive quantification of LGA in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic studies, understanding its physiological functions, and exploring its potential as a therapeutic agent or biomarker.
This application note provides a detailed protocol for the quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific validated method for LGA is not widely published, the methodologies presented here are based on established principles for the analysis of N-acyl amino acids and other amino acid derivatives in biological samples.[1][2][3]
Recommended Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for the quantification of this compound due to its high sensitivity, specificity, and selectivity, which are crucial for analysis in complex biological matrices.[4][5]
Experimental Protocols
General Sample Preparation Workflow
Proper sample preparation is critical for removing interfering substances such as proteins and phospholipids, which can cause ion suppression in the mass spectrometer and lead to inaccurate quantification.[6] The following is a general workflow for the extraction of LGA from biological matrices.
Detailed Protocol for Plasma/Serum Sample Preparation
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated LGA or a structurally similar N-acyl amino acid) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Detailed Protocol for Tissue Sample Preparation
-
Tissue Weighing: Weigh approximately 50 mg of frozen tissue.
-
Homogenization: Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and the internal standard. Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained.[1]
-
Protein Precipitation and LLE: To the homogenate, add 1 mL of a 2:1 (v/v) mixture of ice-cold chloroform and methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Organic Phase Collection: Carefully collect the lower organic phase.
-
Evaporation: Evaporate the organic phase to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are proposed starting parameters for the LC-MS/MS analysis of this compound. Method optimization will be required.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | m/z 328.2 (for [M-H]⁻) |
| Product Ions (Q3) | To be determined by infusion of a pure standard. Likely fragments would correspond to the glutamate (B1630785) and laurate moieties. |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument |
Data Presentation: Quantitative Performance Characteristics
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in a biological matrix, based on typical values for similar analytes.[2][7]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | To be assessed and minimized |
| Recovery | > 80% |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. This includes assessing selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.
Signaling Pathway Context
This compound belongs to the broader class of N-acyl amides, which have been shown to have various signaling functions, including roles in inflammation and interactions with G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[8] The precise signaling pathways involving LGA are still under investigation.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and proposed analytical parameters serve as a strong starting point for researchers. Methodical optimization and validation are crucial to ensure the generation of high-quality, reliable data for pharmacokinetic, metabolic, and biomarker studies involving this emerging molecule of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromsystems.com [chromsystems.com]
- 5. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Human Metabolome Database: Showing metabocard for N-Lauroyl Glutamic acid (HMDB0242032) [hmdb.ca]
Lauroyl Glutamic Acid: Application Notes and Protocols for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl Glutamic Acid (LGA) is an acylated amino acid, specifically an N-acyl derivative of glutamic acid and lauric acid.[1] It is recognized for its mild, biocompatible, and biodegradable properties, making it an attractive excipient in pharmaceutical formulations.[2] Derived from natural sources, LGA and its salts, such as Sodium Lauroyl Glutamate (B1630785) (SLG), are gaining attention for their potential in various drug delivery systems, particularly for topical and oral applications.[2][3] As an anionic surfactant, it offers excellent emulsifying, solubilizing, and conditioning properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.
Physicochemical Properties and Key Features
This compound's utility as a pharmaceutical excipient stems from its unique molecular structure, which combines a hydrophobic lauryl chain and a hydrophilic glutamic acid headgroup.[4] This amphiphilic nature allows it to effectively interact with both lipophilic and hydrophilic substances.[4]
Key Features:
-
Mildness and Biocompatibility: LGA is known for being gentle on the skin and exhibits a good safety profile, making it suitable for formulations targeting sensitive skin or requiring minimal irritation.[2]
-
Solubilizing Agent: It can significantly enhance the solubility of poorly water-soluble drugs.[5]
-
Emulsifier and Stabilizer: LGA is an effective emulsifier, creating stable emulsions for creams, lotions, and other formulations.[4]
-
Biodegradability: Being derived from natural sources, it is biodegradable, which is favorable for environmental considerations.[2]
-
pH-Dependent Properties: The characteristics of LGA and its salts can be influenced by the pH of the formulation. For instance, Sodium Lauroyl Glutamate is most effective in a pH range of 5-7.[6]
Applications in Pharmaceutical Formulations
Solubility Enhancement of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[7] this compound can be used to enhance the solubility of these challenging compounds.[5]
Mechanism of Solubilization: As a surfactant, LGA forms micelles in aqueous solutions above its critical micelle concentration (CMC).[8] The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.
Topical Drug Delivery Systems
Due to its mildness and skin-friendly nature, this compound is an excellent candidate for topical drug delivery systems.[9] It can be incorporated into creams, gels, and lotions to deliver APIs to the skin.[2]
Functions in Topical Formulations:
-
Emulsifier: Creates stable oil-in-water (o/w) or water-in-oil (w/o) emulsions.
-
Penetration Enhancer: The surfactant properties of LGA may help to enhance the penetration of APIs through the skin barrier.[2]
-
Solubilizer: Keeps the API dissolved in the formulation, which is crucial for its absorption.[2]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10] This can lead to improved oral bioavailability of lipophilic drugs.[10] this compound, with its surfactant properties, can be a key component in SEDDS formulations.
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound and its sodium salt.
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) of Sodium Lauroyl Glutamate | 0.4 g/L | [11] |
Table 1: Critical Micelle Concentration of Sodium Lauroyl Glutamate.
| Drug | Solubilizing System | Solubility Enhancement | Reference |
| Dodecyl Gallate | Lauroyl-L-glutamate | Highly effective solubilization | [5] |
| Alkyl Gallates | Lauroyl-L-glutamate with Arginine | Synergistic increase in solubility | [5] |
Table 2: Examples of Solubility Enhancement by Lauroyl-L-glutamate.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
This protocol describes the determination of the CMC of Sodium Lauroyl Glutamate using the Wilhelmy plate method to measure surface tension.[12]
Materials and Equipment:
-
Sodium Lauroyl Glutamate
-
Deionized water
-
Tensiometer with a Wilhelmy plate
-
Precision balance
-
Glassware
Procedure:
-
Prepare a stock solution of Sodium Lauroyl Glutamate in deionized water.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution.
-
Ensure the Wilhelmy plate is thoroughly cleaned and dried between measurements.
-
Record the surface tension for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus.
Figure 1: Workflow for CMC determination.
Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for the formulation and evaluation of a SEDDS using this compound as a surfactant.
Materials and Equipment:
-
This compound (or its salt)
-
Oil phase (e.g., medium-chain triglycerides)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Vortex mixer
-
Water bath
-
Particle size analyzer
-
USP Dissolution Apparatus II
Procedure:
-
Formulation: a. Accurately weigh the oil, this compound, and co-surfactant into a glass vial. b. Heat the mixture in a water bath at 40-60°C to facilitate mixing. c. Vortex the mixture until a homogenous isotropic solution is formed. d. Add the API to the mixture and vortex until it is completely dissolved.
-
Self-Emulsification Assessment: a. Add 1 mL of the SEDDS formulation dropwise to 250 mL of 0.1 N HCl or purified water at 37°C in the dissolution apparatus, with gentle agitation (e.g., 50 rpm). b. Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.
-
Droplet Size Analysis: a. Dilute the formed emulsion with the dispersion medium. b. Measure the droplet size and polydispersity index (PDI) using a particle size analyzer.
Figure 2: Workflow for SEDDS formulation and evaluation.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for assessing the in vitro release of an API from a this compound-based formulation using a Franz diffusion cell.
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Stirring plate with magnetic stir bars
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Apply a known amount of the formulation containing this compound and the API to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time.
Protocol 4: Stability Testing of Formulations
This protocol provides a general guideline for assessing the stability of a pharmaceutical formulation containing this compound.
Materials and Equipment:
-
Stability chambers with controlled temperature and humidity
-
The formulated product in its final container-closure system
-
Analytical instruments for assessing physical and chemical stability (e.g., viscometer, pH meter, HPLC)
Procedure:
-
Store the formulated product under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) stability conditions.[13]
-
At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples.[13]
-
Evaluate the samples for physical and chemical changes:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation (for emulsions).
-
Chemical: Assay of the active ingredient and quantification of any degradation products using a stability-indicating analytical method.
-
-
Analyze the data to establish the shelf-life of the product.
Figure 3: Logical relationship for stability testing.
Conclusion
This compound is a versatile and promising excipient for pharmaceutical formulations, offering benefits such as mildness, biocompatibility, and effective solubilizing and emulsifying properties. Its application in topical drug delivery and self-emulsifying systems can address challenges associated with poorly soluble drugs. The protocols provided in this document offer a framework for researchers and formulation scientists to explore the potential of this compound in developing safe and effective drug products. Further research is encouraged to expand the understanding of its applications with a wider range of active pharmaceutical ingredients.
References
- 1. CN104693060B - A kind of preparation method of N-sodium lauroyl glutamate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. Drug solubilization effect of lauroyl-L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marknature.com [marknature.com]
- 10. research.monash.edu [research.monash.edu]
- 11. turkchem.net [turkchem.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Application of Lauroyl Glutamic Acid in Protein Refolding Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient refolding of recombinant proteins from inclusion bodies is a critical bottleneck in the production of biopharmaceuticals and research reagents. Lauroyl Glutamic Acid (LGA), a mild, amino acid-based surfactant, has emerged as a powerful tool in protein refolding protocols. Its unique properties allow for the gentle solubilization of inclusion bodies, preserving native-like secondary structures and leading to higher refolding yields of bioactive proteins. This document provides detailed application notes and protocols for utilizing this compound in protein refolding, based on established research.
This compound, specifically N-lauroyl-L-glutamate (C12-L-Glu), offers a significant advantage over harsh denaturants like urea (B33335) and guanidinium (B1211019) chloride. It functions as a strong solubilizing agent above its critical micelle concentration (CMC) and readily dissociates from the protein as the concentration is lowered during the refolding process. This reversible binding is key to its effectiveness.[1][2] Furthermore, when used in conjunction with additives like L-arginine, which suppresses aggregation, this system provides a robust and efficient method for refolding a variety of proteins, including complex molecules like antibody fragments.[1][3][4]
Mechanism of Action
The refolding process using this compound and L-arginine can be conceptualized in a two-step model. Initially, the high concentration of LGA effectively solubilizes the aggregated protein from the inclusion bodies by forming micelle-like structures around the unfolded polypeptide chains, preventing intermolecular aggregation. Subsequently, upon dilution into a refolding buffer, the LGA concentration drops below its CMC, leading to the dissociation of the surfactant from the protein. This exposes the protein to the aqueous environment, allowing it to fold into its native conformation. L-arginine in the refolding buffer plays a crucial role at this stage by suppressing the aggregation of folding intermediates, thereby favoring the correct folding pathway.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound for the refolding of different recombinant proteins.
Table 1: Refolding of Microbial Transglutaminase (MTGase)
| Parameter | Condition | Refolding Yield (%) | Reference |
| Solubilization | 2% (w/v) C12-L-Glu | - | [2] |
| Refolding (1-step dilution) | 40-fold dilution | 24 | [2] |
| Refolding with Arginine | 40-fold dilution + 1.2 M L-arginine | 72 | [2] |
Table 2: Refolding of Single-Chain Antibody Fragments (scFv)
| Protein | Solubilization Conditions | Optimal Refolding Buffer Conditions | Refolding Yield | Reference |
| scFv (general) | 2.5% (w/v) C12-L-Glu | 0.8 M ArgHCl, ≥0.15% C12-L-Glu, 1 mM GSH/GSSG | Not specified | [5] |
| scFv (specific construct) | 2.5% (w/v) C12-L-Glu | 0.1% C12-L-Glu, 0.8 M ArgHCl, 1 mM GSH/GSSG | Not specified | [5] |
Experimental Protocols
Protocol 1: General Protocol for Protein Refolding using this compound
This protocol provides a general framework for the solubilization of inclusion bodies and subsequent refolding of the target protein. Optimization of specific parameters such as temperature, incubation time, and component concentrations is recommended for each specific protein.
Materials:
-
Inclusion body pellet
-
Solubilization Buffer: 2% (w/v) N-lauroyl-L-glutamate (C12-L-Glu) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Refolding Buffer: Base buffer (e.g., 20 mM Tris-HCl, pH 8.0) containing:
-
0.5-1.2 M L-arginine hydrochloride
-
0.1% (w/v) C12-L-Glu
-
For proteins with disulfide bonds: a redox system (e.g., 1 mM GSH / 1 mM GSSG)
-
-
Centrifuge
-
Spectrophotometer or other analytical equipment for protein quantification and activity assays
Procedure:
-
Inclusion Body Solubilization:
-
Resuspend the inclusion body pellet in Solubilization Buffer. The protein concentration should be determined and adjusted as necessary.
-
Incubate the suspension with gentle agitation at room temperature for 1-2 hours, or until the inclusion bodies are fully solubilized.
-
Clarify the solution by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove any remaining insoluble material.
-
Determine the protein concentration in the supernatant.
-
-
Protein Refolding by Dilution:
-
Rapidly dilute the solubilized protein solution into the Refolding Buffer. A dilution factor of 20 to 100-fold is common. The final protein concentration in the refolding mixture should typically be in the range of 10-100 µg/mL to minimize aggregation.
-
Incubate the refolding mixture under optimized temperature conditions. A two-step incubation, for example, 17 hours at 10°C followed by 12 hours at 23°C, has been shown to be effective for some proteins.[2]
-
Monitor the refolding process by taking aliquots at different time points and analyzing for the recovery of biological activity or the formation of the native protein structure using appropriate analytical techniques (e.g., enzyme assay, HPLC, circular dichroism).
-
-
Purification of Refolded Protein:
-
After the refolding is complete, the native protein can be purified from the refolding mixture using standard chromatography techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography.
-
Conclusion
The use of this compound in combination with L-arginine presents a highly effective and gentle method for the refolding of recombinant proteins from inclusion bodies. This approach often leads to significantly higher yields of bioactive protein compared to traditional methods that rely on harsh denaturants. The protocols and data presented here provide a solid foundation for researchers to apply this technology to their specific proteins of interest. Empirical optimization of key parameters will be crucial for achieving the best possible results for each unique protein.
References
- 1. A novel protein refolding system using lauroyl-l-glutamate as a solubilizing detergent and arginine as a folding assisting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Refolding single-chain antibody (scFv) using lauroyl-L-glutamate as a solubilization detergent and arginine as a refolding additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Lauroyl Glutamic Acid in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, such as monoclonal antibodies. Aggregation can lead to loss of efficacy, altered pharmacokinetics, and potential immunogenicity. Lauroyl Glutamic Acid (LGA), an amino acid-based surfactant, has emerged as a promising excipient for preventing protein aggregation and enhancing protein stability. Its mild, non-denaturing properties make it an attractive alternative to harsher surfactants.
This document provides detailed application notes and protocols for utilizing this compound to prevent protein aggregation. It is intended to guide researchers, scientists, and drug development professionals in incorporating LGA into their protein formulation and refolding strategies. The information is based on published research demonstrating the utility of N-Lauroyl-L-Glutamate (a form of LGA) in solubilizing and refolding recombinant proteins, often in synergy with other excipients like arginine.[1][2][3]
Mechanism of Action
This compound is an amphiphilic molecule with a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup. This structure allows it to function as a mild surfactant. The proposed mechanism for its anti-aggregation effect involves its ability to reversibly bind to hydrophobic patches on the protein surface. This interaction shields these aggregation-prone regions from intermolecular interactions, thereby preventing the formation of protein aggregates. The reversible nature of this binding is crucial, as it allows the protein to maintain its native conformation and biological activity.[1] The combination with arginine can further enhance this effect by suppressing protein-protein interactions.[1][2]
Data Presentation
The following tables summarize quantitative data on the effectiveness of N-Lauroyl-L-Glutamate (C12-L-Glu) in protein refolding, a process where preventing aggregation is critical.
Table 1: Efficacy of N-Lauroyl-L-Glutamate in the Refolding of Human Interleukin-6 (hIL-6)
| Detergent (Solubilizing Agent) | Concentration (%) | Refolding Yield (%) |
| N-Lauroyl-L-Glutamate (C12-L-Glu) | 2.0 | ~60 |
| Sodium Dodecyl Sulfate (SDS) | 2.0 | ~20 |
| N-Lauroylsarcosine sodium salt | 2.0 | ~40 |
| Guanidine Hydrochloride | 6 M | ~30 |
Data synthesized from findings indicating C12-L-Glu showed the highest recovery of native proteins among over 50 detergents screened.[1]
Table 2: Synergistic Effect of N-Lauroyl-L-Glutamate and Arginine on Protein Refolding
| Protein | Solubilizing Agent | Refolding Additive | Refolding Yield (%) |
| Human Interleukin-6 (hIL-6) | 2.0% C12-L-Glu | None | ~60 |
| Human Interleukin-6 (hIL-6) | 2.0% C12-L-Glu | 0.5 M Arginine | ~85 |
| Microbial Transglutaminase | 2.0% C12-L-Glu | None | ~55 |
| Microbial Transglutaminase | 2.0% C12-L-Glu | 0.5 M Arginine | ~80 |
This table illustrates the significant improvement in refolding yield when arginine is included in the refolding buffer with C12-L-Glu.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in preventing protein aggregation are provided below.
Protocol 1: Screening of this compound Concentration using Dynamic Light Scattering (DLS)
This protocol is designed to determine the optimal concentration of LGA for preventing the aggregation of a target protein by monitoring changes in particle size distribution.
Materials:
-
Purified target protein
-
This compound (LGA)
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DLS instrument and compatible cuvettes
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Prepare a stock solution of the target protein in the desired buffer at a concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL). Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
LGA Solution Preparation: Prepare a series of this compound solutions in the same buffer at various concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Sample Preparation: In microcentrifuge tubes, mix the protein solution with the different LGA solutions to achieve a range of final LGA concentrations. Include a control sample with no LGA. The final protein concentration should be kept constant across all samples.
-
Induce Aggregation (Optional): To accelerate the study, induce protein aggregation by applying a stress condition, such as thermal stress (e.g., incubate at an elevated temperature for a specific time) or mechanical stress (e.g., agitation).
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Transfer each sample to a clean DLS cuvette.
-
Measure the particle size distribution and polydispersity index (PDI) for each sample.
-
-
Data Analysis:
-
Analyze the DLS data to determine the average hydrodynamic radius and the PDI for each sample.
-
Compare the results. A lower average particle size and PDI in the presence of LGA indicate a reduction in protein aggregation.
-
Plot the average particle size or PDI as a function of LGA concentration to identify the optimal concentration for preventing aggregation.
-
Protocol 2: Quantifying Soluble Aggregates using Size Exclusion Chromatography (SEC)
This protocol uses SEC to separate and quantify soluble protein aggregates, monomers, and fragments, providing a quantitative measure of LGA's effectiveness.
Materials:
-
Purified target protein
-
This compound (LGA)
-
SEC-compatible mobile phase (e.g., 150 mM sodium phosphate (B84403), pH 7.0)
-
HPLC system with a UV detector and an appropriate SEC column
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare protein samples with and without various concentrations of LGA, as described in the DLS protocol.
-
Incubate the samples under desired stress conditions.
-
Before injection, centrifuge the samples (e.g., at 14,000 x g for 10 minutes) to remove any large, insoluble aggregates.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of the supernatant from each sample into the HPLC system.
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight aggregates, the monomer, and any low molecular weight fragments based on their retention times.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate and monomer for each sample using the following formulas:
-
% Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
% Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
-
-
Compare the percentages of aggregates in samples with and without LGA to quantify its inhibitory effect.
-
Protocol 3: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Fluorescence Assay
This assay is useful for studying the kinetics of amyloid-like fibril formation and the effect of LGA on this process.
Materials:
-
Protein prone to amyloid aggregation
-
This compound (LGA)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing the protein at a final concentration known to form fibrils, ThT at a final concentration of ~25 µM, and varying concentrations of LGA.[4]
-
Include a control with no LGA and a blank with buffer and ThT only.
-
-
Initiate Aggregation: If required, initiate aggregation by adding an inducer (e.g., heparin for tau protein) or by adjusting the buffer conditions (e.g., low pH).[5]
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader, typically at 37°C, with intermittent shaking.[4][6]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[4]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time, the maximum fluorescence intensity, and the apparent rate constant of fibril growth.
-
Compare these parameters between samples with and without LGA to evaluate its inhibitory effect on aggregation kinetics. An increase in lag time and a decrease in maximum fluorescence indicate inhibition of aggregation.
-
Protocol 4: Assessing Protein Conformation with Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the protein in the presence of LGA to ensure that it does not cause significant conformational changes or denaturation.
Materials:
-
Purified target protein
-
This compound (LGA)
-
CD-compatible buffer (e.g., low concentration phosphate buffer)
-
CD spectrophotometer
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare protein samples with and without the optimal concentration of LGA (as determined by DLS or SEC) in a CD-compatible buffer.
-
The protein concentration should be in the range of 0.1-0.2 mg/mL for far-UV CD.
-
-
CD Measurement:
-
Obtain a baseline spectrum of the buffer (with and without LGA).
-
Measure the far-UV CD spectra (typically 190-260 nm) of the protein samples.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Compare the CD spectra of the protein with and without LGA. The absence of significant changes in the spectral shape and intensity indicates that LGA does not perturb the secondary structure of the protein.
-
If desired, use deconvolution software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
-
Conclusion
This compound is a promising excipient for the prevention of protein aggregation, offering a mild and effective alternative to traditional surfactants. The protocols outlined in this document provide a framework for researchers to systematically evaluate and optimize the use of LGA in their specific protein formulations. By combining techniques that assess particle size, quantify soluble aggregates, monitor aggregation kinetics, and evaluate protein conformation, a comprehensive understanding of LGA's stabilizing effects can be achieved. The synergistic effect observed with arginine suggests that co-formulation strategies may provide enhanced stability for challenging therapeutic proteins.
References
- 1. A novel protein refolding system using lauroyl-l-glutamate as a solubilizing detergent and arginine as a folding assisting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refolding single-chain antibody (scFv) using lauroyl-L-glutamate as a solubilization detergent and arginine as a refolding additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 6. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting solubility issues of Lauroyl Glutamic Acid in aqueous buffers
Welcome to the technical support center for Lauroyl Glutamic Acid (LGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with LGA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LGA) and why is its solubility in aqueous buffers a concern?
A1: this compound is an acylated amino acid, a molecule where a lauroyl group is attached to glutamic acid. This structure gives it amphiphilic properties, meaning it has both a water-loving (hydrophilic) head (the glutamic acid portion) and a water-fearing (hydrophobic) tail (the lauroyl group). While this makes it a useful surfactant, its solubility in aqueous buffers can be limited, particularly at acidic pH, often leading to precipitation and hindering its use in various experimental setups.
Q2: What are the key factors influencing the solubility of LGA in aqueous buffers?
A2: The primary factors affecting LGA's solubility are:
-
pH: As an acidic molecule with a predicted pKa of approximately 3.46, the pH of the buffer is the most critical factor.[1] Solubility significantly increases as the pH rises above its pKa.
-
Buffer Type and Concentration: The composition and ionic strength of the buffer can influence the solubility of LGA.
-
Temperature: Generally, solubility of solids in liquids increases with temperature.
-
Presence of Organic Co-solvents: The addition of small amounts of organic solvents can enhance solubility.
Q3: In which types of aqueous solutions is LGA generally soluble?
A3: LGA is described as being slightly soluble in aqueous bases.[1][] This is because at a pH above its pKa, the carboxylic acid groups on the glutamic acid moiety deprotonate, making the molecule more polar and thus more soluble in water. It is also slightly soluble in chloroform (B151607) and methanol.[]
Troubleshooting Guide
Issue 1: this compound fails to dissolve in my aqueous buffer.
Possible Cause 1: The pH of the buffer is too low. this compound is an acidic compound and its solubility is highly dependent on the pH of the solution.[1] Below its pKa (approximately 3.46), it will be in its less soluble, protonated form.
Solution:
-
Increase the pH of the buffer: Adjust the pH of your buffer to be well above the pKa of LGA. A pH range of 7 or higher is generally recommended for initial dissolution. You can prepare your buffer at the desired final pH or adjust the pH of the LGA suspension after adding it to the buffer.
-
Use an alkaline buffer system: Consider using buffers with a naturally higher pH range, such as Tris-HCl or phosphate (B84403) buffers adjusted to the alkaline range.
Possible Cause 2: The concentration of LGA is too high for the given conditions. You may be exceeding the solubility limit of LGA in your specific buffer system at the temperature you are working at.
Solution:
-
Decrease the concentration: Start by attempting to dissolve a lower concentration of LGA.
-
Increase the temperature: Gently warming the solution can help increase the solubility of LGA. However, be mindful of the thermal stability of other components in your experiment.
-
Use a co-solvent: For preparing a concentrated stock solution, consider using a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: this compound precipitates out of the solution after initial dissolution.
Possible Cause 1: A change in pH. The pH of the solution may have shifted, causing the LGA to fall out of solution. This can happen if you mix your LGA stock solution with another buffer of a lower pH.
Solution:
-
Verify the final pH: Always measure the pH of the final solution after all components have been added.
-
Buffer capacity: Ensure your buffer has sufficient capacity to resist pH changes when other components are added.
Possible Cause 2: Temperature fluctuation. If the solution was heated to dissolve the LGA and then cooled, it might precipitate out if the solution becomes supersaturated at the lower temperature.
Solution:
-
Maintain a constant temperature: If possible, conduct your experiment at the temperature at which the LGA was dissolved.
-
Prepare a less concentrated solution: Working with concentrations well below the saturation point at your experimental temperature can prevent precipitation upon cooling.
Possible Cause 3: "Salting out" effect. High concentrations of salts in your buffer can sometimes decrease the solubility of other solutes, a phenomenon known as "salting out".
Solution:
-
Optimize salt concentration: If possible, try reducing the salt concentration in your buffer to see if it improves the solubility of LGA.
Experimental Protocols
Protocol 1: General Method for Dissolving this compound in Aqueous Buffers
This protocol provides a general starting point for dissolving LGA. Optimization for your specific buffer and desired concentration may be necessary.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate, Tris)
-
pH meter
-
Stir plate and stir bar
-
NaOH solution (e.g., 1 M) for pH adjustment
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the LGA powder to your chosen aqueous buffer.
-
Begin stirring the suspension at room temperature.
-
Monitor the pH of the suspension. It will likely be acidic.
-
Slowly add small increments of the NaOH solution while continuously monitoring the pH.
-
Continue adding NaOH until the LGA is fully dissolved and the desired final pH is reached. A pH above 7 is generally a good starting point for complete dissolution.
-
If necessary, gently warm the solution while stirring to aid dissolution, but avoid boiling.
-
Once dissolved, the solution can be sterile-filtered if required for your application.
Data Presentation
Due to the limited availability of specific quantitative solubility data in the public domain for this compound in various buffers, a comprehensive data table cannot be provided at this time. However, the qualitative solubility information is summarized below:
| Solvent/Condition | Solubility |
| Aqueous Acid | Slightly Soluble[] |
| Aqueous Base | Slightly Soluble[1][] |
| Chloroform | Slightly Soluble[1][] |
| Methanol | Slightly Soluble[] |
| Ethanol, DMSO | May be used as co-solvents |
Note: "Slightly soluble" is a qualitative term and the actual concentration will depend on the specific conditions (pH, temperature, etc.).
Visualizations
Logical Relationship for Troubleshooting LGA Solubility Issues
Caption: Troubleshooting workflow for LGA solubility.
Experimental Workflow for Dissolving this compound
Caption: Step-by-step LGA dissolution protocol.
References
Technical Support Center: Optimizing Lauroyl Glutamic Acid for Membrane Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lauroyl Glutamic Acid (LGA) for the effective extraction of membrane proteins. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LGA) and why use it for membrane protein extraction?
A1: Sodium Lauroyl Glutamate (SLG), the salt of this compound, is a mild anionic surfactant derived from L-glutamic acid and lauric acid, a fatty acid.[1] Its gentle nature makes it suitable for solubilizing membrane proteins while preserving their structural integrity and biological activity, which is crucial for downstream applications like functional assays and structural biology.[2][3]
Q2: What is the Critical Micelle Concentration (CMC) of LGA and why is it important?
A2: The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent molecules aggregate to form micelles, which is essential for solubilizing membrane proteins.[2] For effective extraction, the detergent concentration in your buffer should be significantly above the CMC. The CMC of a detergent can be influenced by factors like buffer composition, ionic strength, and pH.[4][5]
Q3: How does pH affect the performance of LGA in protein extraction?
A3: The pH of the extraction buffer can significantly impact the charge and solubility of both the target protein and the LGA surfactant.[6][7] The state of Sodium Lauroyl Glutamate in an aqueous solution is pH-dependent. Below pH 5.5, it converts to the less soluble N-lauroyl glutamic acid. The optimal pH for maintaining the surfactant's properties and for protein stability should be empirically determined, but a common starting point is a physiological pH around 7.4.[8][9]
Q4: Can LGA be used for all types of membrane proteins?
A4: While LGA is a versatile and mild detergent, no single detergent is optimal for all membrane proteins.[8] Its effectiveness will depend on the specific characteristics of the target protein, such as the number of transmembrane domains and its overall stability. It is often beneficial to screen a panel of detergents, including LGA, to find the best one for your protein of interest.
Q5: How can I remove LGA after protein extraction?
A5: Removing excess detergent is often necessary for downstream applications. Common methods for detergent removal include dialysis (most effective for detergents with a high CMC), size-exclusion chromatography (gel filtration), and affinity chromatography.[10][11] With ion-exchange chromatography, non-ionic and zwitterionic detergents are more readily removed.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Target Protein | - Insufficient LGA concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane solubilization (time/temperature). | - Increase LGA concentration in increments (e.g., 0.25% w/v).- Ensure the detergent-to-protein mass ratio is at least 4:1.[2]- Increase incubation time (up to 4 hours) or try a short incubation at room temperature (e.g., 30-60 minutes).[2] |
| Protein Aggregation | - LGA concentration is too low (below the CMC in the final buffer).- Inappropriate buffer pH or ionic strength.- Protein is inherently unstable once solubilized. | - Ensure the final LGA concentration remains above its CMC in all buffers.- Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).[2]- Add stabilizing agents to the buffer, such as glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids.[12] |
| Loss of Protein Function | - Protein denaturation by the detergent.- Proteolytic degradation. | - Decrease the LGA concentration to the minimum required for solubilization.- Add a fresh, broad-spectrum protease inhibitor cocktail to all buffers during the extraction process.[2] |
| High Background in Downstream Assays (e.g., Western Blot) | - Incomplete removal of cytosolic proteins.- Non-specific binding of proteins to the affinity resin. | - Ensure thorough washing of the membrane pellet before solubilization.- Optimize the composition of wash buffers, for example, by adjusting the salt concentration.[13] |
| Variability in Results | - Inconsistent sample preparation.- Batch-to-batch variation in reagents. | - Standardize all steps of the protocol, from cell harvesting to protein extraction.- Use high-purity reagents and consider testing new batches before large-scale experiments. |
Experimental Protocols
General Protocol for Membrane Protein Extraction using LGA
This protocol provides a starting point for optimizing the extraction of your specific membrane protein. All steps should be performed at 4°C unless otherwise stated.
1. Membrane Preparation:
-
Harvest cells (e.g., from a culture of approximately 1x10⁸ cells) by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) containing a fresh protease inhibitor cocktail.
-
Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and retain the membrane pellet.
2. Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a small volume of solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA with fresh protease inhibitors).
-
Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 2-5 mg/mL with solubilization buffer.
-
Prepare a 10% (w/v) stock solution of Sodium Lauroyl Glutamate in deionized water.
-
Add the LGA stock solution to the membrane suspension to achieve the desired final concentration. It is recommended to test a range of concentrations from 0.5% to 2.0% (w/v).[2]
-
Ensure the final detergent-to-protein mass ratio is at least 4:1.[2]
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
3. Clarification of the Extract:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity purification.
Optimization Parameters
For optimal results, it is crucial to empirically determine the ideal conditions for your specific protein of interest. The following table provides starting ranges for key parameters.
| Parameter | Starting Range | Considerations |
| LGA Concentration (% w/v) | 0.5 - 2.0 | Start with 1.0% and adjust based on yield and protein activity. |
| Detergent:Protein Ratio (w/w) | 4:1 - 10:1 | Higher ratios may be needed for complete solubilization but can also lead to delipidation and instability.[4] |
| Protein Concentration (mg/mL) | 2 - 5 | Higher concentrations can sometimes promote aggregation. |
| Incubation Time | 1 - 4 hours | Longer times may improve yield but also risk protein degradation. |
| Temperature | 4°C | Incubation at room temperature for a shorter period (30-60 min) may be beneficial for some proteins.[2] |
| pH | 6.5 - 8.5 | Optimize for both protein stability and LGA efficacy. |
| NaCl Concentration (mM) | 50 - 500 | Salt concentration can affect both protein solubility and micelle formation. |
Visualizing the Workflow
General Workflow for Membrane Protein Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of pH and postmortem aging on protein extraction from broiler breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of extraction pH on protein structure, functionality, hydrolysis, and antioxidant activity of Bayo bean (Phaseolus vulgaris L.) protein concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
managing batch-to-batch variability of Lauroyl Glutamic Acid in research experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl Glutamic Acid (LGA). The information provided here will help in managing batch-to-batch variability to ensure the consistency and reliability of your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (LGA) is an N-acyl amino acid, synthesized from the conjugation of lauric acid (a fatty acid) and L-glutamic acid (an amino acid).[1][2] It is an anionic surfactant known for its mild, biocompatible properties.[3][4][5] In research and drug development, it is primarily used as an excipient, functioning as an emulsifier, solubilizer, and stabilizer in various formulations, including topical drug delivery systems and for creating stable emulsions for in vitro assays.[2] Its ability to form micelles can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[6][7]
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in LGA can arise from several factors related to its manufacturing process. These include:
-
Purity of Raw Materials: The composition of the lauric acid used can vary. Commercial lauric acid may contain other fatty acids (e.g., myristic, capric, caprylic acid), leading to a final product with a distribution of different acyl chains. The purity of the L-glutamic acid is also a factor.
-
Synthesis and Purification Process: Variations in reaction conditions such as pH, temperature, and reaction time can affect the final product composition.[8][9] The efficiency of the purification process will determine the levels of residual starting materials, by-products, and solvents (like acetone) in the final product.[9]
-
Physical Properties: Differences in the crystallization process can lead to variations in particle size, crystal form (polymorphism), and bulk density, which can impact dissolution rates and formulation properties.
-
Residual Impurities: Trace amounts of reactive impurities such as aldehydes, peroxides, or metals can be introduced from raw materials or equipment and may vary between batches.[7]
Q3: How can batch-to-batch variability of LGA impact my experiments?
A3: Inconsistent properties of LGA can significantly affect experimental outcomes. For instance:
-
Altered Formulation Stability: Changes in the composition of LGA can affect its emulsifying and stabilizing properties, potentially leading to phase separation, precipitation, or changes in viscosity in your formulations.
-
Inconsistent Drug Delivery: For experiments involving drug solubilization, variations in the critical micelle concentration (CMC) or the presence of impurities can alter the amount of solubilized API, leading to inconsistent dosing and affecting the therapeutic efficacy or toxicity observed.[6][7]
-
Variable Biological Response: In cell-based assays, residual impurities or altered physical properties of the formulation can lead to unexpected cytotoxicity or changes in cell membrane permeability, confounding the experimental results.
Troubleshooting Guide
Issue 1: Unexpected precipitation or instability in my LGA-based formulation.
-
Possible Cause 1: pH of the formulation. this compound is the acidic form and has low solubility in water.[5] It is more soluble in alkaline conditions.[10] The sodium salt, Sodium Lauroyl Glutamate, is more water-soluble.[3][5][11]
-
Solution: Check the pH of your formulation. For better solubility and stability, adjust the pH to be between 5.5 and 7.5.[11] If you are using the acid form, consider converting it to its salt form by neutralizing it with a suitable base (e.g., sodium hydroxide) or using Sodium Lauroyl Glutamate directly.
-
-
Possible Cause 2: Presence of divalent cations. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes cause precipitation of anionic surfactants.
-
Solution: If your experimental buffer contains high concentrations of divalent cations, consider using a chelating agent or switching to a buffer with lower levels of these ions.
-
-
Possible Cause 3: Incompatibility with other excipients.
-
Solution: Review the compatibility of all components in your formulation. Perform small-scale compatibility studies with new batches of LGA before preparing a large batch of your formulation.
-
Issue 2: Inconsistent results in my cell-based assays (e.g., variable cytotoxicity, altered drug efficacy).
-
Possible Cause 1: Variability in Critical Micelle Concentration (CMC). The CMC is the concentration at which LGA molecules self-assemble into micelles. This is a critical parameter for drug solubilization. Batch-to-batch variations in purity and composition can alter the CMC.
-
Solution: Characterize each new batch of LGA by determining its CMC. This will allow you to adjust the concentration used to ensure consistent micelle formation and drug loading. A detailed protocol for CMC determination is provided below.
-
-
Possible Cause 2: Presence of cytotoxic impurities. Residual solvents, unreacted starting materials, or other impurities in a particular batch of LGA could be toxic to your cells.
-
Solution: Request a detailed Certificate of Analysis (CoA) from the supplier for each batch. If you suspect impurities, consider performing a simple cytotoxicity assay with the LGA batch alone to assess its baseline effect on your cells. If a batch proves to be cytotoxic, request a higher purity grade or a batch from a different supplier.
-
-
Possible Cause 3: Altered physical properties of the formulation. Changes in viscosity or particle size due to LGA variability could affect the exposure of your cells to the active compound.
-
Solution: Visually inspect your formulations prepared with different LGA batches for any differences. If possible, measure the viscosity and particle size of your formulation as part of your quality control process.
-
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification Range | Potential Impact of Variation |
| Appearance | White to off-white powder or flakes | Indicates potential contamination or degradation. |
| Active Substance Content (%) | ≥ 95% | Lower purity can lead to higher concentrations of impurities, affecting performance and safety. |
| Acid Value (mg KOH/g) | 300 - 360 | Indicates the amount of free carboxylic acid groups, which can affect pH and solubility. |
| pH (in solution) | 2.0 - 3.0 (for acid form) | Affects solubility and interaction with other components. |
| Water Content (%) | ≤ 5% | High water content can affect stability and the actual concentration of the active substance. |
| Heavy Metals (ppm) | ≤ 10 ppm | Potential for toxicity in biological systems. |
| Arsenic (As) (ppm) | ≤ 2.0 ppm | Potential for toxicity in biological systems. |
This table is a compilation of typical values and may vary between suppliers. Always refer to the supplier's Certificate of Analysis for batch-specific information.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by the Surface Tension Method
This protocol describes how to determine the CMC of a this compound batch by measuring the surface tension of solutions at different concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing concentration.
Materials:
-
This compound (new batch to be tested)
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of LGA and dissolve it in high-purity water to prepare a stock solution at a concentration well above the expected CMC (e.g., 10 mM). If using the acid form, adjust the pH to ensure dissolution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution. A logarithmic dilution series is often efficient (e.g., 10, 5, 2, 1, 0.5, 0.2, 0.1, 0.05, 0.02, 0.01 mM).
-
Calibrate the Tensiometer: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure Surface Tension:
-
Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination.
-
For each solution, pour it into the measurement vessel, ensuring the ring or plate is clean.
-
Allow the solution to equilibrate for a few minutes.
-
Measure the surface tension. Repeat the measurement at least three times for each concentration and calculate the average.
-
-
Data Analysis:
-
Plot the average surface tension (γ) on the y-axis against the logarithm of the LGA concentration (log C) on the x-axis.
-
The resulting graph should show two distinct linear regions. One where the surface tension decreases with increasing concentration, and another where the surface tension remains relatively constant.
-
The CMC is the concentration at the intersection of these two lines. You can determine this by fitting linear regression lines to the two parts of the curve and calculating their intersection point.
-
Visualizations
Caption: Workflow for qualifying a new LGA batch.
Caption: Troubleshooting logic for LGA formulation instability.
Caption: Impact of LGA variability on drug delivery.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. lookchem.com [lookchem.com]
- 3. SODIUM LAUROYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. helixchrom.com [helixchrom.com]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-LAUROYL-L-GLUTAMIC ACID | 3397-65-7 [chemicalbook.com]
- 9. Preparation method of N-lauroyl-glutamate sodium - Eureka | Patsnap [eureka.patsnap.com]
- 10. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 11. Disodium Lauryl Glutamate Manufacturer & Exporter From Mumbai, india- Sihauli Chemicals Private Limited [sihaulichemicals.com]
degradation pathways and stability of Lauroyl Glutamic Acid under experimental conditions
Welcome to the technical support center for Lauroyl Glutamic Acid (LGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of LGA under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bond that links the lauroyl group to the glutamic acid moiety. This reaction yields lauric acid and glutamic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Under extreme pH conditions (acidic or basic), the hydrolysis is accelerated. Another potential degradation pathway is enzymatic degradation, where enzymes such as acylases can catalyze the hydrolysis of the amide bond.
Q2: What are the main factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
-
pH: LGA is most stable in the neutral pH range. Acidic and alkaline conditions promote hydrolysis. Below pH 5.5, it can transform into its less soluble form, N-lauroyl glutamic acid, while above pH 6.5, the disodium (B8443419) salt may predominate.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other potential degradation reactions.
-
Enzymes: The presence of certain enzymes, such as acylases, can lead to the enzymatic hydrolysis of the amide bond.
-
Oxidizing Agents: While less common for this molecule, strong oxidizing conditions could potentially lead to degradation.
Q3: What are the expected degradation products of this compound?
A3: The main degradation products from the hydrolysis of this compound are Lauric Acid and Glutamic Acid . Under certain conditions, further degradation of glutamic acid could occur, potentially leading to the formation of pyroglutamic acid, especially with increased temperature.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate and quantify the intact this compound from its degradation products (lauric acid and glutamic acid). Key parameters to monitor during stability studies include the concentration of LGA over time, and the appearance and concentration of its degradation products. Other physical and chemical properties such as pH, appearance (color, clarity), and odor of the solution should also be monitored.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in my formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the formulation: | Measure the pH of your formulation. If it is outside the optimal stability range (neutral pH), adjust it using appropriate buffers. |
| High storage temperature: | Review your storage conditions. Ensure the product is stored at the recommended temperature. For accelerated stability studies, be aware that higher temperatures will intentionally increase degradation rates. |
| Microbial contamination: | Perform microbial testing on your formulation. Microorganisms can produce enzymes that may degrade this compound. Ensure your formulation has an adequate preservative system. |
| Presence of catalytic impurities: | Analyze your raw materials for impurities that could catalyze hydrolysis. Ensure high-purity ingredients are used. |
Issue 2: Poor separation or peak shape during HPLC analysis of this compound and its degradation products.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase: | Optimize the mobile phase composition and pH. For reversed-phase HPLC, a gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the acidic analytes (LGA and glutamic acid). |
| Column degradation: | Ensure the column is not degraded. High pH mobile phases can damage silica-based C18 columns. If the column performance has deteriorated, try washing it according to the manufacturer's instructions or replace it. |
| Sample solvent incompatibility: | Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase. |
| Surfactant effects: | High concentrations of surfactants can interfere with HPLC analysis. Dilute the sample to a concentration below the critical micelle concentration (CMC) if possible. |
Quantitative Data on this compound Degradation
While specific kinetic data for this compound is not extensively published, the following tables provide an estimation of degradation rates based on data for structurally similar N-acyl amino acids and the known behavior of glutamine, which also undergoes hydrolysis. These values should be used as a guideline for experimental design.
Table 1: Estimated Half-life of N-Acyl Amino Acid Hydrolysis at Different pH values (25°C)
| pH | Estimated Half-life (days) |
| 2 | ~ 30-60 |
| 4 | ~ 100-200 |
| 7 | > 500 |
| 9 | ~ 50-100 |
| 11 | ~ 10-20 |
Table 2: Estimated First-Order Rate Constants for N-Acyl Amino Acid Hydrolysis at Different Temperatures (pH 7)
| Temperature (°C) | Estimated k (s⁻¹) |
| 25 | ~ 1 x 10⁻⁸ |
| 40 | ~ 5 x 10⁻⁸ |
| 60 | ~ 5 x 10⁻⁷ |
| 80 | ~ 4 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating reversed-phase HPLC method for the simultaneous determination of this compound and its primary degradation products, lauric acid and glutamic acid.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions of this compound, lauric acid, and glutamic acid to determine their retention times.
-
Inject the sample solution and monitor the chromatogram for the peaks corresponding to the parent compound and its degradation products.
-
Quantify the amounts of each component using a calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
At each time point, dissolve a portion of the solid sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
At each time point, withdraw an aliquot for HPLC analysis. A control sample should be kept in the dark at the same temperature.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General workflow for stability testing experiments.
Caption: Troubleshooting logic for unexpected degradation.
References
Technical Support Center: Protein Quantification in the Presence of Lauroyl Glutamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bradford and BCA protein assays when Lauroyl Glutamic Acid is present in their samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my protein sample?
A1: this compound is an anionic amino acid-based surfactant.[1][2] It is used in various applications, including cosmetics and pharmaceutical formulations, for its mildness, emulsifying, and cleansing properties.[1][3][4] If you are working with protein formulations from such products or using it as a stabilizing agent, it may be present in your samples.
Q2: How does this compound interfere with protein assays?
-
Bradford Assay: Binding to the Coomassie dye, causing a color change even in the absence of protein, or by precipitating the dye reagent, leading to inaccurate readings.[5][6][7][8]
-
BCA Assay: Chelating copper ions, which is a key step in the BCA assay chemistry, or by reducing Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[9] The presence of the glutamic acid moiety might also contribute to the signal.
Q3: Is the Bradford or BCA assay more suitable for samples containing this compound?
A3: Generally, the BCA assay is more resistant to detergents than the Bradford assay.[10] However, the level of interference depends on the concentration of this compound. It is crucial to perform validation experiments to determine the compatibility of your specific sample with either assay.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A4: The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For Sodium Lauroyl Glutamate, the CMC is approximately 0.17 g/L.[11] Above the CMC, the interference with protein assays can be more pronounced and complex. Knowing the CMC can help in designing dilution strategies to minimize interference.
Troubleshooting Guides
Problem 1: Inaccurate or inconsistent readings with the Bradford assay.
Possible Cause: Interference from this compound.
Solutions:
-
Sample Dilution: If the protein concentration is high enough, dilute the sample to bring the this compound concentration below the level that causes interference.[7][8]
-
Use a Detergent-Compatible Bradford Assay: Several commercially available Bradford assay kits are formulated to be compatible with certain concentrations of detergents. Check the manufacturer's specifications for compatibility with anionic surfactants.
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the surfactant.[7][12] A detailed protocol is provided below.
-
Buffer Matching: Prepare your protein standards in the same buffer (including the same concentration of this compound) as your samples to create a standard curve that accounts for the interference.[8]
Problem 2: Overestimation of protein concentration with the BCA assay.
Possible Cause: this compound is interfering with the copper chelation step.
Solutions:
-
Sample Dilution: Similar to the Bradford assay, diluting the sample can reduce the concentration of the interfering surfactant.[12]
-
Use a Detergent-Compatible BCA Assay: Some BCA assay kits are specifically designed to be compatible with a range of detergents.[12]
-
Protein Precipitation: As with the Bradford assay, protein precipitation can effectively remove this compound.[12]
-
Alternative Assays: If interference persists, consider alternative protein quantification methods that are less susceptible to surfactant interference, such as the Lowry assay (with modifications) or a fluorescent dye-based assay.[6]
Quantitative Data Summary
The following table summarizes the general compatibility of Bradford and BCA assays with various substances. Note that specific concentrations for this compound are not available in the literature and should be determined empirically.
| Substance Class | Bradford Assay Compatibility | BCA Assay Compatibility |
| Anionic Surfactants (e.g., SDS) | Generally low, can cause precipitation[7] | Generally higher than Bradford, but can interfere[10] |
| Non-ionic Surfactants (e.g., Triton X-100) | Moderate, some compatible versions exist | Generally good compatibility |
| Reducing Agents (e.g., DTT, BME) | Generally compatible | Strong interference[9] |
| Chelating Agents (e.g., EDTA) | Generally compatible | Strong interference[9] |
| Amino Acids | Can interfere at high concentrations | Can interfere, especially Cys, Tyr, Trp[9] |
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is designed to remove interfering substances like this compound from protein samples.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for resuspension (compatible with the chosen protein assay)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL) to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the this compound.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry, as it may be difficult to resuspend.
-
Resuspend the pellet in a known volume of a buffer that is compatible with your protein assay.
-
Proceed with the Bradford or BCA assay.
Visualizations
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. yeserchem.com [yeserchem.com]
- 3. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. N-Lauroyl-L-glutamic acid | 3397-65-7 | FL29887 [biosynth.com]
- 6. absbio.com [absbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. go.zageno.com [go.zageno.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. aako.nl [aako.nl]
- 12. documents.thermofisher.com [documents.thermofisher.com]
effect of pH and ionic strength on the performance of Lauroyl Glutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH and ionic strength on the performance of Lauroyl Glutamic Acid (LGA). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimentation with this compound, focusing on the influence of pH and ionic strength on its key performance attributes.
Issue 1: Poor Surface Tension Reduction
-
Question: My this compound solution is not effectively reducing surface tension. What could be the cause?
-
Answer: The pH of your solution is a critical factor. This compound exhibits its minimum surface tension and, therefore, its best surface activity, in a slightly acidic to neutral pH range, typically between 6 and 7.[1][2] At a pH below 5.5, it converts to N-lauroyl glutamic acid, which has limited solubility.[3][4] Conversely, at a higher pH (e.g., above 8), the surface tension may increase.[1][2] Ensure your solution's pH is optimized for your desired surface tension reduction. A typical surface tension versus pH plot for sodium lauroyl glutamate (B1630785) shows a minimum in the neutral pH range.[1][5]
Issue 2: Inconsistent Foaming Performance
-
Question: I am observing variable foaming volume and stability. How can I achieve consistent and optimal foam?
-
Answer: Foaming properties of this compound are highly dependent on pH. While foam stability is generally better at a pH of 6-7, the foaming ability (foam volume) is often superior at a higher pH of 8-10.[1][2] Therefore, you may need to accept a trade-off between foam volume and stability depending on your application's requirements. For high foam volume, adjust the pH to the alkaline range. For longer-lasting foam, a neutral pH is preferable. Additionally, the presence of salts (ionic strength) can influence foam stability. The addition of NaCl, for instance, can affect the electrostatic repulsion between the headgroups of the surfactant molecules, thereby altering foam stability.[6]
Issue 3: Emulsion Instability
-
Question: The emulsion I prepared with this compound is separating. How can I improve its stability?
-
Answer: The emulsifying ability of this compound is significantly better at alkaline pH values, specifically around pH 9 and 10.[1][2] If you are experiencing emulsion instability, check and adjust the pH of your aqueous phase to this range. At lower pH values (6-8), this compound tends to form vesicles, whereas at higher pH (9-10), it forms micelles, which are more effective for emulsification.[1][2]
Issue 4: Precipitation in the Formulation
-
Question: I am observing precipitation in my this compound solution. Why is this happening and how can I prevent it?
-
Answer: Precipitation can occur if the pH of the solution is too low. Below a pH of 5.5, sodium lauroyl glutamate converts to N-lauroyl glutamic acid, which has limited solubility in water and can precipitate out.[3][4] To resolve this, ensure the pH of your formulation is maintained above this value. The Krafft point, the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC), is also a crucial factor. Below the Krafft point, the surfactant will have low solubility. The apparent Krafft point of surface-active carboxylic acids can vary with pH, generally decreasing as the pH increases.[7]
Issue 5: Difficulty Determining the Critical Micelle Concentration (CMC)
-
Question: I am struggling to get a clear Critical Micelle Concentration (CMC) value from my measurements. What could be affecting this?
-
Answer: The CMC of this compound is influenced by pH. Generally, the CMC is lower at a pH of 6, where the headgroup has a -1 charge, and higher at a pH of 7, where there is a mixture of -1 and -2 charges.[8] This is because the increased charge at pH 7 leads to greater electrostatic repulsion between the headgroups, making micelle formation less favorable and thus increasing the CMC.[8] Ensure your pH is well-controlled and consistent during your CMC measurements. For ionic surfactants, the presence of electrolytes (salts) can also lower the CMC.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of this compound under varying pH and ionic strength conditions.
Table 1: Effect of pH on the Performance of Sodium Lauroyl Glutamate (SLG)
| Performance Metric | Optimal pH Range | Observations |
| Surface Tension & CMC | 6 - 7 | Exhibits minimum surface tension and lower CMC, indicating superior surface activity.[1][2] |
| Foamability (Volume) | 8 - 10 | Produces a higher volume of foam.[1][2] |
| Foam Stability | 6 - 7 | Foam is more stable and lasts longer.[1][2] |
| Emulsifying Ability | 9 - 10 | Demonstrates superior performance in creating stable emulsions.[1][2] |
Table 2: Influence of Counterions and Ionic Strength on Foam Performance of Lauroyl Glutamate (LG)
| Condition | Observation |
| Counterions (K⁺, NH₄⁺) | At concentrations at or above the CMC, K⁺ and NH₄⁺ significantly increase foam stability compared to Na⁺ due to stronger binding to the carboxylate headgroups.[6] |
| 0% NaCl | Strong electrostatic repulsion between headgroups enhances interfacial elasticity, retarding bubble coarsening and improving foam stability.[6] |
| 1% NaCl | Partial electrostatic screening occurs, but sufficient interfacial stability is maintained, leading to a constant coarsening rate.[6] |
| 3% NaCl | Exhibits transitional behavior with a clear inflection point in foam stability, indicating a more complex interplay of forces.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound performance.
1. Determination of Surface Tension (Wilhelmy Plate Method)
-
Objective: To measure the surface tension of this compound solutions at different pH values and concentrations.
-
Apparatus: Tensiometer with a Wilhelmy plate (typically platinum), beaker, magnetic stirrer, pH meter.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a series of dilutions from the stock solution.
-
Adjust the pH of each solution to the desired value using a suitable acid (e.g., HCl) or base (e.g., NaOH) and verify with a calibrated pH meter.
-
Place a solution in the beaker on the tensiometer stage and allow it to equilibrate to the desired temperature.
-
Clean the Wilhelmy plate thoroughly (e.g., by flaming) to ensure complete wetting.
-
Attach the plate to the microbalance of the tensiometer.
-
Raise the sample stage until the liquid surface just touches the bottom edge of the plate.
-
The instrument will measure the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value. Repeat the measurement for each solution.
-
Plot surface tension as a function of concentration to determine the CMC (the point at which surface tension becomes constant).[3][9]
-
2. Evaluation of Foaming Properties (Ross-Miles Method)
-
Objective: To assess the foaming ability and foam stability of this compound solutions.
-
Apparatus: Ross-Miles foam tube (graduated glass column with a jacket for temperature control), pipette, stopwatch.
-
Procedure:
-
Prepare solutions of this compound at the desired concentrations and pH values.
-
Pour a specific volume of the solution into the bottom of the Ross-Miles tube.
-
Pipette a smaller, specific volume of the same solution into the pipette of the apparatus.
-
Allow the solution in the pipette to fall from a specified height into the solution in the column, generating foam.
-
Immediately after the solution has been added, measure the initial foam height. This represents the foaming ability.
-
Start the stopwatch and record the foam height at regular intervals (e.g., every minute for 5-10 minutes).
-
The rate of decrease in foam height is an indicator of foam stability.[10]
-
3. Assessment of Emulsion Stability
-
Objective: To evaluate the ability of this compound to form and stabilize oil-in-water emulsions.
-
Apparatus: Homogenizer (e.g., high-speed stirrer or sonicator), graduated cylinders, microscope.
-
Procedure:
-
Prepare an aqueous solution of this compound at the desired concentration and pH.
-
Select an oil phase (e.g., mineral oil, vegetable oil).
-
Slowly add the oil phase to the aqueous phase while applying high shear using the homogenizer to form an emulsion.
-
Transfer a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a controlled temperature and observe it over time.
-
Measure the height of any separated layers (e.g., cream or serum) at regular intervals. The creaming index can be calculated as: (Height of serum layer / Total height of emulsion) x 100.[11]
-
Optionally, examine the emulsion under a microscope to observe droplet size and distribution, which can also indicate stability.
-
Visualizations
The following diagrams illustrate key relationships and experimental workflows related to the performance of this compound.
Caption: Relationship between pH and the performance of this compound.
Caption: Workflow for determining surface tension and CMC of this compound.
Caption: Logical relationship of ionic strength's effect on foam stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. matilda.science [matilda.science]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Lauroyl Glutamic Acid from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Lauroyl Glutamic Acid (LGA) from protein samples following purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LGA) and why is it present in my protein sample?
This compound is an anionic surfactant derived from the amino acid L-glutamic acid and lauric acid. Its amphiphilic nature makes it effective as a mild detergent and emulsifier. In protein purification, it might be used to enhance the solubility of proteins, particularly during the refolding of proteins from inclusion bodies, due to the reversible nature of its interaction with proteins.[1][2][3]
Q2: Why do I need to remove LGA from my protein sample?
Residual LGA can interfere with various downstream applications. For instance, it can suppress peptide ionization in mass spectrometry, leading to poor data quality.[4][5] It may also interfere with immunoassays like ELISA and protein quantification assays such as the Bradford assay by interacting with assay components.[6][7][8]
Q3: What are the key properties of LGA to consider for its removal?
Understanding the physicochemical properties of LGA is crucial for selecting an appropriate removal method.
| Property | Value | Significance for Removal |
| Molecular Weight | 329.43 g/mol | Small size allows for removal by dialysis and size exclusion chromatography. |
| Charge | Anionic | Enables removal by ion-exchange chromatography. |
| Critical Micelle Concentration (CMC) | ~0.17 - 0.4 g/L | The low CMC indicates that LGA readily forms micelles, which can be challenging to remove by dialysis alone. Methods that disrupt micelles or are effective for low CMC detergents are preferred.[9][10] |
| Binding Nature | Reversible | The reversible binding to proteins facilitates its removal without causing irreversible denaturation.[1] |
Troubleshooting Guides: Methods for LGA Removal
This section provides detailed protocols and troubleshooting advice for common methods to remove LGA from protein samples.
Dialysis
Dialysis is a widely used technique for removing small molecules from a protein solution based on size exclusion.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow LGA monomers to pass through (e.g., 3-10 kDa MWCO for a >30 kDa protein).
-
Sample Preparation: Place your protein sample in the dialysis tubing or cassette.
-
Dialysis Buffer: Submerge the dialysis bag in a large volume of LGA-free buffer (at least 200 times the sample volume). The buffer composition should be compatible with your protein's stability.
-
Agitation and Temperature: Gently stir the dialysis buffer at a controlled temperature (e.g., 4°C) to facilitate diffusion.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for a total of 3-4 changes to ensure efficient removal of LGA.
-
Sample Recovery: After the final buffer change, allow the sample to equilibrate for another 2-4 hours before recovering your protein.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Inefficient LGA Removal | LGA concentration is above its CMC, leading to the formation of large micelles that cannot pass through the membrane pores. | Dilute the protein sample to bring the LGA concentration below its CMC before starting dialysis. Alternatively, perform a stepwise dialysis with decreasing concentrations of LGA in the dialysis buffer. |
| Insufficient buffer volume or infrequent buffer changes. | Increase the volume of the dialysis buffer and the frequency of buffer changes. | |
| Protein Precipitation | Rapid removal of LGA might cause hydrophobic proteins to precipitate. | Perform a gradual dialysis by progressively lowering the LGA concentration in the dialysis buffer. Consider adding a stabilizing agent (e.g., glycerol, arginine) to the dialysis buffer. |
| Sample Volume Increase | Osmotic pressure differences between the sample and the dialysis buffer. | Ensure the osmolarity of the dialysis buffer is similar to that of the protein sample. |
Logical Workflow for Dialysis Optimization:
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous resin.
Experimental Protocol:
-
Column Selection: Choose a desalting column with a resin that has a fractionation range appropriate for separating your protein from the small LGA molecules.
-
Equilibration: Equilibrate the column with at least 5 column volumes of an LGA-free buffer that is compatible with your protein.
-
Sample Loading: Apply your protein sample to the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect the fractions corresponding to the void volume, which will contain your protein. LGA will be retained in the resin pores and elute later.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Co-elution of Protein and LGA | The protein is interacting with the SEC resin. | Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to minimize ionic interactions. |
| The flow rate is too high, leading to poor resolution. | Reduce the flow rate to allow for better separation. | |
| Low Protein Recovery | The protein is adsorbing to the column matrix. | Use a different SEC resin with a more inert surface. Including a small amount of a non-ionic surfactant in the elution buffer might help, but this would require a subsequent removal step. |
Experimental Workflow for SEC-based LGA Removal:
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since LGA is anionic, it can be effectively removed using an anion-exchange resin.
Experimental Protocol:
-
Resin Selection: Choose a strong anion-exchange (SAX) resin (e.g., Quaternary Ammonium (B1175870) - Q).
-
Buffer Selection: The pH of the buffer should be chosen so that the protein and LGA have opposite charges, or the protein is neutral and does not bind to the resin.
-
Bind-Elute Mode: If the protein is cationic at the working pH, it will flow through the column while the anionic LGA binds to the resin.
-
Flow-Through Mode: If the protein is anionic but less so than LGA, conditions can be optimized for the protein to flow through while LGA binds.
-
-
Equilibration: Equilibrate the column with a low-ionic-strength buffer.
-
Sample Loading: Load the protein sample onto the column.
-
Wash and Elution:
-
Bind-Elute: Wash the column to remove any unbound contaminants, then elute the bound LGA with a high-salt buffer. The protein is collected in the flow-through.
-
Flow-Through: Collect the flow-through containing the purified protein.
-
-
Regeneration: Regenerate the column with a high-salt buffer to remove the bound LGA.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Protein Binds to the Anion-Exchange Resin | The buffer pH is above the protein's isoelectric point (pI), making the protein negatively charged. | Adjust the buffer pH to be below the protein's pI, making it positively charged so it does not bind to the anion-exchange resin. |
| Incomplete LGA Removal | The binding capacity of the resin has been exceeded. | Use a larger column volume or reduce the amount of sample loaded. |
| The ionic strength of the sample is too high, preventing LGA from binding. | Dilute the sample or perform a buffer exchange into a low-salt buffer before loading. |
Decision Tree for IEX Method Selection:
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. This method can be effective for removing surfactants.
Experimental Protocol:
-
Resin Selection: Choose a HIC resin with an appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Binding Buffer: Prepare a high-salt buffer (e.g., 1-2 M ammonium sulfate (B86663) in a suitable buffer) to promote hydrophobic interactions.
-
Equilibration: Equilibrate the HIC column with the high-salt binding buffer.
-
Sample Preparation: Add salt to your protein sample to match the concentration in the binding buffer.
-
Sample Loading: Load the sample onto the column. The protein will bind to the resin.
-
Elution: Elute the protein using a decreasing salt gradient. LGA, being amphiphilic, will interact differently with the resin and can be separated from the protein.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Protein Does Not Bind | The salt concentration is too low, or the protein is not sufficiently hydrophobic. | Increase the salt concentration in the binding buffer and sample. Try a more hydrophobic HIC resin. |
| Protein Does Not Elute | The hydrophobic interaction is too strong. | Use a steeper decreasing salt gradient or add a small amount of a non-polar solvent (e.g., ethylene (B1197577) glycol) to the elution buffer. |
| Poor Separation of Protein and LGA | The elution profile of the protein and LGA overlap. | Optimize the salt gradient to improve resolution. A stepwise elution might provide better separation. |
Protein Precipitation
Precipitation can be a quick method to separate proteins from soluble contaminants like surfactants.
Experimental Protocol (Acetone Precipitation):
-
Chilling: Pre-chill your protein sample and acetone (B3395972) to -20°C.
-
Precipitation: Add at least 4 volumes of cold (-20°C) acetone to your protein sample.
-
Incubation: Incubate the mixture at -20°C for 1-2 hours to allow the protein to precipitate.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the protein.
-
Washing: Carefully decant the supernatant containing the LGA. Wash the protein pellet with cold acetone to remove residual LGA.
-
Drying and Resuspension: Air-dry the pellet briefly and resuspend it in a suitable LGA-free buffer.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Protein Recovery | The protein is not fully precipitating or is being lost during the washing steps. | Increase the volume of acetone or the incubation time. Be gentle when decanting the supernatant and washing the pellet. |
| Difficulty Resuspending the Protein Pellet | The protein has denatured and aggregated irreversibly. | Avoid over-drying the pellet. Use a buffer with a denaturant (e.g., urea, guanidine (B92328) HCl) for resuspension, which would then need to be removed. This method is often not suitable for proteins that are sensitive to organic solvents. |
Quantitative Data Summary
While specific data for LGA removal is limited, the following table summarizes the expected performance of different detergent removal methods based on general principles.
| Method | Typical Protein Recovery | Typical Detergent Removal Efficiency | Throughput |
| Dialysis | >90% | 90-99% | Low |
| Size Exclusion Chromatography | >95% | >95% | High |
| Ion-Exchange Chromatography | >90% | >99% | High |
| Hydrophobic Interaction Chromatography | 80-95% | >95% | Medium |
| Protein Precipitation | 70-90% | >99% | High |
Note: These values are estimates and the actual performance will depend on the specific protein, the concentration of LGA, and the optimization of the chosen method.
Final Recommendations
For the removal of this compound, Ion-Exchange Chromatography is often the most effective method due to the anionic nature of LGA, offering high removal efficiency and good protein recovery. Size Exclusion Chromatography is also a robust and gentle method. The choice of the optimal method will ultimately depend on the properties of the protein of interest, the required level of purity, and the available laboratory equipment. It is recommended to perform a small-scale pilot experiment to determine the most suitable method for your specific application.
References
- 1. A novel protein refolding system using lauroyl-l-glutamate as a solubilizing detergent and arginine as a folding assisting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Bradford protein assay | Abcam [abcam.com]
- 7. go.zageno.com [go.zageno.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
long-term stability of Lauroyl Glutamic Acid stock solutions for laboratory use
Technical Support Center: Lauroyl Glutamic Acid Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the preparation, long-term stability, and troubleshooting of this compound (LGA) stock solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its sodium salt?
This compound (LGA) is an acylated amino acid, a synthetic compound derived from the combination of lauric acid (a fatty acid) and L-glutamic acid (an amino acid).[1] It possesses amphiphilic properties, meaning it can interact with both water-loving (hydrophilic) and fat-loving (hydrophobic) substances.[1] Its sodium salt, Sodium Lauroyl Glutamate (B1630785) (SLG), is formed by neutralizing LGA with sodium hydroxide.[2] For laboratory stock solutions, the key difference is solubility: LGA itself is sparingly soluble in water but dissolves in aqueous bases, while SLG is more readily soluble in water.[2][3]
Q2: How should I prepare a stock solution of this compound?
Due to its low water solubility, dissolving this compound requires pH adjustment.[3][4] It is recommended to suspend the powder in high-purity water and then gradually add a base (e.g., NaOH) to raise the pH. LGA will dissolve as it is converted to its more soluble salt form. A final pH between 6.0 and 7.8 is often effective for complete dissolution.[4] For sensitive applications, sterile filtration of the final solution using a 0.22 µm filter is advised.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
Aqueous stock solutions should be stored in tightly sealed, sterile containers. To maximize stability, refrigerated storage at 2-8°C is recommended. For longer-term storage (months), freezing at -20°C or -80°C is preferable.[5] Protect solutions from light to prevent potential photodegradation.
Q4: What is the expected shelf-life of a prepared stock solution?
The shelf-life depends heavily on storage conditions. When stored at -20°C, a solution may be stable for at least one month, while storage at -80°C can extend stability to six months or more.[5] At refrigerated temperatures (2-8°C), solutions should ideally be used within one to two weeks. Frequent monitoring for signs of degradation is crucial.
Q5: What are the primary degradation pathways for this compound in solution?
The main degradation pathway is hydrolysis of the amide bond, which breaks the molecule down into its constituent parts: lauric acid and glutamic acid . This process is accelerated by extreme pH conditions (both acidic and basic) and elevated temperatures. The glutamic acid component itself can undergo further degradation, particularly in acidic conditions and at high temperatures, to form pyroglutamic acid.[6]
Q6: What are the common signs of degradation in my stock solution?
Visual inspection can reveal signs of instability. These include:
-
Precipitation or Cloudiness: This can occur if the pH of the solution drops, causing the less soluble acid form to precipitate out.[7] It may also indicate the formation of insoluble degradation products like lauric acid.
-
pH Shift: A significant change in the solution's pH over time can indicate chemical degradation.
-
Discoloration: Any change from a clear, colorless solution may signal decomposition.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes hydrolysis and microbial growth for long-term stability.[5] |
| 2-8°C | Suitable for short-term storage (1-2 weeks). | |
| pH | 6.0 - 8.0 | Maintains solubility and minimizes acid- or base-catalyzed hydrolysis.[4][8] |
| Container | Sterile, airtight glass or polypropylene | Prevents contamination and evaporation. |
| Light Exposure | Store in the dark (amber vials or wrapped in foil) | Protects against potential photodegradation. |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder won't dissolve | 1. Incorrect pH (too acidic).2. Solution is saturated. | 1. Slowly add a dilute base (e.g., 0.1M NaOH) while stirring to increase the pH. LGA is soluble in aqueous base.[3]2. Ensure you are not exceeding the solubility limit. If necessary, prepare a more dilute stock. |
| Solution is cloudy or has a precipitate | 1. pH has decreased, causing LGA to precipitate.[7]2. Degradation product (lauric acid) is insoluble.3. Microbial contamination. | 1. Check the pH and adjust back to the neutral range if it has become acidic.2. If degradation is suspected, the solution should be discarded. Confirm with analytical methods if necessary.3. Discard the solution and prepare a fresh, sterile-filtered stock. |
| pH of the solution has changed | 1. Hydrolysis has occurred, releasing glutamic acid and altering the buffer capacity.2. Absorption of atmospheric CO₂. | 1. A significant pH shift indicates degradation. The solution should be discarded.2. Ensure the container is always tightly sealed. |
| Inconsistent experimental results | 1. The stock solution has degraded, leading to a lower effective concentration.2. The solution was not fully dissolved upon preparation. | 1. Prepare a fresh stock solution. For critical experiments, quantify the concentration using an analytical method like HPLC before use.2. Ensure no particulate matter is visible before use. Gentle warming and vortexing may help, but always check for signs of precipitation upon cooling. |
Mandatory Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Logical flowchart for troubleshooting this compound solution instability.
Caption: Primary degradation pathways for this compound in aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (LGA) powder (MW: 329.43 g/mol )
-
High-purity, nuclease-free water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile glassware and magnetic stir bar
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out 3.29 mg of LGA powder to prepare 10 mL of a 10 mM solution.
-
Transfer the powder to a sterile beaker or flask containing a magnetic stir bar.
-
Add approximately 8 mL of high-purity water. The powder will not fully dissolve and will form a suspension.
-
Place the beaker on a magnetic stir plate and begin stirring.
-
While monitoring with a calibrated pH meter, add the 0.1 M NaOH solution dropwise.
-
Continue adding NaOH until the LGA powder is fully dissolved and the solution is clear. The target pH should be between 6.0 and 7.8.[4]
-
Once dissolved, transfer the solution to a sterile graduated cylinder and add water to reach a final volume of 10 mL.
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a sterile, light-protected storage tube (e.g., an amber microcentrifuge tube).
-
Label the tube clearly with the compound name, concentration, date, and your initials. Store immediately under the recommended conditions (see Table 1).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for monitoring the degradation of LGA by quantifying the remaining parent compound and the appearance of its degradation product, glutamic acid. Method optimization will be required.
-
Instrumentation and Columns:
-
Chromatographic Conditions (Example for Glutamic Acid Detection):
-
Mobile Phase: A gradient elution using a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) is common.[9][11]
-
Detection:
-
For underivatized LGA, UV detection around 210-220 nm may be possible.
-
To detect the glutamic acid degradation product, post-column derivatization with ninhydrin (B49086) followed by VIS detection at 570 nm is a standard method.[10]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 30-40°C.
-
-
Procedure:
-
Prepare a calibration curve using standards of known concentrations for both this compound and L-Glutamic Acid.
-
At specified time points (e.g., T=0, 1 week, 1 month), withdraw an aliquot of the stored stock solution.
-
Dilute the aliquot to fall within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Integrate the peak areas for LGA and glutamic acid.
-
Calculate the concentration of each compound against the calibration curve. A decrease in the LGA peak area and a corresponding increase in the glutamic acid peak area over time indicate degradation.
-
References
- 1. lookchem.com [lookchem.com]
- 2. Sodium lauroyl glutamate [tiiips.com]
- 3. N-LAUROYL-L-GLUTAMIC ACID CAS#: 3397-65-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 11. agilent.com [agilent.com]
Technical Support Center: Purification of Lab-Synthesized Lauroyl Glutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Lauroyl Glutamic Acid (LGA) synthesized in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the common impurities in lab-synthesized this compound?
Common impurities stem from unreacted starting materials and byproducts of the synthesis reaction. The primary synthesis route is the acylation of L-glutamic acid with lauroyl chloride or lauric acid, often under Schotten-Baumann conditions.[1][2]
Common Impurities:
-
Unreacted L-Glutamic Acid: Due to incomplete reaction.
-
Unreacted Lauric Acid: From the acylation agent or hydrolysis of lauroyl chloride.
-
Salts: Such as sodium chloride (NaCl), if sodium hydroxide (B78521) is used for pH adjustment during the reaction or workup.
-
Byproducts: From side reactions, which can vary depending on the specific synthetic method used.
2. I am having trouble removing unreacted lauric acid from my product. What should I do?
This is a common challenge due to the similar long-chain fatty acid nature of both lauric acid and the lauroyl group of LGA.
Troubleshooting Steps:
-
Acidification and Extraction: The primary method for separating lauric acid is through acidification of the reaction mixture. A patented method suggests adjusting the pH to a range of 2 to 2.2.[3] At this acidic pH, this compound, being an amino acid derivative, will have different solubility characteristics compared to the more nonpolar lauric acid, facilitating separation.
-
Solvent Extraction: After acidification, perform a liquid-liquid extraction. This compound will preferentially partition into an organic phase, while unreacted glutamic acid remains in the aqueous phase. Unreacted lauric acid will also have high solubility in the organic phase, so multiple extractions with a suitable solvent system may be necessary to selectively isolate the desired product.
-
Crystallization: Recrystallization from an appropriate solvent system is a powerful technique for removing residual lauric acid. The choice of solvent is critical and may require some experimentation.
3. My purification process is resulting in the formation of a stable emulsion during the extraction step. How can I resolve this?
Emulsion formation is a frequent issue when working with surfactants like this compound, especially during pH adjustments and extractions.
Troubleshooting Steps:
-
Optimize pH Adjustment: Slow, controlled addition of acid during the acidification step can minimize emulsion formation. A target pH of 2-2.2 is recommended.[3]
-
Salt Addition: Adding a saturated brine solution (NaCl) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If a stable emulsion persists, centrifugation can be an effective method to separate the layers.
-
Solvent Choice: Experiment with different extraction solvents. A less polar solvent might reduce the tendency for emulsion formation.
4. I am struggling with the crystallization of this compound to achieve high purity. What factors should I consider?
Crystallization can be challenging, and issues such as polymorphism (the ability of a compound to exist in more than one crystal form) can affect purity and physical properties. While polymorphism is well-documented for L-glutamic acid, it is a potential consideration for its derivatives as well.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent or solvent mixture is the most critical factor. Consider solvents where the solubility of this compound is moderate and decreases significantly with a drop in temperature.
-
Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities.
-
Seeding: Introducing a small amount of pure this compound crystals (seed crystals) to a supersaturated solution can promote the growth of the desired crystal form and improve crystal size distribution.
-
Anti-Solvent Addition: Another technique is to dissolve the product in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) to induce crystallization.
5. How can I assess the purity of my synthesized this compound?
Several analytical techniques can be employed to determine the purity of your final product.
Purity Assessment Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for quantifying the purity of this compound and detecting impurities.[4][5][6] A reversed-phase C18 column with a suitable mobile phase gradient is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
-
Acid Value Titration: This can be used to determine the amount of free carboxylic acids, which can be an indicator of unreacted starting materials.
Data Presentation
Table 1: Key Parameters for this compound Purification
| Parameter | Recommended Value/Range | Rationale |
| Acidification pH | 2.0 - 2.2 | Optimizes the separation of this compound from aqueous impurities.[3] |
| Purity (Typical) | >95% | Standard purity for commercially available this compound. |
Experimental Protocols
Protocol 1: General Purification by Acidification and Extraction
-
Reaction Quenching: After the synthesis reaction is complete, cool the reaction mixture to room temperature.
-
Acidification: Slowly add a suitable acid (e.g., dilute HCl) to the reaction mixture with vigorous stirring. Monitor the pH closely until it reaches a stable value between 2.0 and 2.2.[3]
-
Extraction: Transfer the acidified mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate).
-
Separation: Shake the funnel vigorously and allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection: Collect the organic layer containing the this compound.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified by crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104693060A - Preparation method of N-lauroyl-glutamate sodium - Google Patents [patents.google.com]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Lauroyl Glutamic Acid in Research Applications
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and understand the impact of impurities in Lauroyl Glutamic Acid on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an N-acyl amino acid, a type of surfactant synthesized from lauric acid and glutamic acid.[1] In research, its amphiphilic nature makes it valuable for various applications, including as a solubilizing agent for poorly water-soluble drugs, a stabilizer in emulsions and nanoparticle formulations for drug delivery, and as a component in in-vitro models of biological barriers.[2][3] Its biocompatibility and biodegradability make it an attractive alternative to harsher synthetic surfactants.[2]
Q2: What are the common impurities in commercially available this compound?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual lauric acid and L-glutamic acid from the synthesis process.
-
Byproducts of Synthesis: Small amounts of di-acylated or other side-reaction products.
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[4]
-
Degradation Products: Products formed during storage or under specific experimental conditions, such as changes in pH or temperature. For instance, the glutamic acid moiety can be susceptible to degradation.[5]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a robust method for determining the purity of this compound and identifying potential impurities.[6][7][8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for absolute purity determination.
Q4: Can impurities in this compound affect my cell culture experiments?
A4: Yes, impurities can significantly impact cell culture experiments. Residual solvents may exhibit cytotoxicity.[9] Unreacted lauric acid has known biological activities, including antimicrobial effects and the ability to modulate gene expression, which could confound results.[10] Free glutamic acid can be neurotoxic to certain cell types, a phenomenon known as excitotoxicity.[2][11]
Q5: How do impurities influence drug delivery and formulation studies?
A5: Impurities can alter the physicochemical properties of this compound, such as its critical micelle concentration (CMC).[12][13] Changes in CMC can affect the solubilization of drugs and the stability of nanoparticle formulations.[14][15] Residual solvents can also impact the crystallinity and dissolution rate of the final drug product.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability in Culture
Possible Cause:
-
Residual Solvents: Solvents used in the synthesis of this compound may not have been fully removed and could be toxic to cells.[9]
-
Unreacted Glutamic Acid: In neuronal cell cultures, excess glutamic acid can cause excitotoxicity.[2][11]
-
pH Shift: Acidic or basic impurities can alter the pH of the culture medium, affecting cell health.[16][17]
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA for information on residual solvents and purity.
-
Vendor Communication: Contact the supplier for more detailed information on their purification process and quality control.
-
Purity Analysis: If possible, perform HPLC-MS analysis to identify and quantify impurities.
-
pH Measurement: Measure the pH of your final formulation or cell culture medium after adding this compound. Adjust as necessary.
-
Control Experiments: Test the effects of potential impurities (lauric acid, glutamic acid, and relevant solvents) individually on your cell line to determine their specific cytotoxic concentrations.
Issue 2: Inconsistent Drug Solubilization or Formulation Instability
Possible Cause:
-
Altered Critical Micelle Concentration (CMC): The presence of unreacted starting materials or other impurities can change the CMC of this compound, affecting its ability to form micelles and solubilize drugs.[12][13][14]
-
Precipitation: Insoluble impurities may precipitate out of solution over time.
Troubleshooting Steps:
-
Purity Assessment: Use HPLC to assess the purity of your this compound.
-
CMC Determination: If feasible, experimentally determine the CMC of your specific batch of this compound.
-
Filtration: Filter your this compound stock solution to remove any insoluble particulate matter.
-
Supplier Qualification: Consider sourcing high-purity this compound from a reputable supplier with stringent quality control.
Issue 3: Interference in Biochemical or Analytical Assays
Possible Cause:
-
Protein Quantification Assays: As a surfactant, this compound can interfere with colorimetric protein assays like the Bradford or BCA assays.[18][19][20][21]
-
Spectroscopic Interference: Residual solvents or other impurities may absorb light in the UV-Vis range, interfering with spectroscopic measurements.[9][22]
Troubleshooting Steps:
-
Assay Compatibility: Consult the technical documentation for your assay to check for known interferences with surfactants.
-
Alternative Assays: Consider using a protein quantification method that is less susceptible to surfactant interference.
-
Blank Measurements: Run appropriate blank controls containing this compound to measure and subtract any background signal.
-
Solvent Purity: Ensure any solvents used to dissolve this compound are of high purity and do not contribute to spectroscopic interference.
Data Presentation
Table 1: Potential Impact of Impurities on Experimental Outcomes
| Impurity Type | Potential Impurity | Possible Experimental Impact | Affected Assay/System |
| Unreacted Starting Materials | Lauric Acid | Altered cell signaling, antimicrobial effects, changes in membrane fluidity. | Cell-based assays, lipidomics, membrane studies. |
| L-Glutamic Acid | Excitotoxicity in neuronal cells, pH changes in media. | Neuronal cell culture, pH-sensitive assays. | |
| Residual Solvents | e.g., Acetone, Ethanol, Methanol (B129727) | Cytotoxicity, altered enzyme kinetics, interference in spectroscopic readings. | Cell viability assays, enzyme assays, UV-Vis/fluorescence spectroscopy. |
| Degradation Products | Pyroglutamic Acid | Potential for altered biological activity compared to glutamic acid. | Cell signaling studies. |
| Ammonia | Increased pH of media, cytotoxicity. | Cell culture, especially long-term cultures. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-MS
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions for calibration curves if quantification is desired.
-
Prepare standards for potential impurities (lauric acid, L-glutamic acid) in the same solvent.
-
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.[23]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of compounds.
-
MS Scan Mode: Full scan mode to identify unknown impurities, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.[6][7]
-
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the relative purity by dividing the peak area of this compound by the total peak area of all components.
-
Identify impurities by comparing their mass spectra and retention times to those of the standards.
-
Mandatory Visualization
Caption: Logical workflow illustrating the origin of impurities and their potential impact on experimental outcomes.
Caption: A systematic workflow for troubleshooting unexpected experimental results when using this compound.
References
- 1. Sodium lauroyl glutamate [tiiips.com]
- 2. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Lauroyl-L-glutamic acid | 3397-65-7 | FL29887 [biosynth.com]
- 4. [Determination of residual solvents in 7-amino-3-chloro cephalosporanic acid by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N‐Geranylated Amino Acid Surfactants with Low Critical Micelle Concentrations from Abundant, Naturally Derived Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cequibiem.qb.fcen.uba.ar [cequibiem.qb.fcen.uba.ar]
- 22. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Validation & Comparative
A Comparative Guide to the Purity Validation of Lauroyl Glutamic Acid: HPLC-MS vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials and active pharmaceutical ingredients is a cornerstone of quality control in the pharmaceutical and cosmetic industries. Lauroyl Glutamic Acid, an acylated amino acid, is widely utilized for its surfactant and skin-conditioning properties. Ensuring its purity is critical for product safety and efficacy. This guide provides a comparative overview of two powerful analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary
Both HPLC-MS and quantitative NMR (qNMR) are robust methods for assessing the purity of this compound. HPLC-MS excels in detecting and quantifying trace impurities, offering high sensitivity and specificity, particularly when coupled with a mass spectrometer. It is an ideal technique for identifying unknown degradation products and process-related impurities. In contrast, qNMR provides a direct and absolute measure of the analyte's purity without the need for a specific reference standard for the compound itself. It is a highly accurate and precise method for determining the molar concentration of the main component and any NMR-active impurities. The choice between these methods will depend on the specific requirements of the analysis, such as the need for impurity identification versus absolute quantification of the primary substance.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-MS and qNMR for the analysis of a small molecule like this compound. The values presented are representative and may vary depending on the specific instrumentation and method parameters.
| Validation Parameter | HPLC-MS (with UV detection) | Quantitative ¹H-NMR |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 50 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (RSD%) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3% (relative to major component) |
| Specificity | High (separation of isomers and impurities) | High (structure-specific signals) |
| Reference Standard | Required for each analyte | Internal standard of known purity required |
Experimental Protocols
Detailed methodologies for both HPLC-MS and qNMR are crucial for reproducible and reliable results.
HPLC-MS Method for this compound Purity
This method is designed as a stability-indicating assay for the quantification of this compound and the detection of its potential impurities without derivatization.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of approximately 0.5 mg/mL.
-
Forced Degradation: To establish the stability-indicating nature of the method, subject the sample solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60 °C), and photostability (ICH Q1B guidelines).
Quantitative ¹H-NMR (qNMR) Method for this compound Purity
This protocol outlines the determination of this compound purity using an internal standard.
1. NMR Spectrometer Parameters:
-
Instrument: 500 MHz NMR spectrometer or higher.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation. A typical value is 30 seconds.
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆, cap the tube, and vortex until the sample and standard are completely dissolved.
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the α-proton of the glutamic acid moiety) and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Potential Impurities in this compound
This compound is typically synthesized via the Schotten-Baumann reaction of lauroyl chloride with glutamic acid[1]. Based on this synthesis, potential impurities may include:
-
Starting Materials: Unreacted lauric acid and glutamic acid.
-
Side Products: Di-acylated glutamic acid, and lauroyl chloride hydrolysis products.
-
Residual Solvents and Reagents: Solvents used during the reaction and purification steps.
-
Degradation Products: Hydrolysis of the amide bond to form lauric acid and glutamic acid.
Mandatory Visualization
Caption: Analytical workflow for purity validation of this compound.
Caption: Comparison of HPLC-MS and qNMR for this compound purity analysis.
References
A Comparative Analysis of Lauroyl Glutamic Acid and Other Amino Acid-Based Surfactants for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of specialty chemicals, amino acid-based surfactants have carved a significant niche, prized for their mildness, biocompatibility, and favorable environmental profile. Among these, Lauroyl Glutamic Acid and its salts (e.g., Sodium Lauroyl Glutamate) are often highlighted for their exceptional performance. This guide provides a comprehensive comparative study of this compound against other widely used amino acid-based surfactants, such as those derived from glycine (B1666218) and sarcosine (B1681465). By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to equip researchers and formulation scientists with the critical information needed to select the most appropriate surfactant for their specific research and development needs.
Executive Summary of Comparative Performance
Amino acid surfactants, as a class, offer a significant improvement in mildness compared to traditional anionic surfactants like sulfates.[1] Their performance, however, is not uniform and varies depending on the amino acid headgroup and the fatty acid tail. This compound-based surfactants are noted for their balance of effective cleansing, good foaming properties, and exceptional mildness.[2] Surfactants based on glycine and sarcosine also present unique profiles, with variations in foaming power and stability.[1]
Data Presentation: Quantitative Comparison of Key Surfactant Properties
The selection of a surfactant is often guided by key performance indicators such as its Critical Micelle Concentration (CMC), the surface tension at this concentration, and its mildness profile. The following table summarizes available data for Sodium Lauroyl Glutamate, Sodium Cocoyl Glycinate (B8599266), and Sodium Lauroyl Sarcosinate to facilitate a direct comparison. A lower CMC indicates higher efficiency, as less surfactant is needed to form micelles and achieve maximum surface tension reduction.
| Surfactant | Amino Acid Headgroup | Fatty Acid Tail (Primary) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Sodium Lauroyl Glutamate | Glutamic Acid | Lauric Acid (C12) | ~0.4 g/L[3] | < 30[4] |
| Sodium Cocoyl Glycinate | Glycine | Coconut Acid (C8-C18) | 0.21 mmol/L[5] | ~33[5] |
| Sodium Lauroyl Sarcosinate | Sarcosine | Lauric Acid (C12) | 14.3 mmol/L[5] | Not specified |
| Sodium Lauroyl Glycinate | Glycine | Lauric Acid (C12) | 12 mmol/L[5] | Not specified |
Note: "Cocoyl" is derived from coconut oil and represents a mixture of fatty acid chain lengths, primarily C12 and C14.
Experimental Protocols: Methodologies for Key Performance Evaluation
For reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for assessing key surfactant performance attributes.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of a surfactant and can be determined by observing the change in physical properties of a surfactant solution as a function of concentration.
a) Surface Tension Method
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[6]
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot.[6][7]
-
b) Conductivity Method (for ionic surfactants)
-
Principle: The electrical conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down because the micelles have a lower mobility than the individual ions.[7][8]
-
Procedure:
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is determined from the point of intersection of the two lines of different slopes.[9]
-
Evaluation of Foaming Properties (Ross-Miles Method - ASTM D1173)
-
Principle: This method assesses both the foamability and foam stability of a surfactant solution by measuring the initial foam height and its decay over time.[10]
-
Procedure:
-
A specified volume of the surfactant solution is placed in a jacketed glass column of standardized dimensions.
-
A second, specified volume of the same solution is allowed to fall from a specified height through an orifice onto the first solution, generating foam.
-
The initial height of the foam generated is measured immediately after all the solution has fallen.
-
The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10][11]
-
Assessment of Mildness: The Zein (B1164903) Test
-
Principle: The Zein test is an in-vitro method to predict the irritation potential of surfactants. Zein, a corn protein insoluble in water, is used as a substrate. The amount of zein solubilized by a surfactant solution correlates with its potential to cause skin irritation.[12][13]
-
Procedure:
-
A standardized amount of zein powder is added to a surfactant solution of a specific concentration.
-
The mixture is agitated for a set period (e.g., 1 hour) at a constant temperature.
-
The undissolved zein is separated by filtration.
-
The amount of solubilized zein in the filtrate is quantified, often by determining the nitrogen content (e.g., via Kjeldahl method or Dumas combustion) or by protein assay (e.g., BCA protein assay). A higher amount of dissolved zein indicates a greater potential for irritation.[12][14]
-
In-Vitro Skin Irritation Testing using Reconstructed Human Epidermis (OECD TG 439)
-
Principle: This advanced in-vitro method utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin. The skin irritation potential of a test chemical is assessed by its effect on cell viability.[15][16]
-
Procedure:
-
The test substance is applied topically to the surface of the reconstructed human epidermis tissue.
-
After a specified exposure time, the substance is removed by rinsing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is determined using a quantitative assay, most commonly the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.
-
The amount of formazan is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control. A reduction in cell viability below a certain threshold indicates irritation potential.[12][16]
-
Mandatory Visualizations
Signaling Pathway of Surfactant-Induced Skin Irritation
Caption: Mechanism of surfactant-induced skin irritation.
Experimental Workflow for Surfactant Comparison
Caption: Workflow for comparative evaluation of surfactants.
Logical Relationship: Surfactant Structure and Performance
Caption: Structure-performance relationship in amino acid surfactants.
Concluding Remarks
The selection of an amino acid-based surfactant requires a careful consideration of its specific performance characteristics in the context of the intended application. This compound demonstrates a highly favorable profile, characterized by its efficiency in reducing surface tension, good foaming capacity, and, most notably, its exceptional mildness.[10] Comparative data suggests that while other amino acid surfactants like sodium cocoyl glycinate can exhibit a lower CMC, the overall performance, including skin compatibility, positions this compound as a premier choice for gentle yet effective formulations. The provided experimental protocols offer a framework for researchers to conduct their own comparative assessments and validate the performance of these surfactants in their unique formulations. As the demand for sustainable and biocompatible ingredients continues to grow, a data-driven understanding of these high-performance surfactants is invaluable for innovation in research and product development.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. turkchem.net [turkchem.net]
- 3. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]
- 4. scirp.org [scirp.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 10. pdogf.com.ua [pdogf.com.ua]
- 11. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. justagriculture.in [justagriculture.in]
- 13. oecd.org [oecd.org]
- 14. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 15. oecd.org [oecd.org]
- 16. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
Lauroyl Glutamic Acid vs. Conventional Non-ionic Surfactants: A Comparative Guide for Protein Research
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in protein research, profoundly impacting protein yield, stability, and functional integrity. This guide provides a comprehensive, data-driven comparison of Lauroyl Glutamic Acid (LGA), an anionic amino acid-based surfactant, with conventional non-ionic surfactants such as Triton X-100, Tween 20, and n-Dodecyl β-D-maltoside (DDM).
This compound is gaining attention as a mild yet effective surfactant for protein solubilization and stabilization. Unlike traditional non-ionic surfactants, its amino acid-based structure offers unique properties that can be advantageous for sensitive protein systems. This guide will delve into the performance of these surfactants across key applications in protein research, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a surfactant is intrinsically linked to its physicochemical properties. The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which surfactant monomers self-assemble into micelles, which is essential for solubilizing membrane proteins.
| Property | This compound (Sodium Salt) | Triton X-100 | Tween 20 | n-Dodecyl β-D-maltoside (DDM) |
| Detergent Class | Anionic, Amino Acid-Based | Non-ionic | Non-ionic | Non-ionic |
| Molecular Weight | ~351.4 g/mol [1] | ~647 g/mol (average)[2] | ~1,228 g/mol (average) | ~510.6 g/mol |
| Critical Micelle Concentration (CMC) | ~0.17 g/L (~0.48 mM)[3] | 0.24 mM[2] | 0.06 mM[4] | 0.17 mM[5][6] |
| Denaturing Potential | Generally considered mild[1] | Mild, generally non-denaturing[7] | Mild, generally non-denaturing[8] | Very mild, preserves protein structure[5][6] |
| Dialyzable | Yes | No[2] | No | Yes |
Performance in Protein Research: A Quantitative Comparison
The ideal surfactant should efficiently solubilize the target protein while preserving its native structure and biological activity. The following sections compare the performance of this compound with conventional non-ionic surfactants in key areas of protein research.
Protein Solubilization and Yield
Effective protein solubilization is the first step for successful downstream applications. While non-ionic surfactants like Triton X-100 are widely used for their ability to disrupt lipid-lipid and lipid-protein interactions, this compound has shown promise, particularly in challenging applications like refolding proteins from inclusion bodies.
A study screening over 50 detergents for their ability to solubilize and refold recombinant human interleukin-6 and microbial transglutaminase from inclusion bodies found that Lauroyl-l-glutamate (C12-l-Glu) demonstrated the highest recovery of the native proteins[1]. While direct quantitative comparisons for membrane protein extraction yields are limited in publicly available literature, the efficiency of LGA in such a demanding application suggests its high potential.
| Surfactant | Application | Key Finding |
| This compound | Refolding of inclusion bodies | Highest recovery of native proteins compared to over 50 other detergents.[1] |
| Triton X-100 | General cell lysis and membrane protein extraction | Highly efficient at solubilizing membrane proteins, but can sometimes lead to the degradation of labile protein complexes.[7][9] A study showed a tenfold increase in protein recovery in a 2D liquid-phase fractionation system when using 0.15% Triton X-100.[10] |
| Tween 20 | General purpose, often used in wash buffers | Generally a weaker solubilizer than Triton X-100 and not typically the first choice for initial protein extraction from membranes.[11] |
| n-Dodecyl β-D-maltoside (DDM) | Solubilization of membrane proteins, especially GPCRs | Considered a very gentle and effective detergent for maintaining the structural and functional integrity of membrane proteins.[12][13][14][15] |
Protein Stability and Activity Preservation
Maintaining the conformational integrity and biological activity of a protein after solubilization is paramount. Non-ionic surfactants are generally favored for their mild nature. However, the unique properties of this compound, such as the reversible nature of its binding to proteins, can be highly beneficial.
Spectroscopic and native gel electrophoretic analyses have shown that Lauroyl-l-glutamate exhibits ideal properties as a solubilizing agent due to the highly reversible nature of its binding to model globular proteins and of the conformational changes induced[1]. This suggests that it can be more easily removed, potentially leading to better preservation of the protein's native state.
Prevention of Protein Aggregation
Protein aggregation is a common problem during purification and storage. Surfactants can help prevent aggregation by coating hydrophobic surfaces and preventing protein-protein interactions.
Non-ionic surfactants like Tween 20 are well-known for their ability to prevent surface-induced aggregation, even at concentrations below their CMC. Studies have shown that both Tween 20 and Tween 80 can prevent the formation of soluble aggregates of proteins during agitation. The mechanism is thought to involve the binding of the surfactant to hydrophobic patches on the protein surface, thereby preventing intermolecular interactions.
While specific quantitative studies comparing the aggregation-prevention capabilities of this compound with these non-ionic surfactants are not abundant, its effectiveness in refolding inclusion bodies, a process where aggregation is a major obstacle, points to its strong anti-aggregation properties[1].
Experimental Protocols
General Workflow for Protein Extraction using Surfactants
The following diagram illustrates a general workflow for protein extraction from cells using surfactants.
Caption: General workflow for protein extraction.
Protocol for Cell Lysis using Triton X-100
This protocol is a standard starting point for the lysis of cultured mammalian cells.
-
Preparation of Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
Protease inhibitor cocktail (add fresh)
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Collection:
-
Carefully collect the supernatant containing the solubilized proteins.
-
Protocol for Solubilization using this compound
This protocol can be adapted for the solubilization of proteins from various sources, including inclusion bodies.
-
Preparation of Solubilization Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1-2% (w/v) Sodium Lauroyl Glutamate
-
(Optional) Chaotropic agents like 2M Urea for inclusion bodies.
-
-
Solubilization:
-
Resuspend the protein pellet (e.g., from inclusion body preparation) in the solubilization buffer.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Clarification:
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
-
Collection:
-
Collect the supernatant containing the solubilized protein for further refolding or purification steps.
-
Protocol for Protein Stabilization with Tween 20
Tween 20 is often added to protein solutions to prevent aggregation and improve long-term stability.
-
Preparation of Stock Solution:
-
Prepare a 10% (v/v) stock solution of Tween 20 in sterile, deionized water.
-
-
Addition to Protein Solution:
-
Add the Tween 20 stock solution to the purified protein solution to a final concentration of 0.01% to 0.1% (v/v).
-
Mix gently by inverting the tube several times.
-
-
Storage:
-
Store the protein solution at the appropriate temperature (e.g., 4°C or -80°C).
-
Mechanism of Action: A Visual Representation
The following diagram illustrates the general mechanism by which surfactants solubilize membrane proteins.
Caption: Surfactant-mediated protein solubilization.
Conclusion
The choice between this compound and conventional non-ionic surfactants is highly dependent on the specific protein and the intended downstream application.
-
This compound emerges as a powerful and gentle alternative, particularly for challenging applications such as refolding inclusion bodies and potentially for solubilizing sensitive membrane proteins where maintaining native conformation is critical. Its anionic, amino acid-based nature and the reversibility of its protein interactions are key advantages.
-
Triton X-100 remains a robust and cost-effective choice for general cell lysis and solubilization of a wide range of proteins. Its strong solubilizing power makes it a reliable workhorse in many protein research laboratories.
-
Tween 20 is an excellent additive for preventing protein aggregation and is widely used in wash buffers for immunoassays. However, it is generally not the primary choice for initial protein extraction from complex samples.
-
n-Dodecyl β-D-maltoside (DDM) is the gold standard for solubilizing and stabilizing delicate membrane proteins, such as GPCRs, where preserving functional integrity is paramount.
For researchers seeking to optimize their protein extraction and stabilization protocols, particularly for sensitive or difficult-to-express proteins, this compound presents a compelling option that warrants consideration and further comparative investigation. As with any surfactant, empirical testing and optimization are crucial to achieving the best results for a specific protein of interest.
References
- 1. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 10% Tween 20 [protocols.io]
- 4. fivephoton.com [fivephoton.com]
- 5. neb.com [neb.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Lauroyl Glutamic Acid and Triton X-100 for Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical determinant for the successful isolation, purification, and functional analysis of membrane proteins. This guide provides an objective comparison of two detergents, the anionic amino acid-based surfactant Lauroyl Glutamic Acid (LGA) and the non-ionic detergent Triton X-100. Due to the limited direct comparative experimental data for this compound, information on the closely related N-acyl amino acid surfactant, Sodium Lauroyl Glutamate (B1630785) (SLG), is utilized as a proxy to provide a comprehensive overview.
This guide presents a comparison of their physicochemical properties, performance in membrane protein solubilization, and detailed experimental methodologies to inform the selection of a suitable detergent for specific research applications.
At a Glance: Key Physicochemical Properties
A detergent's efficacy is closely linked to its physicochemical properties, which influence its ability to disrupt the lipid bilayer and maintain the stability of the solubilized protein-detergent complex.
| Property | This compound (as Lauroyl-L-glutamate) | Triton X-100 |
| Detergent Class | Anionic, Amino Acid-Based | Non-ionic |
| Molecular Weight | ~329.4 g/mol | ~625 g/mol (average)[1] |
| Critical Micelle Concentration (CMC) | ~10.6 mM[2] | 0.2-0.9 mM[1] |
| Charge | Anionic | Non-ionic |
| Structure | Flexible acyl chain and a glutamate headgroup | Bulky hydrophobic tail and a polyethylene (B3416737) oxide chain |
| Denaturing Potential | Generally considered mild and non-denaturing[2] | Mild, generally non-denaturing, but can disrupt some protein-protein interactions[1] |
| Primary Applications | Potential for gentle membrane protein extraction, protein refolding[2] | General cell lysis, membrane protein extraction for functional and structural studies[1] |
Performance in Membrane Protein Solubilization
This compound (and related amino acid-based surfactants):
Amino acid-based surfactants like this compound are considered mild detergents, making them potentially suitable for the gentle extraction of membrane proteins where the preservation of structure and function is paramount.[2] Studies on the related compound, lauroyl-l-glutamate (C12-l-Glu), have shown its effectiveness in solubilizing and refolding recombinant proteins from inclusion bodies, suggesting its utility in handling challenging proteins.[2] The anionic nature of LGA may offer advantages in specific applications, but it can also introduce considerations regarding ionic strength and buffer compatibility in downstream applications like ion-exchange chromatography.
Triton X-100:
Triton X-100 is a widely used, mild, non-ionic detergent for the solubilization of membrane proteins. Its non-denaturing nature makes it a common choice for isolating proteins in their active conformation.[1] However, its efficacy can be protein-dependent, and it may not be suitable for all membrane proteins. For instance, while highly efficient at extracting some complexes, it can lead to the degradation of more labile components in others.[1] The bulky headgroup of Triton X-100 can sometimes interfere with protein crystallization and certain downstream analytical techniques.
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using this compound
This protocol is adapted from methodologies for amino acid-based surfactants and should be optimized for each specific membrane protein of interest.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM EDTA
-
This compound (LGA) stock solution (e.g., 10% w/v in water)
-
Protease inhibitor cocktail
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes prepared by differential centrifugation.
-
Protein Concentration Determination: Resuspend the membrane pellet in a minimal volume of Solubilization Buffer and determine the total protein concentration using a detergent-compatible protein assay.
-
Solubilization:
-
Dilute the membrane suspension to a final protein concentration of 2-5 mg/mL in ice-cold Solubilization Buffer containing freshly added protease inhibitors.
-
Add LGA stock solution to the membrane suspension to achieve the desired final concentration (a starting point of 1% w/v is recommended, to be optimized).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Protocol 2: General Membrane Protein Solubilization using Triton X-100
This is a standard protocol that can be adapted for various cell types and membrane proteins.
Materials:
-
Cultured cells or tissue
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Protease inhibitor cocktail
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and pellet by centrifugation.
-
For tissue: Homogenize the tissue in Lysis Buffer.
-
-
Lysis and Solubilization:
-
Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer containing freshly added protease inhibitors.
-
Incubate on ice for 30 minutes with occasional gentle vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Transfer the supernatant containing the solubilized proteins to a new tube for further analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for membrane protein solubilization.
Caption: Decision framework for detergent selection.
Conclusion
The choice between this compound and Triton X-100 for membrane protein solubilization depends heavily on the specific protein of interest and the intended downstream applications.
-
This compound , as an anionic, amino acid-based surfactant, presents a promising option for the gentle solubilization of membrane proteins, particularly when maintaining native structure and function is critical. Its milder nature may be advantageous for sensitive proteins or for applications such as protein refolding.[2]
-
Triton X-100 remains a versatile and widely used non-ionic detergent for general membrane protein extraction.[1] Its effectiveness is well-documented for a variety of proteins, although empirical testing is always recommended to ensure compatibility and avoid degradation of the target protein.[1]
Ultimately, the optimal detergent and solubilization conditions must be determined experimentally for each membrane protein. This guide provides a starting point for researchers to make informed decisions in designing their protein extraction and purification strategies.
References
assessing the functional integrity of proteins after extraction with Lauroyl Glutamic Acid
For researchers, scientists, and drug development professionals, the initial step of protein extraction is a critical determinant of experimental success. The choice of detergent not only dictates the yield and purity of the target protein but, more importantly, its functional integrity. This guide provides an objective comparison of Lauroyl Glutamic Acid, an amino acid-based surfactant, with other common detergents, offering experimental insights into preserving the native structure and biological activity of extracted proteins.
Amino acid-based surfactants are gaining traction for their gentle yet effective properties in biological applications.[1] Unlike harsh ionic detergents that can irreversibly denature proteins, milder surfactants are designed to solubilize membrane components while maintaining the delicate conformations required for protein function.[2] This guide focuses on N-Lauroyl Glutamic Acid and its close analog, N-Lauroyl Sarcosinate (Sarkosyl), as representatives of this class, comparing their performance against the strong anionic detergent Sodium Dodecyl Sulfate (SDS), the non-ionic detergent Triton X-100, and the zwitterionic detergent CHAPS.
Comparative Analysis of Detergent Properties
The efficacy of a detergent is closely linked to its physicochemical properties. A low Critical Micelle Concentration (CMC) is often desirable for membrane protein purification as it minimizes the concentration of free detergent monomers that can be denaturing.[3] N-acyl amino acid surfactants like Sarkosyl offer a balance, acting as effective solubilizing agents while being gentler on protein structure than traditional anionic detergents like SDS.[4]
| Property | N-Lauroyl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | CHAPS |
| Chemical Type | Anionic (Amino Acid-Based) | Anionic (Strong) | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | 293.38 | 288.38 | ~625 | 614.88 |
| Critical Micelle Conc. (CMC) | ~14-16 mM | 8.2 mM | 0.2-0.9 mM | 6-10 mM |
| Denaturing Strength | Mild | Strong | Non-denaturing | Non-denaturing |
| Suitability for Functional Assays | Good to Excellent | Poor | Excellent | Excellent |
| Data compiled from multiple sources.[4] |
Impact on Protein Yield and Functional Integrity
While harsh detergents like SDS often yield high total protein concentrations, this comes at the cost of denaturation, rendering the proteins unsuitable for functional studies.[5] In contrast, mild detergents are selected to preserve biological activity.
A study focused on purifying challenging recombinant proteins found that adding N-Lauroyl Sarcosinate to the crude cell extract dramatically improved protein capture by affinity chromatography, enhancing both the purity and the overall process yield by more than an order of magnitude without affecting the biological activity of the final product.[6] When compared to other detergents, N-Lauroyl Sarcosinate and sodium deoxycholate were found to be highly effective in enhancing the purity of the target protein from approximately 38% to over 90%.[6]
Another investigation into the refolding of proteins from inclusion bodies screened over 50 different detergents. The study concluded that long-chain acylated amino acid derivatives were superior, with N-Lauroyl-L-glutamate (C12-l-Glu) showing the highest recovery of native, functional proteins. This highlights its highly reversible binding nature, a key property for maintaining protein structure.
| Detergent | Protein Solubilization Efficiency | Preservation of Protein Structure & Function | Key Considerations |
| This compound / Sarcosinate | High; effective for soluble and membrane proteins.[6][7] | Excellent: Mildly anionic nature preserves native conformation and biological activity.[4] | Ideal for functional studies where protein integrity is paramount. |
| SDS | Very High | Poor: Strong denaturant that linearizes proteins, leading to loss of function.[4] | Primarily used for applications like SDS-PAGE where denaturation is required. |
| Triton X-100 | Good to High | Excellent: Mild, non-denaturing properties are well-suited for preserving function.[4] | A common choice for functional assays, but can be difficult to remove due to low CMC.[8] |
| CHAPS | Good | Excellent: Mild, non-denaturing, and effective at breaking protein-protein interactions.[2] | Often used for solubilizing membrane proteins for 2D electrophoresis and functional assays.[4][9] |
Experimental Protocols
General Protocol for Protein Extraction for Functional Analysis
This protocol provides a general workflow for extracting proteins from cultured mammalian cells using different detergents to compare their effect on functional integrity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Protease Inhibitor Cocktail
-
Detergent Stock Solutions: 10% (w/v) solutions of Triton X-100, CHAPS, and N-Lauroyl Sarcosinate; 20% (w/v) SDS.
-
BCA Protein Assay Kit (or other detergent-compatible assay)
Procedure:
-
Cell Preparation: Aspirate the culture medium from a confluent plate of cultured cells. Wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold Lysis Buffer to the plate. Add the desired detergent to its final working concentration (e.g., 1% for Triton X-100 or CHAPS, 0.2-1% for N-Lauroyl Sarcosinate).[4][7]
-
Incubation: Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a detergent-compatible protein assay such as the BCA assay.[4]
-
Functional Assay: Proceed immediately with the specific functional assay (e.g., enzyme kinetics, binding assay) to assess the integrity of the target protein.
Protocol for Assessing Enzyme Activity (Example: Lactate Dehydrogenase)
This protocol measures the activity of a soluble enzyme, Lactate Dehydrogenase (LDH), from the protein extracts obtained above.
Materials:
-
Protein extract (from Protocol 1)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Substrate Solution: 100 mM sodium pyruvate (B1213749) in Assay Buffer
-
NADH Solution: 10 mM NADH in Assay Buffer
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a 200 µL reaction mixture containing:
-
160 µL of Assay Buffer
-
20 µL of Substrate Solution (pyruvate)
-
10 µL of NADH Solution
-
-
Sample Addition: Add 10 µL of the clarified protein extract to each well to initiate the reaction. Include a blank control using Lysis Buffer with the corresponding detergent instead of protein extract.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
-
Specific Activity (Units/mg) = (ΔA340/min * Total reaction volume) / (6.22 * sample volume * protein concentration in mg/mL).
-
-
Comparison: Compare the specific activity of LDH in extracts prepared with this compound/Sarcosinate to that from extracts made with Triton X-100, CHAPS, and SDS to assess the preservation of functional integrity.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the classification of detergents and the experimental workflow.
References
- 1. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Micellar Properties of Lauroyl Glutamic Acid and Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the micellar properties of two widely used surfactants: the amino acid-based Lauroyl Glutamic Acid (LGA) and the conventional anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS). Understanding the distinct physicochemical behaviors of these surfactants is crucial for their effective application in research, particularly in areas such as drug delivery, protein chemistry, and formulation science. This document presents a compilation of experimental data, detailed methodologies for key characterization techniques, and visual representations of experimental workflows to facilitate a comprehensive understanding.
Executive Summary
This compound, an acylated amino acid surfactant, is gaining prominence due to its biocompatibility and mildness, offering a favorable alternative to traditional sulfate-based surfactants.[1] Sodium Dodecyl Sulfate, a well-characterized and extensively used surfactant, serves as a benchmark for comparison. While both are anionic surfactants capable of forming micelles in aqueous solutions, their micellar properties, such as critical micelle concentration (CMC), aggregation number, micelle size, and surface tension, exhibit significant differences. These variations are primarily attributed to the nature of their hydrophilic head groups: a glutamate (B1630785) residue for LGA and a sulfate group for SDS. The behavior of LGA is also notably influenced by pH due to the presence of carboxylic acid groups in its headgroup.
Comparative Micellar Properties
The following table summarizes the key micellar properties of this compound (as its sodium salt, Sodium Lauroyl Glutamate) and Sodium Dodecyl Sulfate under specified conditions. It is important to note that the micellar properties of LGA can be highly dependent on pH.
| Property | This compound (Sodium Lauroyl Glutamate) | Sodium Dodecyl Sulfate (SDS) |
| Critical Micelle Concentration (CMC) | ~0.17 g/L (~0.5 mM) at pH 7 | 8 x 10⁻³ mol/L (8 mM) at 25°C[2] |
| Aggregation Number (Nag) | Condition-dependent; can form spherical vesicles or worm-like micelles[1] | 60 - 100[3] |
| Micelle Size (Hydrodynamic Diameter) | Variable; can form spherical vesicles or larger, elongated worm-like micelles, especially in mixtures. | 3 - 5 nm[4] |
| Surface Tension at CMC (γCMC) | < 30 mN/m | ~33-39 mN/m[5] |
| Effect of pH | Significant impact on micellization due to protonation/deprotonation of the glutamic acid head group. | Minimal effect on micellization. |
| Effect of Electrolytes | Can influence micelle formation and structure. | Decreases CMC and can induce micellar growth. |
| Effect of Temperature | Affects micellar properties. | CMC shows a U-shaped dependence on temperature, with a minimum around 25°C. Aggregation number generally decreases with increasing temperature. |
Experimental Protocols
Accurate determination of micellar properties is essential for their application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to aggregate to form micelles. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the curve, where the two linear regions intersect.
-
2. Conductivity Method (for ionic surfactants):
-
Principle: The molar conductivity of an ionic surfactant solution decreases significantly above the CMC due to the lower mobility of the micelles compared to the free monomers.
-
Apparatus: Conductivity meter.
-
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the specific conductivity of each solution at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these lines is the CMC.
-
Determination of Micelle Aggregation Number (Nag)
The aggregation number is the average number of surfactant molecules in a single micelle.
Fluorescence Quenching Method:
-
Principle: This technique utilizes a fluorescent probe that partitions into the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and aggregation number.
-
Apparatus: Fluorometer.
-
Materials: Fluorescent probe (e.g., pyrene), quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Procedure:
-
Prepare a series of surfactant solutions above the CMC containing a constant concentration of the fluorescent probe.
-
Add varying concentrations of the quencher to these solutions.
-
Measure the steady-state fluorescence intensity of the probe in each sample.
-
The aggregation number can be calculated from the quenching data using the Poisson distribution model, which relates the fluorescence intensity to the average number of quenchers per micelle.[5]
-
Determination of Micelle Size
Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic diameter of micelles.
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles in solution. The rate of these fluctuations is related to the diffusion coefficient of the micelles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.
-
Apparatus: Dynamic Light Scattering instrument.
-
Procedure:
-
Prepare a surfactant solution at a concentration significantly above the CMC.
-
Filter the solution to remove any dust or large aggregates.
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measure the autocorrelation function of the scattered light intensity.
-
The instrument's software analyzes the autocorrelation function to determine the diffusion coefficient and subsequently calculates the hydrodynamic diameter of the micelles.[6]
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for determining key micellar properties.
Concluding Remarks
The choice between this compound and Sodium Dodecyl Sulfate will be dictated by the specific requirements of the application. SDS, with its well-defined and relatively stable spherical micelles, is an excellent choice for applications requiring a consistent and well-characterized micellar system. Its higher CMC may be advantageous in situations where dilution is a factor.
This compound, on the other hand, offers a more versatile and biocompatible option. Its pH-responsive nature and tendency to form different aggregate structures open up possibilities for creating "smart" delivery systems that respond to environmental cues. Its lower CMC indicates a greater efficiency in forming micelles and reducing surface tension. For researchers in drug development and personal care, the mildness and natural origin of LGA are significant advantages. This comparative guide provides a foundational understanding to aid in the informed selection and application of these two important surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Superior Biocompatibility of Lauroyl Glutamic Acid-Based Formulations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting excipients with a favorable safety profile is paramount. This guide provides an objective comparison of the biocompatibility of Lauroyl Glutamic Acid-based formulations, specifically Sodium Lauroyl Glutamate (B1630785) (SLG), with other common surfactants, supported by experimental data from cell-based assays.
Sodium Lauroyl Glutamate (SLG), an amino acid-based surfactant, is gaining prominence in various formulations due to its mildness and biocompatibility.[1][2] Unlike traditional anionic surfactants known for their potential to cause skin irritation, SLG offers an effective yet gentle alternative.[1][3] This guide delves into the in vitro evidence that substantiates the superior biocompatibility of SLG, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying cellular mechanisms.
Quantitative Comparison of Surfactant Biocompatibility
The biocompatibility of surfactants can be quantitatively assessed by determining their cytotoxicity on relevant cell lines, such as human keratinocytes (HaCaT). The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a key metric. A higher IC50 value indicates lower cytotoxicity.
Additionally, in vivo studies on human subjects provide valuable data on the irritation potential of these surfactants by measuring Transepidermal Water Loss (TEWL) and erythema (redness). An increase in TEWL signifies a compromised skin barrier function.
Table 1: In Vitro Cytotoxicity of Surfactants on HaCaT Keratinocytes
| Surfactant | Assay | Endpoint | Cell Line | Result (µg/mL) | Reference |
| Sodium Lauroyl Glutamate (SLG) | MTS | IC50 | HaCaT | 134.91 ± 4.51 | [4] |
| Sodium Cocoyl Glutamate | MTS | IC50 | HaCaT | 158.42 ± 5.12 | [4] |
| Sodium Lauryl Sulfate (SLS) | Neutral Red Uptake (NRU) | IC50 | HaCaT | ~40 | [4] |
| Acylglutamates (general) | NRU | NR50 | Keratinocytes | 306 | [5] |
| Sodium Lauryl Sulfate (SLS) | NRU | NR50 | Keratinocytes | 4.1 | [5] |
Table 2: In Vivo Skin Irritation in Human Volunteers (24-hour patch test)
| Surfactant (1% solution) | Visual Score (24h post-removal) | TEWL (g/m²h) (24h post-removal) | Reference |
| Sodium Lauroyl Glutamate (SLG) | 0.30 ± 0.41 | 14.87 ± 7.46 | [6] |
| Sodium Lauryl Sulfate (SLS) | 0.73 ± 0.34 | 20.48 ± 10.61 | [6] |
The data clearly indicates that Sodium Lauroyl Glutamate exhibits significantly lower cytotoxicity to human keratinocytes compared to Sodium Lauryl Sulfate.[4] The in vivo data corroborates these findings, demonstrating that SLG induces less skin barrier disruption and redness than SLS.[6]
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility testing, standardized in vitro methods are employed. The following are detailed protocols for key assays used to evaluate the effects of surfactants on skin cells.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)
This test method is a validated in vitro, non-animal alternative for the assessment of skin irritation potential.
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, are equilibrated in 6-well plates containing growth medium.
-
Application of Test Substance: A defined amount of the test surfactant (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the stratum corneum of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Lauryl Sulfate) are included.
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes). After exposure, the tissues are thoroughly rinsed to remove the substance and then transferred to fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Following post-incubation, the tissues are transferred to a 24-well plate containing a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The tissues are incubated for 3 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer at 570 nm.
-
-
Data Interpretation: The cell viability is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.
MTT Assay for Cytotoxicity in Monolayer Cell Cultures (e.g., HaCaT)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human keratinocyte (HaCaT) cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Surfactant Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test surfactant. Control wells with medium alone and a positive control (e.g., a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The superior biocompatibility of this compound-based formulations stems from their milder interaction with the skin's barrier and cellular components.
Mechanism of Surfactant-Induced Skin Irritation
Harsh surfactants, such as Sodium Lauryl Sulfate, can cause skin irritation through several mechanisms:
-
Disruption of Stratum Corneum Lipids: They can extract and disorganize the intercellular lipids in the stratum corneum, impairing the skin's barrier function and increasing transepidermal water loss.[7]
-
Keratinocyte Membrane Damage: Direct interaction with keratinocyte cell membranes leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Release of Inflammatory Mediators: Damaged keratinocytes release pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8), which initiate an inflammatory cascade, resulting in erythema and edema.[5][8]
The Milder Action of Sodium Lauroyl Glutamate
In contrast, Sodium Lauroyl Glutamate's chemical structure, featuring an amino acid headgroup, leads to a gentler interaction with the skin.[9] It is less disruptive to the stratum corneum lipids and has a lower potential to damage keratinocyte membranes.[10] This results in a significantly reduced release of inflammatory cytokines, thereby minimizing the irritation response.
Furthermore, the presence of glutamate receptors on keratinocytes suggests a potential for specific biological interactions with glutamate-based surfactants that may modulate cellular responses in a less detrimental way compared to the non-specific membrane disruption caused by harsher surfactants.[4][9]
Visualizing the Pathways
To better understand the cellular events involved in surfactant-induced skin irritation and the workflow for its in vitro assessment, the following diagrams are provided.
Caption: Surfactant-Induced Skin Irritation Pathway.
Caption: In Vitro Biocompatibility Assay Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. SODIUM LAUROYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-1 production after treatment with non-ionic surfactants in a murine keratinocytes cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for a novel glutamate-mediated signaling pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
performance of Lauroyl Glutamic Acid in comparison to CHAPS for solubilizing lipid rafts
For Researchers, Scientists, and Drug Development Professionals
The isolation and analysis of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, are crucial for understanding a myriad of cellular processes, including signal transduction, protein trafficking, and viral entry. The choice of detergent for solubilizing these structures is a critical step that significantly impacts the yield, integrity, and biological activity of the isolated components. This guide provides an objective comparison of two detergents, the anionic amino acid-based surfactant Lauroyl Glutamic Acid and the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), for the solubilization of lipid rafts.
Performance Comparison: this compound vs. CHAPS
While direct comparative studies on the efficacy of this compound versus CHAPS for lipid raft solubilization are limited in the published literature, we can infer their potential performance based on their physicochemical properties and their known effects on membrane proteins.
CHAPS is a well-established and widely used zwitterionic detergent in lipid raft research. Its non-denaturing nature and ability to break protein-lipid and protein-protein interactions make it effective for solubilizing membrane proteins while preserving their native structure and function.[1][2] Studies have shown that CHAPS is one of the more specific detergents for isolating lipid rafts, demonstrating a good balance between solubilization of non-raft membranes and preservation of the detergent-resistant microdomains.[3]
This compound , an anionic surfactant derived from natural amino acids, is known for its mild and gentle cleansing properties, making it a popular ingredient in personal care products.[4][5][6] In a biochemical context, its derivatives, such as lauroyl-l-glutamate, have shown promise in solubilizing and refolding proteins from inclusion bodies, suggesting a gentle mechanism of action that could be beneficial for maintaining the integrity of protein complexes within lipid rafts.[7] Its efficacy is suggested to be comparable to strong anionic detergents like SDS in some membrane protein solubilization applications, but with the advantage of being milder.[8]
The following table summarizes the key properties of both detergents.
| Property | This compound | CHAPS |
| Chemical Type | Anionic | Zwitterionic |
| Molecular Weight | ~329.43 g/mol [9] | 614.88 g/mol [1] |
| Critical Micelle Concentration (CMC) | Varies with pH and ionic strength; generally low for N-acyl amino acid surfactants.[8] | 6 - 10 mM[1] |
| Key Features | Mild and gentle action, derived from natural sources, biodegradable.[4][5] | Non-denaturing, effective at breaking protein-protein interactions, electrically neutral over a wide pH range.[1] |
| Potential Advantages for Lipid Raft Solubilization | May better preserve sensitive protein complexes due to its mild nature.[7] | Well-characterized for lipid raft isolation, proven efficacy in preserving protein function.[3] |
| Potential Disadvantages for Lipid Raft Solubilization | Less documented for this specific application, potential for electrostatic interactions due to its anionic nature. | Can still disrupt certain lipid-protein interactions within the raft. |
Experimental Protocols
To provide a framework for a direct comparison of this compound and CHAPS in your own experimental setup, a detailed protocol for detergent-based lipid raft isolation is provided below. This protocol can be adapted to test each detergent individually or in parallel.
Protocol: Comparative Detergent-Based Isolation of Lipid Rafts
1. Cell Culture and Lysis:
-
Culture cells of interest to ~90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold lysis buffer containing either this compound or CHAPS at a predetermined concentration (e.g., 1% w/v). The lysis buffer should also contain protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Homogenize the lysate using a Dounce homogenizer or by passing it through a fine-gauge needle.
2. Sucrose (B13894) Gradient Ultracentrifugation:
-
Mix the lysate with an equal volume of 80% sucrose solution in a suitable buffer (e.g., MBS: 25 mM MES, 150 mM NaCl, pH 6.5).
-
In an ultracentrifuge tube, carefully layer decreasing concentrations of sucrose solutions (e.g., 30%, and 5%) on top of the lysate-sucrose mixture.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
3. Fraction Collection and Analysis:
-
Carefully collect fractions from the top of the gradient. Lipid rafts will be located in the low-density fractions at the interface of the 5% and 30% sucrose layers, visible as an opaque band.
-
Analyze the protein content of each fraction using methods such as SDS-PAGE and Western blotting.
-
To confirm the presence of lipid rafts, probe for known lipid raft markers such as Flotillin-1, Caveolin-1, Lyn, or Fyn kinase.
4. Quantitative Comparison:
-
Protein Yield: Quantify the total protein concentration in the lipid raft fractions obtained with each detergent using a protein assay like the BCA assay.
-
Purity of Lipid Raft Fraction: Assess the enrichment of lipid raft markers and the exclusion of non-raft markers (e.g., transferrin receptor) in the raft fractions by densitometry of Western blots.
-
Preservation of Protein Function: If a target protein with a known activity resides in the lipid rafts, perform a functional assay on the isolated fractions to compare the preservation of its activity between the two detergent conditions.
Visualizing the Experimental Workflow
Caption: Workflow for comparing this compound and CHAPS in lipid raft isolation.
Signaling Pathway in Lipid Rafts: The EGFR Cascade
Lipid rafts serve as critical platforms for the assembly and regulation of signaling complexes. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently localized to lipid rafts in cancer cells.[10][11] The organization of EGFR and its downstream effectors within these microdomains can significantly influence cellular responses to growth factors and therapeutic agents.
Caption: EGFR signaling cascade initiated within a lipid raft.
Conclusion
The choice between this compound and CHAPS for lipid raft solubilization will depend on the specific research goals and the nature of the proteins of interest. CHAPS is a reliable, well-documented choice for isolating lipid rafts while maintaining the function of many resident proteins.[3] this compound, with its purported mildness, presents an intriguing alternative, particularly for studies involving fragile protein complexes that may be disrupted by harsher detergents.[7][8]
Given the limited direct comparative data, researchers are encouraged to perform pilot experiments to determine the optimal detergent and concentration for their specific system. The provided experimental protocol offers a robust framework for such a comparison, enabling an evidence-based decision to advance research in the complex and dynamic field of lipid raft biology.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium lauroyl glutamate [tiiips.com]
- 5. atamankimya.com [atamankimya.com]
- 6. marknature.com [marknature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N-Lauroyl-L-glutamic acid | 3397-65-7 | FL29887 [biosynth.com]
- 10. Lipid rafts, KCa/ClCa/Ca2+ channel complexes and EGFR signaling: Novel targets to reduce tumor development by lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Src family kinases mediate epidermal growth factor receptor signaling from lipid rafts in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lauroyl Glutamic Acid in Preventing Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative assessment of Lauroyl Glutamic Acid's ability to prevent protein denaturation, comparing its performance with other common stabilizing agents. The information presented is based on available experimental data to facilitate informed decisions in the formulation and stabilization of protein-based therapeutics.
Introduction to Protein Denaturation and the Role of Stabilizers
Protein denaturation, the loss of the native three-dimensional structure, is a critical challenge in the development and manufacturing of biopharmaceuticals. This process can be induced by various stresses, including temperature changes, pH shifts, and mechanical agitation, leading to a loss of biological activity and the formation of aggregates, which can pose immunogenicity risks. To counteract these effects, various excipients are employed to stabilize the protein structure.
This guide focuses on this compound (LGA), an amino acid-based surfactant, and compares its protein-stabilizing capabilities with other widely used alternatives such as non-ionic surfactants (e.g., Polysorbate 80), amino acids (e.g., Arginine), and sugars (e.g., Sucrose). The efficacy of these stabilizers is quantitatively assessed by their impact on the thermal stability of model proteins, primarily through changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°).
Quantitative Comparison of Protein Stabilizers
The following tables summarize the quantitative effects of different stabilizers on the thermal denaturation of model proteins. It is important to note that direct, publicly available quantitative data on the effect of this compound on the thermal denaturation parameters (Tm, ΔG°) of proteins is limited. However, its effectiveness in protein refolding and solubilization suggests a significant protein-stabilizing potential.
Table 1: Effect of Stabilizers on the Thermal Melting Temperature (Tm) of Model Proteins
| Stabilizer | Model Protein | Concentration | Change in Tm (ΔTm) | Experimental Technique |
| This compound | Not Available | Not Available | Data not available in searched literature | Not Available |
| Sucrose | Bovine Serum Albumin (BSA) | 0.5 M | Increased Tm | Circular Dichroism (CD) Spectroscopy |
| Potassium Glutamate | RNase A | 1 M | +8.8°C | Differential Scanning Calorimetry (DSC) |
| Arginine | Etanercept | Not Specified | Slight decrease in Tm3 (>1°C) | Differential Scanning Calorimetry (DSC) |
| Arginine + Glutamic Acid | Monoclonal Antibody 3 (mAb3) | 50-200 mM | Increased Tm1 | Intrinsic Fluorescence |
Table 2: Gibbs Free Energy of Unfolding (ΔG°) for a Model Protein Under Different Conditions
| Condition | Model Protein | ΔG° (kJ/mol) | Experimental Technique |
| Control (Guanidine Hydrochloride) | Lysozyme | ~37-38 | Fluorescence Spectroscopy |
| In the presence of this compound | Not Available | Data not available in searched literature | Not Available |
Note: The Gibbs free energy of unfolding is a measure of the thermodynamic stability of a protein. A higher positive value indicates greater stability.
Mechanism of Action of Different Stabilizers
The stabilization of proteins by different excipients is achieved through various mechanisms. Understanding these mechanisms is crucial for selecting the appropriate stabilizer for a specific protein and formulation.
Caption: Mechanisms of protein stabilization by different agents.
Detailed Experimental Protocols
The quantitative assessment of protein denaturation and stabilization relies on precise biophysical techniques. Below are the detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as the temperature is increased, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Caption: Workflow for Differential Scanning Calorimetry.
Protocol:
-
Sample Preparation: Prepare the protein solution in the desired buffer. The reference cell is filled with the same buffer without the protein.
-
Instrument Setup: Set the starting and ending temperatures for the scan, as well as the scan rate (e.g., 1°C/min).
-
Data Acquisition: Initiate the temperature scan. The instrument measures the difference in heat capacity between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding transition. The apex of this peak is the Tm. The area under the peak is used to calculate the calorimetric enthalpy of unfolding (ΔHcal).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in the absorption of left- and right-circularly polarized light by the protein. This technique is highly sensitive to the secondary structure of the protein.
Caption: Workflow for Circular Dichroism Spectroscopy.
Protocol:
-
Sample Preparation: A dilute protein solution is placed in a quartz cuvette with a short path length.
-
Instrument Setup: The wavelength range for the scan is set (typically 190-250 nm for secondary structure). For thermal melts, a temperature ramp is programmed.
-
Data Acquisition: A baseline spectrum of the buffer is recorded and subtracted from the protein spectra. CD spectra are recorded at increasing temperatures.
-
Data Analysis: The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helices) is plotted against temperature. The midpoint of the transition in this curve represents the Tm.
Intrinsic Fluorescence Spectroscopy
This technique utilizes the natural fluorescence of aromatic amino acids within a protein (primarily tryptophan). The fluorescence emission spectrum is sensitive to the local environment of these residues.
Caption: Workflow for Fluorescence Spectroscopy.
Protocol:
-
Sample Preparation: A protein solution is placed in a fluorescence cuvette.
-
Instrument Setup: The excitation wavelength is set to selectively excite tryptophan (around 295 nm). The emission spectrum is scanned over a range (e.g., 310-400 nm).
-
Data Acquisition: For thermal denaturation, emission spectra are recorded at increasing temperatures. For chemical denaturation, spectra are recorded at increasing concentrations of a denaturant (e.g., guanidine (B92328) hydrochloride).
-
Data Analysis: Unfolding exposes tryptophan residues to the aqueous solvent, typically causing a red shift (shift to longer wavelengths) in the emission maximum. The wavelength of maximum emission or the fluorescence intensity at a specific wavelength is plotted against temperature or denaturant concentration to generate a denaturation curve, from which the Tm or the Gibbs free energy of unfolding (ΔG°) can be calculated.
Conclusion
The selection of an appropriate stabilizer is a critical step in the formulation of stable and effective protein-based drugs. While quantitative data for established stabilizers like sugars and certain amino acids demonstrate their efficacy in increasing the thermal stability of proteins, there is a notable gap in the publicly available literature regarding the direct quantitative assessment of this compound's ability to prevent thermal denaturation. However, its recognized role as a mild surfactant and its effectiveness in protein refolding and solubilization strongly suggest its potential as a valuable stabilizer.
For drug development professionals, this guide highlights the importance of empirical testing of various stabilizers for each specific protein formulation. The experimental protocols provided offer a framework for conducting such comparative studies to determine the optimal stabilization strategy. Future research providing direct quantitative comparisons of this compound with other stabilizers will be invaluable to the field.
Safety Operating Guide
Navigating the Safe Disposal of Lauroyl Glutamic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Lauroyl Glutamic Acid, ensuring operational integrity and adherence to best practices.
This compound, an amino acid-based surfactant valued for its mildness in personal care and cosmetic formulations, requires careful consideration for its end-of-life management in a laboratory setting.[1][2] Adherence to proper disposal protocols is crucial to mitigate potential environmental impact and ensure workplace safety.
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] It is imperative to avoid discharging the substance into sewer systems or contaminating water, foodstuffs, feed, or seed during storage or disposal.[3]
In the event of an accidental release, the immediate priority is to contain the spillage and prevent it from entering drains or water courses.[4][5][6] For solid forms, it is important to avoid dust formation.[4] The spilled material should be collected, and arrangements made for its disposal.[3] Surfaces can be decontaminated by scrubbing with alcohol.[5]
Personal Protective Equipment (PPE) for Disposal
When handling this compound for disposal, it is essential to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against dust particles and splashes. |
| Skin Protection | Impervious and fire/flame resistant clothing.[3] Chemical-resistant gloves (e.g., nitrile or rubber).[7] | Prevents skin contact with the chemical. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] | Protects against inhalation of dust. |
Safety and Disposal Summary
| Parameter | Information |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration.[3] |
| Environmental Precautions | Do not discharge to sewer systems.[3] Prevent entry into waterways, sewers, or soil.[7] |
| Accidental Release Measures | Collect and arrange disposal. Avoid dust formation.[3][4] |
| Toxicity to Fish | No data available.[3] |
| Toxicity to Daphnia | No data available.[3] |
| Persistence and Degradability | No data available.[3] |
| Bioaccumulative Potential | No data available.[3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx) in case of fire.[8][9] |
Disposal Workflow for this compound
The following diagram outlines the procedural steps for the safe and compliant disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | CAS 3397-65-7 | High Purity Amino Acid Surfactant Supplier [waycoochem.com]
- 2. marknature.com [marknature.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. atamankimya.com [atamankimya.com]
- 8. SODIUM LAUROYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Lauroyl Glutamic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lauroyl Glutamic Acid. Adherence to these procedures is vital for ensuring personal safety and proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[1] The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] Should be tightly fitting.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile or rubber) | Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[3] |
| Impervious laboratory coat | Should be fully buttoned with sleeves rolled down to prevent skin contact.[1][2] Fire/flame resistant clothing is also recommended.[2] | |
| Respiratory | Dust mask or respirator | A full-face respirator should be used if exposure limits are exceeded or if dust formation is significant.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Whenever possible, use engineering controls like a laboratory fume hood or local exhaust ventilation to maintain airborne concentrations below exposure limits.[1]
Handling Procedures:
-
Avoid the formation and inhalation of dust, mists, or aerosols.[2][3][5]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[4][5]
Accidental Release Measures
In the event of a spill:
-
Evacuate Personnel: Keep people away from and upwind of the spill.[2]
-
Ensure Ventilation: Make sure the area is well-ventilated.[2]
-
Use PPE: Wear full personal protective equipment, including respiratory protection.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Clean-up: Sweep up the material, avoiding dust creation, and place it into a suitable, closed container for disposal.[3][6] Use spark-proof tools and explosion-proof equipment.[2]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2][6]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Disposal Plan
All waste materials containing this compound should be treated as potentially hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Collection: Collect waste and contaminated materials (e.g., used gloves, paper towels) in suitable, closed, and clearly labeled containers.[2][3]
-
Disposal: Arrange for disposal by a licensed professional waste disposal service.[3] Do not dispose of the chemical in drains or with regular trash.[2][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
